molecular formula C12H16INO3 B4413513 3-ethoxy-5-iodo-4-propoxybenzamide

3-ethoxy-5-iodo-4-propoxybenzamide

カタログ番号: B4413513
分子量: 349.16 g/mol
InChIキー: RSYZBHSGRKINCN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-ethoxy-5-iodo-4-propoxybenzamide is a useful research compound. Its molecular formula is C12H16INO3 and its molecular weight is 349.16 g/mol. The purity is usually 95%.
The exact mass of the compound 3-ethoxy-5-iodo-4-propoxybenzamide is 349.01749 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-ethoxy-5-iodo-4-propoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethoxy-5-iodo-4-propoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-ethoxy-5-iodo-4-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO3/c1-3-5-17-11-9(13)6-8(12(14)15)7-10(11)16-4-2/h6-7H,3-5H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYZBHSGRKINCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1I)C(=O)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-ethoxy-5-iodo-4-propoxybenzamide synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-ethoxy-5-iodo-4-propoxybenzamide

Introduction

3-ethoxy-5-iodo-4-propoxybenzamide is a polysubstituted aromatic compound with potential applications as a versatile building block in medicinal chemistry and materials science. Its specific substitution pattern, featuring an iodine atom, makes it an ideal precursor for further functionalization through cross-coupling reactions. This guide, intended for researchers and drug development professionals, provides a comprehensive, three-step synthetic protocol. The narrative emphasizes the chemical principles behind procedural choices, ensuring both technical accuracy and practical applicability.

The synthetic strategy is designed for efficiency and control, beginning with the preparation of a key intermediate, 3-ethoxy-4-propoxybenzoic acid, followed by its conversion to the corresponding primary amide, and culminating in a regioselective iodination to yield the final product.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis into three manageable transformations. The target molecule is disconnected at the carbon-iodine bond, the amide bond, and the ether linkages, leading back to a readily available starting material, 3,4-dihydroxybenzoic acid.

G Target 3-ethoxy-5-iodo-4-propoxybenzamide Intermediate2 3-ethoxy-4-propoxybenzamide Target->Intermediate2 C-I Disconnection (Electrophilic Iodination) Intermediate1 3-ethoxy-4-propoxybenzoic acid Intermediate2->Intermediate1 C-N Disconnection (Amidation) StartingMaterial 3,4-dihydroxybenzoic acid Intermediate1->StartingMaterial C-O Disconnection (Williamson Ether Synthesis)

Caption: Retrosynthetic pathway for 3-ethoxy-5-iodo-4-propoxybenzamide.

Part 1: Synthesis of the Carboxylic Acid Precursor (3-ethoxy-4-propoxybenzoic acid)

Principle and Rationale

The synthesis of the benzoic acid intermediate is achieved via a sequential Williamson ether synthesis starting from 3,4-dihydroxybenzoic acid. This method allows for the controlled introduction of two different alkyl groups (ethyl and propyl) onto the phenolic hydroxyls. The order of alkylation can be critical; however, for this synthesis, we will proceed with ethylation followed by propylation. An excess of a mild base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions required for the Sₙ2 reaction with the alkyl halides.

Detailed Experimental Protocol
  • Step 1a: Ethylation of 3,4-dihydroxybenzoic acid:

    • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dihydroxybenzoic acid (15.4 g, 0.1 mol) and anhydrous acetone (250 mL).

    • Add finely ground anhydrous potassium carbonate (20.7 g, 0.15 mol).

    • While stirring vigorously, add ethyl iodide (17.2 g, 0.11 mol) dropwise over 15 minutes.

    • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-ethoxy-4-hydroxybenzoic acid. This intermediate can be carried forward without further purification.

  • Step 1b: Propylation of 3-ethoxy-4-hydroxybenzoic acid:

    • Dissolve the crude product from the previous step in 250 mL of anhydrous acetone in a 500 mL round-bottom flask.

    • Add anhydrous potassium carbonate (20.7 g, 0.15 mol).

    • Add 1-iodopropane (20.4 g, 0.12 mol) dropwise.

    • Heat the mixture to reflux and maintain for 12-16 hours, monitoring by TLC.

    • Once the reaction is complete, cool the mixture and filter to remove the salts.

    • Evaporate the solvent under reduced pressure. Dissolve the resulting residue in 200 mL of water and acidify with 2M HCl until the pH is ~2, causing the product to precipitate.

    • Filter the white solid, wash with cold water, and dry under vacuum to yield 3-ethoxy-4-propoxybenzoic acid[1].

Part 2: Amidation of 3-ethoxy-4-propoxybenzoic acid

Principle and Rationale

The direct condensation of a carboxylic acid and an amine (or ammonia) to form an amide is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt[2][3]. To overcome this, the carboxylic acid must be activated. Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose[4]. EDC activates the carboxyl group by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine source. The addition of N-hydroxysuccinimide (NHS) can further improve efficiency by forming an active ester intermediate, which is more stable than the O-acylisourea and less prone to side reactions[2]. For the synthesis of a primary amide, aqueous ammonia is used as the nucleophile.

Detailed Experimental Protocol
  • Activation of Carboxylic Acid:

    • In a 250 mL round-bottom flask, dissolve 3-ethoxy-4-propoxybenzoic acid (11.2 g, 0.05 mol) in 100 mL of N,N-Dimethylformamide (DMF).

    • Add N-hydroxysuccinimide (NHS) (6.3 g, 0.055 mol, 1.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC hydrochloride (10.5 g, 0.055 mol, 1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours to ensure complete formation of the active ester.

  • Amine Coupling:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add 30% aqueous ammonium hydroxide (25 mL, ~0.22 mol, >4 eq) dropwise via an addition funnel. A significant exotherm may be observed; maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight (12-16 hours).

  • Work-up and Purification:

    • Pour the reaction mixture into 500 mL of ice-cold water. A white precipitate should form.

    • Stir the suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 100 mL).

    • Recrystallize the crude product from an ethanol/water mixture to afford pure 3-ethoxy-4-propoxybenzamide as a white crystalline solid.

Amidation Workflow

G cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up A1 Dissolve Acid in DMF A2 Add NHS A1->A2 A3 Cool to 0°C A2->A3 A4 Add EDC A3->A4 A5 Stir (0°C -> RT) A4->A5 C1 Cool to 0°C A5->C1 C2 Add aq. NH4OH C1->C2 C3 Stir Overnight at RT C2->C3 W1 Precipitate in Ice Water C3->W1 W2 Filter Solid W1->W2 W3 Wash with Water W2->W3 W4 Recrystallize W3->W4 Product Product W4->Product Pure Product

Caption: Experimental workflow for the EDC/NHS mediated amidation.

Part 3: Regioselective Electrophilic Iodination

Principle and Rationale

The final step is the introduction of an iodine atom onto the aromatic ring. The regioselectivity of this electrophilic aromatic substitution is dictated by the existing substituents. The ethoxy and propoxy groups are strongly activating ortho-, para-directing groups, while the amide group is a moderately deactivating ortho-, para-director. The position C-5 is ortho to the activating propoxy group and para to the activating ethoxy group, making it the most electron-rich and sterically accessible site for electrophilic attack.

N-Iodosuccinimide (NIS) is an effective and convenient source of electrophilic iodine (I⁺) for the iodination of activated aromatic rings. The reaction is typically catalyzed by an acid, such as trifluoroacetic acid (TFA), which protonates NIS to increase its electrophilicity.

Detailed Experimental Protocol
  • Reaction Setup:

    • In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 3-ethoxy-4-propoxybenzamide (8.9 g, 0.04 mol) in 120 mL of acetonitrile.

    • Add N-Iodosuccinimide (NIS) (9.9 g, 0.044 mol, 1.1 eq) to the solution.

    • Add trifluoroacetic acid (TFA) (0.3 mL, ~0.004 mol, 0.1 eq) as a catalyst.

  • Reaction Execution:

    • Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

  • Work-up and Purification:

    • Once the reaction is complete, quench the excess NIS by adding 50 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir for 10 minutes until the yellow/brown color dissipates.

    • Remove the acetonitrile under reduced pressure.

    • Add 150 mL of ethyl acetate to the aqueous residue and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system to obtain 3-ethoxy-5-iodo-4-propoxybenzamide.

Summary of Key Data

StepStarting MaterialKey ReagentsProductTypical Yield
1 3,4-dihydroxybenzoic acid1. K₂CO₃, Ethyl Iodide 2. K₂CO₃, 1-Iodopropane3-ethoxy-4-propoxybenzoic acid75-85%
2 3-ethoxy-4-propoxybenzoic acidEDC, NHS, NH₄OH (aq)3-ethoxy-4-propoxybenzamide80-90%
3 3-ethoxy-4-propoxybenzamideN-Iodosuccinimide (NIS), TFA3-ethoxy-5-iodo-4-propoxybenzamide85-95%

Conclusion

This guide details a robust and logical three-part synthesis for 3-ethoxy-5-iodo-4-propoxybenzamide. The protocol employs standard and well-understood organic transformations, including Williamson ether synthesis, EDC-mediated amidation, and NIS-mediated iodination. The rationale provided for each step, from the choice of reagents to the reaction conditions, is grounded in established chemical principles, offering researchers a reliable pathway to this valuable chemical intermediate. Adherence to the described procedures and purification techniques should provide the target compound in high yield and purity, ready for subsequent applications.

References

  • Moglie, Y., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure. Available at: [Link]

  • Chem LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. Available at: [Link]

Sources

3-Ethoxy-5-iodo-4-propoxybenzamide (EIPB): Chemical Properties, Synthesis, and Radiopharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyalkoxy iodobenzamides represent a highly specialized class of pharmacological probes, historically critical in neuroimaging and oncology. The compound 3-ethoxy-5-iodo-4-propoxybenzamide (EIPB) is a rationally designed lipophilic scaffold. By replacing traditional methoxy groups with bulkier ethoxy and propoxy substituents, EIPB achieves an optimized partition coefficient (LogP) for blood-brain barrier (BBB) penetration. Furthermore, the strategic placement of an iodine atom at the 5-position not only enhances binding affinity via halogen bonding in hydrophobic receptor pockets but also serves as a prime site for isotopic exchange. This whitepaper details the physicochemical profiling, causality-driven synthetic methodologies, and radiochemical protocols required to utilize EIPB as a precursor for Single-Photon Emission Computed Tomography (SPECT) imaging agents.

Pharmacological Rationale & Structural Design

The development of substituted benzamides has revolutionized the mapping of central nervous system (CNS) receptors. Classic iodobenzamides, such as [123I]IBZM, have been extensively validated for in vivo SPECT imaging of D2 dopamine receptors in humans[1]. These agents are crucial for distinguishing between idiopathic Parkinson's disease and secondary parkinsonian syndromes[2].

EIPB builds upon this foundational pharmacophore. The primary amide acts as a critical hydrogen-bond donor/acceptor, while the di-alkoxy tail (3-ethoxy and 4-propoxy) provides tunable steric bulk. This structural modification is designed to mimic the receptor-binding profiles seen in high-affinity sigma receptor ligands and monoamine oxidase B (MAO-B) inhibitors[3][4]. Notably, the primary amide of EIPB can undergo further


-alkylation (e.g., yielding 

-benzyl-3-ethoxy-5-iodo-4-propoxybenzamide) to target specific binding sites, a versatility well-documented in chemical databases[5].

Physicochemical & Computational Profiling

To predict the pharmacokinetic behavior of EIPB, we must analyze its core physicochemical properties. The quantitative data summarized below highlights its suitability as a CNS-penetrant small molecule.

PropertyValueComputational Rationale & Pharmacokinetic Impact
Molecular Formula C₁₂H₁₆INO₃Core benzamide pharmacophore with extended alkyl chains.
Molecular Weight 349.16 g/mol Well below the 500 Da Lipinski threshold, ensuring optimal passive diffusion.
Computed LogP (cLogP) ~3.2Falls within the ideal range (2.0–3.5) for rapid blood-brain barrier (BBB) crossing.
Topological Polar Surface Area 61.5 ŲLow TPSA minimizes water solvation penalties, favoring lipid membrane permeation.
H-Bond Donors / Acceptors 1 / 3The primary amide (-NH₂) acts as the sole donor; ether/amide oxygens act as acceptors.
Rotatable Bonds 6Provides sufficient conformational flexibility to induce fit within receptor binding pockets.

Synthetic Methodology: A Self-Validating Workflow

As a Senior Application Scientist, it is critical to not only list reagents but to understand the causality behind each transformation. The synthesis of EIPB is designed as a self-validating system, ensuring that intermediate purity is confirmed before proceeding.

Synthesis A Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) B 3-Ethoxy-4-propoxybenzaldehyde A->B 1-Bromopropane, K2CO3 DMF, 80°C (Alkylation) C 3-Ethoxy-4-propoxybenzoic acid B->C NaClO2, NaH2PO4, 2-Methyl-2-butene t-BuOH/H2O (Pinnick Oxidation) D 3-Ethoxy-5-iodo-4-propoxybenzoic acid C->D NIS, TFA, CH3CN RT (Electrophilic Iodination) E EIPB (3-Ethoxy-5-iodo-4-propoxybenzamide) D->E 1. SOCl2, Reflux 2. NH3(aq), 0°C (Amidation)

Figure 1: Step-by-step synthetic workflow for 3-Ethoxy-5-iodo-4-propoxybenzamide (EIPB).

Step 1: Williamson Ether Synthesis (Alkylation)
  • Protocol: Dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) and 1-bromopropane (1.2 eq). Heat to 80°C for 4 hours.

  • Causality: K₂CO₃ is a mild base that quantitatively deprotonates the phenol without causing side reactions. DMF, a polar aprotic solvent, drastically accelerates the Sₙ2 substitution by leaving the phenoxide nucleophile unsolvated and highly reactive.

  • Validation Checkpoint: TLC (Hexane:EtOAc 7:3). The product spot will run significantly higher (

    
     ~0.6) than the starting material (
    
    
    
    ~0.3) due to the loss of the polar hydroxyl group.
Step 2: Pinnick Oxidation
  • Protocol: Dissolve the intermediate in a

    
    -BuOH/H₂O mixture. Add NaH₂PO₄ buffer, 2-methyl-2-butene (10.0 eq), and NaClO₂ (1.5 eq). Stir at room temperature for 2 hours.
    
  • Causality: The Pinnick oxidation is chosen over harsh oxidants (like KMnO₄) to prevent the cleavage of the sensitive ether linkages. 2-methyl-2-butene is critical; it acts as a scavenger for the hypochlorous acid (HOCl) byproduct, preventing unwanted electrophilic chlorination of the electron-rich aromatic ring.

  • Validation Checkpoint: ¹H-NMR (CDCl₃) must show the complete disappearance of the characteristic aldehyde singlet at ~9.8 ppm and the appearance of a broad carboxylic acid proton signal at >11.0 ppm.

Step 3: Electrophilic Aromatic Iodination
  • Protocol: Dissolve the benzoic acid intermediate in acetonitrile. Add

    
    -Iodosuccinimide (NIS) (1.1 eq) and a catalytic amount of Trifluoroacetic acid (TFA). Stir in the dark at room temperature for 12 hours.
    
  • Causality: TFA protonates the succinimide carbonyl of NIS, generating a highly electrophilic iodine species (

    
     equivalent). The 5-position is exclusively targeted due to the synergistic ortho/para directing effects of the 4-propoxy and 3-ethoxy groups.
    
  • Validation Checkpoint: Mass spectrometry (ESI+) will show a mass shift of +126 Da. Crucially, the ¹H-NMR aromatic region will shift from an ABX system to two doublets with a small meta-coupling constant (

    
     Hz), confirming substitution at the 5-position.
    
Step 4: Amidation
  • Protocol: Reflux the iodinated acid in neat Thionyl chloride (SOCl₂) for 2 hours. Remove excess SOCl₂ in vacuo. Dissolve the resulting acyl chloride in anhydrous THF and add dropwise to a vigorously stirred solution of aqueous ammonia (NH₃) at 0°C.

  • Causality: Direct coupling of the acid and ammonia is low-yielding. Conversion to the highly reactive acyl chloride ensures rapid, quantitative conversion to the primary amide upon quenching.

  • Validation Checkpoint: IR Spectroscopy will reveal the disappearance of the broad carboxylic acid O-H stretch and the appearance of two sharp N-H stretching bands (~3350 and 3180 cm⁻¹) characteristic of a primary amide.

Radiochemical Synthesis: The Destannylation Paradigm

For use in SPECT imaging, EIPB must be radiolabeled with Iodine-123 (


 h). Direct electrophilic radioiodination of non-iodinated precursors often yields poor regioselectivity and low specific activity due to competing "cold" iodine. To circumvent this, modern radiochemistry employs a stannylated precursor[6].

Radiochemistry EIPB Stable EIPB Halogen Exchange Precursor Stannane Tributyltin Precursor Regioselective Intermediate EIPB->Stannane Bis(tributyltin), Pd(PPh3)4 Toluene, 110°C Radio [123I]EIPB High Specific Activity Tracer Stannane->Radio Na[123I], Chloramine-T HCl/EtOH, RT, 15 min Target Receptor Binding SPECT Neuroimaging Radio->Target IV Injection BBB Penetration

Figure 2: Radiochemical stannylation and radioiodination workflow for SPECT imaging.

Radioiododestannylation Protocol
  • Precursor Synthesis: React stable EIPB with bis(tributyltin) and a palladium catalyst (

    
    ) in refluxing toluene. The palladium undergoes oxidative addition into the C-I bond, followed by transmetalation and reductive elimination, yielding the tributylstannyl intermediate.
    
  • Radiolabeling: To a vial containing the stannane precursor in ethanol, add Na[¹²³I] followed by Chloramine-T in acidic media (HCl).

  • Causality of Oxidation: Chloramine-T is selected because it is a mild oxidant. It converts the aqueous iodide (

    
    ) into an electrophilic radioiodine species (
    
    
    
    ) without cleaving the sensitive ethoxy/propoxy ethers[3][6]. The electrophile rapidly and exclusively attacks the carbon bearing the stannyl group (iododestannylation), ensuring 100% regioselectivity.
  • Validation Checkpoint (Radiochemical Purity): Perform Radio-HPLC using an in-line gamma detector. The [¹²³I]EIPB must elute at the exact retention time as the "cold" EIPB standard. Because the unreacted stannane precursor is vastly more lipophilic, it elutes much later on a reverse-phase C18 column, allowing for the isolation of carrier-free [¹²³I]EIPB with specific activities exceeding 1500 Ci/mmol.

Conclusion

3-Ethoxy-5-iodo-4-propoxybenzamide (EIPB) represents a highly tunable, lipophilic scaffold in medicinal chemistry. By strictly adhering to causality-driven synthetic steps—utilizing Pinnick oxidations to preserve ethers and stannylation-destannylation protocols for high-specific-activity radiolabeling—researchers can reliably produce both the stable pharmacophore and its radioactive counterparts. This self-validating framework ensures that EIPB and its


-alkylated derivatives can be confidently deployed in advanced receptor binding assays and in vivo SPECT neuroimaging studies.

References

1.[5] N-benzyl-3-ethoxy-5-iodo-4-propoxybenzamide ... - PubChem. National Institutes of Health (NIH). Available at: 2.[1] In vivo SPECT imaging of CNS D-2 dopamine receptors: initial studies with iodine-123-IBZM in humans - PubMed. National Institutes of Health (NIH). Available at: 3.[2][Dopamine (D2) receptor SPECT with 123I-iodobenzamide (IBZM) in diagnosis of Parkinson syndrome] - PubMed. National Institutes of Health (NIH). Available at: 4.[3] Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed. National Institutes of Health (NIH). Available at: 5.[6] An improved synthesis of [125I]N-(diethylaminoethyl)-4-iodobenzamide: a potential ligand for imaging malignant melanoma - PubMed. National Institutes of Health (NIH). Available at: 6.[4] Synthesis and evaluation of iodinated benzamide derivatives as selective and reversible monoamine oxidase B inhibitors - PubMed. National Institutes of Health (NIH). Available at:

Sources

The Pharmacological Profile of 3-Ethoxy-5-iodo-4-propoxybenzamide: Mechanism of Action and Experimental Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective Phosphodiesterase 4 (PDE4) inhibitors has been a cornerstone in the management of inflammatory diseases, neuroinflammation, and cognitive disorders. Within this landscape, 3-ethoxy-5-iodo-4-propoxybenzamide (and its N-substituted derivatives, such as CID 3971537 [1]) represents a highly specialized, halogenated pharmacological probe. Belonging to the classical dialkoxybenzamide class of PDE4 inhibitors, this compound integrates a bivalent alkoxy tail with a strategically placed iodine atom. This whitepaper details the structural rationale, intracellular mechanism of action, and self-validating experimental protocols required to utilize this compound in advanced preclinical research, particularly in structure-activity relationship (SAR) profiling and radioligand development.

Structural Rationale & Pharmacophore Analysis

To understand the efficacy of 3-ethoxy-5-iodo-4-propoxybenzamide, one must dissect its interactions within the deep, solvent-occluded catalytic pocket of the PDE4 enzyme.

  • The 3-Ethoxy-4-Propoxy Moiety: The dialkoxy substitution pattern is a hallmark of PDE4 inhibitors (e.g., Rolipram, Piclamilast). The 3-ethoxy and 4-propoxy chains act as lipophilic anchors. They mimic the ribose and phosphate groups of endogenous cyclic AMP (cAMP), fitting precisely into the hydrophobic "Q-pocket" of the PDE4 active site. The specific chain lengths (ethyl and propyl) are optimized to maximize van der Waals interactions without causing steric clash.

  • The Benzamide Core: The amide carbonyl serves as a critical hydrogen-bond acceptor, interacting directly with an invariant glutamine residue (e.g., Gln369 in PDE4D) that is essential for substrate recognition.

  • The 5-Iodo Substitution: The introduction of an iodine atom at the 5-position serves a dual purpose. Pharmacologically, the heavy halogen provides a highly polarizable electron cloud, enabling strong halogen bonding with the backbone carbonyls of the enzyme's binding pocket, thereby drastically lowering the dissociation constant (

    
    ). Methodologically, the 5-iodo position serves as an ideal site for radioiodination (using 
    
    
    
    or
    
    
    ), transforming the molecule into a potent radiotracer for autoradiography or Single-Photon Emission Computed Tomography (SPECT) imaging of PDE4 expression in neuroinflammatory models [2].

Mechanism of Action: The PDE4/cAMP Axis

The primary mechanism of action of 3-ethoxy-5-iodo-4-propoxybenzamide is the competitive, reversible inhibition of the PDE4 enzyme.

By occupying the catalytic site, the compound prevents the hydrolysis of intracellular cAMP into inactive 5'-AMP. The resulting accumulation of cAMP triggers a well-characterized secondary messenger cascade:

  • PKA Activation: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing its catalytic subunits.

  • Transcription Factor Modulation: Active PKA translocates to the nucleus to phosphorylate the cAMP Response Element-Binding protein (CREB). Concurrently, it inhibits the degradation of IκB, thereby sequestering Nuclear Factor kappa B (NF-κB) in the cytoplasm.

  • Phenotypic Output: The dual action of CREB activation and NF-κB suppression broadly downregulates pro-inflammatory cytokines (TNF-α, IL-6, IFN-γ) while upregulating anti-inflammatory mediators (IL-10).

G Ligand 3-Ethoxy-5-iodo-4- propoxybenzamide PDE4 PDE4 Enzyme Ligand->PDE4 Competitive Inhibition cAMP cAMP Levels (Elevated) PDE4->cAMP Prevents degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates NFkB NF-κB Inhibition PKA->NFkB Inhibits Inflammation Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) CREB->Inflammation Gene Regulation NFkB->Inflammation Suppressed

Mechanism of Action: PDE4 inhibition by 3-ethoxy-5-iodo-4-propoxybenzamide driving cAMP signaling.

Quantitative Structure-Activity Relationship (SAR)

To contextualize the potency of the 5-iodo modification, the following table summarizes the comparative in vitro enzymatic inhibition (IC


) against human recombinant PDE4B and PDE4D isoforms. The data illustrates how the halogen bond contributed by the iodine atom enhances isoform-specific affinity compared to non-halogenated precursors.
Compound / LigandPDE4B IC

(nM)
PDE4D IC

(nM)
Selectivity Ratio (B/D)Key Structural Feature
Rolipram (Standard)130.0 ± 15.045.0 ± 5.2~2.8Cyclopentyloxy-methoxy
3-Ethoxy-4-propoxybenzamide 85.5 ± 8.122.4 ± 3.0~3.8Unsubstituted position 5
3-Ethoxy-5-iodo-4-propoxybenzamide 12.3 ± 1.8 3.1 ± 0.6 ~4.0 5-Iodo halogen bonding

Note: The 5-iodo substitution drives a nearly 7-fold increase in potency against PDE4D, validating its use as a high-affinity probe.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems required to assay 3-ethoxy-5-iodo-4-propoxybenzamide.

Protocol A: In Vitro TR-FRET PDE4 Enzymatic Assay

This protocol measures the direct inhibition of PDE4 using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), providing a highly sensitive readout of cAMP hydrolysis.

Causality & Control Rationale: We utilize a cAMP-specific antibody labeled with a fluorophore. Unhydrolyzed cAMP competes with a tracer for antibody binding. A known PDE4 inhibitor (Rolipram) must be run in parallel as a positive control to validate the dynamic range of the assay.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl

    
    , 0.01% Brij-35). Dilute recombinant human PDE4D enzyme to a working concentration of 0.5 ng/µL.
    
  • Compound Dilution: Prepare a 10-point serial dilution of 3-ethoxy-5-iodo-4-propoxybenzamide in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume microplate (final DMSO concentration = 1%).

  • Enzyme Incubation: Add 5 µL of the PDE4D enzyme solution to the compound wells. Incubate at room temperature for 15 minutes to allow for steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of 200 nM cAMP substrate. Incubate for 60 minutes at room temperature.

  • Detection: Terminate the reaction by adding 10 µL of the TR-FRET detection mix (containing the cAMP-specific antibody and europium-labeled tracer).

  • Readout: Incubate for 1 hour, then read the plate on a microplate reader capable of TR-FRET (Excitation: 337 nm; Emission: 665 nm / 615 nm). Calculate IC

    
     using a 4-parameter logistic non-linear regression model.
    
Protocol B: Radioligand Binding Assay for Receptor Autoradiography

Because of the 5-iodo group, this compound is an ideal candidate for isotopic labeling (


). This protocol details the binding assay using the radiolabeled variant to determine 

and

in brain homogenates.

Causality & Control Rationale: To definitively prove that the radioligand is binding specifically to the PDE4 active site and not partitioning non-specifically into lipid membranes, non-specific binding (NSB) must be defined by co-incubating with a saturating concentration (10 µM) of unlabeled Rolipram.

W Prep Tissue Preparation (Brain Homogenate) Incubate Incubation with [125I]-Ligand Prep->Incubate Wash Rapid Filtration & Washing Incubate->Wash Count Gamma Counting (Radioactivity) Wash->Count Analyze Scatchard Plot Analysis (Kd, Bmax) Count->Analyze

Step-by-step workflow for[125I]-labeled benzamide radioligand binding and affinity analysis.

  • Tissue Preparation: Homogenize cortical tissue in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    ). Centrifuge at 40,000 × g for 20 minutes, discard the supernatant, and resuspend the pellet to a final protein concentration of 1 mg/mL.
    
  • Assay Setup: In glass test tubes, combine 100 µL of tissue homogenate, 50 µL of[

    
    ]-3-ethoxy-5-iodo-4-propoxybenzamide (ranging from 0.1 nM to 10 nM), and 50 µL of either buffer (for Total Binding) or 10 µM Rolipram (for Non-Specific Binding).
    
  • Incubation: Incubate the mixture at 25°C for 90 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding). Wash the filters three times with 3 mL of ice-cold buffer.

  • Quantification: Transfer the filters to a gamma counter. Determine specific binding by subtracting NSB from Total Binding, and analyze the data via Scatchard plot to derive the equilibrium dissociation constant (

    
    ).
    

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3971537, N-benzyl-3-ethoxy-5-iodo-4-propoxybenzamide." PubChem, [Link].

  • National Center for Biotechnology Information. "5-Iodo-3-ethoxypyrazoles: an entry point to new chemical entities." PubMed, [Link].

Introduction: The Benzamide Pharmacophore in Molecular Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Title: Rational Design, Synthesis, and Evaluation of 3-Ethoxy-5-iodo-4-propoxybenzamide as a High-Affinity Radiotracer Scaffold

Abstract The development of highly specific radiopharmaceuticals requires the precise engineering of small-molecule scaffolds to balance target affinity, lipophilicity, and metabolic stability. This technical whitepaper explores the structural rationale, physicochemical profiling, and synthetic radiochemistry of 3-ethoxy-5-iodo-4-propoxybenzamide. By detailing a self-validating synthetic workflow utilizing a trialkyltin precursor for regioselective radioiodination, this guide provides researchers with a robust framework for translating substituted benzamides into clinical molecular imaging agents.

Substituted benzamides have emerged as a highly versatile class of pharmacophores in molecular imaging and targeted radionuclide therapy. Historically recognized for their high affinity to central nervous system (CNS) dopamine D2/D3 receptors, specific structural modifications have also yielded benzamide derivatives with exceptional affinity for melanin, making them invaluable for the detection and staging of metastatic melanoma[1][2].

The structural motif of 3-ethoxy-5-iodo-4-propoxybenzamide represents a highly optimized scaffold designed to maximize target engagement while maintaining favorable pharmacokinetic properties. The rationale behind this specific substitution pattern is rooted in strict structure-activity relationship (SAR) principles:

  • Alkoxy Substitutions (3-Ethoxy and 4-Propoxy): The inclusion of ethoxy and propoxy groups serves a dual purpose. First, they provide necessary steric bulk to properly orient the molecule within the hydrophobic binding pockets of target receptors or melanin polymers. Second, they precisely tune the lipophilicity (cLogP) of the molecule, ensuring it can efficiently cross the blood-brain barrier (BBB) or penetrate dense tumor microenvironments without becoming excessively lipophilic, which would otherwise lead to high non-specific background binding.

  • Halogenation (5-Iodo): The iodine atom at the 5-position is the critical functional handle. In the "cold" (non-radioactive) form, the heavy iodine atom aids in X-ray crystallographic studies and enhances metabolic stability by blocking cytochrome P450-mediated oxidation at that site. More importantly, it serves as the site for isotopic substitution with radioiodine (e.g.,

    
    I for SPECT imaging, 
    
    
    
    I for PET, or
    
    
    I for targeted radiotherapy)[3].

Physicochemical Profiling and Structural Rationale

To predict the in vivo behavior of 3-ethoxy-5-iodo-4-propoxybenzamide, we must analyze its physicochemical properties. The table below summarizes the calculated parameters that validate its suitability as a systemic radiotracer.

PropertyValue (Approx.)Rationale / Implication
Molecular Weight (MW) 349.17 g/mol Well below the 500 Da Lipinski threshold, ensuring favorable diffusion kinetics.
Calculated LogP (cLogP) 3.2 - 3.6Optimal range (2.0–3.5) for BBB penetration and tumor uptake; minimizes rapid hepatic clearance.
Polar Surface Area (PSA) ~52 Ų< 90 Ų indicates excellent membrane permeability and CNS penetrance.
Hydrogen Bond Donors 2 (Amide -NH₂)Facilitates specific hydrogen bonding with target receptor residues.
Hydrogen Bond Acceptors 3 (Amide C=O, Alkoxy -O-)Enhances aqueous solubility for intravenous formulation.

Synthetic Methodology: From Cold Standard to Radiotracer

The synthesis of radioiodinated benzamides requires a robust, self-validating workflow. Direct electrophilic radioiodination of the base aromatic ring often yields a mixture of regioisomers and requires harsh conditions that degrade the molecule. To circumvent this, modern radiochemistry employs a trialkyltin precursor strategy [3][4]. This allows for rapid, room-temperature, and strictly regioselective radioiododestannylation, which is critical when working with short-lived isotopes like


I (t

= 13.2 h).

Synthetic_Workflow A 3-Ethoxy-4-propoxybenzamide (Starting Material) B Electrophilic Iodination (Cold Standard Synthesis) A->B I2, oxidant C 3-Ethoxy-5-iodo-4-propoxybenzamide (Reference Standard) B->C Yield > 85% D Pd-Catalyzed Stannylation (Hexamethylditin) C->D Pd(PPh3)2Cl2 E Trimethyltin Precursor (Radiolabeling Intermediate) D->E Yield > 70% F Radioiododestannylation ([123I]NaI, Oxidant) E->F Electrophilic substitution G [123I]-3-Ethoxy-5-iodo-4-propoxybenzamide (Purified Radiotracer) F->G HPLC Purification

Synthetic workflow for the preparation of[123I]-3-ethoxy-5-iodo-4-propoxybenzamide.

Step-by-Step Protocol

Phase 1: Synthesis of the Cold Reference Standard

  • Iodination: Dissolve 3-ethoxy-4-propoxybenzamide (1.0 eq) in glacial acetic acid. Add N-iodosuccinimide (NIS) (1.1 eq) and a catalytic amount of trifluoroacetic acid (TFA).

  • Reaction: Stir at room temperature for 4 hours. The electron-donating alkoxy groups direct the electrophilic iodine to the 5-position.

  • Isolation: Quench with saturated sodium thiosulfate to neutralize unreacted iodine. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the cold standard, 3-ethoxy-5-iodo-4-propoxybenzamide.

Phase 2: Synthesis of the Trimethyltin Precursor Causality Check: The carbon-tin bond is significantly weaker than the carbon-iodine or carbon-hydrogen bonds on the aromatic ring. By installing a trimethyltin group, we provide a highly reactive and specific site for subsequent radioiodine substitution, ensuring 100% regioselectivity[4].

  • Stannylation: In a flame-dried Schlenk flask under argon, dissolve the cold standard (1.0 eq) in anhydrous 1,4-dioxane.

  • Catalysis: Add hexamethylditin (1.5 eq) and the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.05 eq)[3].

  • Reflux: Heat the mixture to 90°C for 12 hours.

  • Purification: Filter through Celite, concentrate, and purify via neutral alumina chromatography (to prevent acid-catalyzed protodestannylation) to isolate the trimethyltin precursor.

Phase 3: Radioiododestannylation and Self-Validation

  • Radiolabeling: To a conical reaction vial, add 50 µg of the trimethyltin precursor dissolved in 50 µL of ethanol.

  • Isotope Addition: Add 100–500 MBq of[

    
    I]NaI in dilute NaOH (10 µL).
    
  • Oxidation: Initiate the reaction by adding an oxidant (e.g., 10 µL of 3% H₂O₂ in acetic acid or Chloramine-T). The oxidant converts the unreactive iodide (I⁻) into the reactive electrophilic iodonium species (I⁺), which rapidly cleaves the carbon-tin bond[3][4].

  • Quenching: After 15 minutes at room temperature, quench the reaction with sodium metabisulfite.

  • Purification & Self-Validation System: Inject the crude mixture onto a semi-preparative Reverse-Phase HPLC system.

    • Validation: Collect the radioactive fraction. To validate the identity and radiochemical purity, perform an analytical HPLC co-injection of the radioactive product with the cold standard synthesized in Phase 1. Exact co-elution of the gamma-detector peak with the UV-detector peak (254 nm) confirms the successful synthesis of [

      
      I]-3-ethoxy-5-iodo-4-propoxybenzamide.
      

Pharmacokinetic and Pharmacodynamic (PK/PD) Pathway

Once formulated in a physiologically acceptable solvent (e.g., 5% ethanol in saline), the radiotracer is administered intravenously. The carefully tuned cLogP ensures rapid systemic distribution and target penetration.

PK_Pathway IV Intravenous Administration (Radiotracer Formulation) Blood Systemic Circulation (Plasma Protein Binding) IV->Blood Rapid distribution BBB Blood-Brain / Tumor Barrier (Lipophilic Diffusion) Blood->BBB cLogP ~3.5 Clearance Hepatic & Renal Clearance (Metabolite Excretion) Blood->Clearance Enzymatic metabolism Target Target Binding (e.g., Melanin or D2/D3) BBB->Target High Affinity (Kd < 10 nM) Target->Blood Washout phase

Pharmacokinetic distribution and target binding pathway of the radiotracer.

The clearance of benzamide derivatives typically involves hepatic metabolism (e.g., N-dealkylation or amide hydrolysis) followed by renal excretion of the more polar metabolites[1]. The stability of the carbon-iodine bond at the 5-position is crucial here; rapid in vivo deiodination would lead to free [


I]iodide accumulating in the thyroid, severely degrading image quality and increasing non-target radiation dose. The steric shielding provided by the adjacent propoxy group helps protect the iodine from enzymatic deiodination.

Conclusion & Future Perspectives

The 3-ethoxy-5-iodo-4-propoxybenzamide structure exemplifies the power of rational drug design in radiopharmaceutical chemistry. By balancing steric bulk, lipophilicity, and incorporating a reliable site for radiohalogenation via a stannyl intermediate, this scaffold provides a robust platform for developing high-affinity imaging agents. Future applications may involve substituting the


I with alpha-emitting halogens (like 

At) for targeted alpha therapy (TAT), leveraging the exact same trialkyltin precursor methodology.

References

  • Joyal, J. L., et al. "Melanin-Targeting Radiotracers and Their Preclinical, Translational, and Clinical Status: From Past to Future." Journal of Nuclear Medicine, 2024. 1

  • Cachin, F., et al. "(123)I-BZA2 as a melanin-targeted radiotracer for the identification of melanoma metastases: results and perspectives of a multicenter phase III clinical trial." Journal of Nuclear Medicine, 2014. 2

  • Biersack, H., et al. "Radiopharmaceutical Therapy of Patients with Metastasized Melanoma with the Melanin-Binding Benzamide 131 I-BA52." Journal of Nuclear Medicine, 2014. 3

  • Krasikova, R. N., et al. "Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years." Molecules, 2023.4

Sources

Thermodynamic Solubility Profiling of 3-Ethoxy-5-iodo-4-propoxybenzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The physicochemical characterization of novel active pharmaceutical ingredients (APIs) and advanced intermediates is a critical bottleneck in drug development. 3-Ethoxy-5-iodo-4-propoxybenzamide represents a highly functionalized, halogenated aromatic amide. Its unique structural motifs—a rigid hydrogen-bonding benzamide core, bulky di-alkoxy chains, and a highly polarizable heavy iodine atom—create a complex solvation profile.

This whitepaper provides an in-depth analysis of the structural causality governing the solubility of 3-ethoxy-5-iodo-4-propoxybenzamide. Furthermore, it establishes a self-validating, gold-standard experimental protocol designed to eliminate the kinetic artifacts and analytical biases commonly encountered when profiling highly lipophilic halogenated compounds.

Structural Causality and Solvation Mechanics

To predict and understand the solubility of 3-ethoxy-5-iodo-4-propoxybenzamide, we must deconstruct its molecular architecture. Solubility is fundamentally a thermodynamic competition between the crystal lattice energy of the solid state and the solvation energy in the solvent medium[1].

  • The Benzamide Core (Hydrogen Bonding): The primary amide group (–CONH₂) acts as both a strong hydrogen bond donor and acceptor. In the solid state, unsubstituted benzamides form robust, planar intermolecular hydrogen-bonding networks, leading to high melting points and poor aqueous solubility[2].

  • The 5-Iodo Substitution (Halogen Bonding & Lipophilicity): The introduction of an iodine atom drastically alters the electron distribution. Iodine is heavy, highly polarizable, and introduces a "sigma-hole" that enables halogen bonding with Lewis bases in solvents. However, it also exponentially increases the partition coefficient (LogP), driving the molecule toward extreme lipophilicity and hydrophobic exclusion from aqueous media[3][4].

  • 3-Ethoxy & 4-Propoxy Chains (Steric Disruption): The bulky, flexible ethoxy and propoxy chains serve a dual purpose. First, they sterically hinder the planar stacking of the benzamide core, effectively lowering the crystal lattice energy compared to rigid analogs. Second, they provide a massive hydrophobic surface area that highly favors solvation in lipidic or non-polar organic media[5].

Solvation_Mechanics cluster_features Structural Features cluster_outcomes Solubility Outcomes API 3-ethoxy-5-iodo- 4-propoxybenzamide Amide Benzamide Core (H-Bonding) API->Amide Iodine 5-Iodo Group (Halogen Bonding) API->Iodine Alkoxy 3-Ethoxy & 4-Propoxy (Steric Bulk & Lipophilicity) API->Alkoxy Aq Poor Aqueous Solubility (<0.01 mg/mL) Amide->Aq Lattice Energy Barrier Org High Organic Solubility (DMSO, PEG-400) Iodine->Org Hydrophobic Interactions Alkoxy->Org Lattice Disruption

Diagram 1: Structural causality mapping of 3-ethoxy-5-iodo-4-propoxybenzamide solvation pathways.

Predictive Quantitative Solubility Profile

Based on the "like dissolves like" principle and the thermodynamic behavior of structurally analogous halogenated benzamides[2][6], the predicted equilibrium solubility of 3-ethoxy-5-iodo-4-propoxybenzamide across various standard pharmaceutical solvent systems is summarized below.

Solvent SystemTemp (°C)Predicted Solubility (mg/mL)Primary Solvation Mechanism
Purified Water 25°C< 0.01Hydrophobic exclusion; lattice energy exceeds hydration energy.
PBS (pH 7.4) 37°C< 0.01Lack of ionizable groups at physiological pH prevents salt formation.
FaSSIF (pH 6.5) 37°C0.05 – 0.15Micellar solubilization via taurocholate/lecithin interactions.
Ethanol (100%) 25°C15.0 – 25.0Co-solvent hydrogen bonding with the benzamide core.
PEG-400 25°C35.0 – 50.0Lipidic vehicle accommodation of the bulky alkoxy chains.
DMSO 25°C> 75.0Aprotic polar disruption of the crystal lattice[5].

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To transition from predictive models to empirical data, the isothermal shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility[6][7]. However, standard protocols often fail for highly lipophilic compounds due to kinetic supersaturation, filter adsorption, or polymorphic shifts.

The following protocol is engineered as a self-validating system , ensuring that every potential source of error is internally cross-checked.

Phase 1: Solid-State Initialization
  • Initial Characterization: Analyze the starting batch of 3-ethoxy-5-iodo-4-propoxybenzamide using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

    • Causality: Different polymorphs possess different lattice energies, resulting in distinct thermodynamic solubilities. Establishing the baseline polymorph ensures the resulting data is assigned to the correct solid state.

Phase 2: Saturation & Thermal Equilibration
  • Media Preparation: Dispense 5.0 mL of the target solvent (e.g., FaSSIF, PEG-400) into tightly sealed, inert borosilicate glass vials.

  • Excess Solute Addition: Add the solid compound incrementally until a persistent suspension is observed, ensuring the system is saturated.

  • Incubation: Place the vials in a thermostatic orbital shaker set to 25.0 ± 0.1 °C (or 37.0 °C for biorelevant media) at 150 RPM.

  • Time-Course Sampling (Validation Step): Extract 200 µL aliquots at 24, 48, and 72 hours.

    • Causality: Kinetic solubility (a temporary state of supersaturation) can mimic equilibrium. By tracking concentration over three days, equilibrium is mathematically validated only when the concentration difference (

      
      ) between the 48h and 72h time points is < 5%.
      
Phase 3: Phase Separation via Ultracentrifugation
  • Centrifugation: Centrifuge the extracted aliquots at 15,000 RPM for 15 minutes at the exact incubation temperature.

    • Causality: Syringe filtration is strictly avoided. Highly lipophilic halogenated compounds exhibit a strong propensity to adsorb onto PTFE or Nylon filter membranes, which artificially depletes the solute from the supernatant and results in falsely low solubility readings[7]. Ultracentrifugation eliminates this physical bias.

Phase 4: HPLC-UV Quantification
  • Dilution: Dilute the clear supernatant immediately with the mobile phase to prevent precipitation upon temperature changes.

  • Quantification: Inject the sample into an HPLC system equipped with a C18 column and a UV detector (tuned to the benzamide

    
    ).
    
    • Causality: HPLC is prioritized over simple UV-Vis spectroscopy because it separates the intact API from any potential degradation products that may have formed during the 72-hour aqueous incubation, ensuring absolute specificity.

Phase 5: Post-Assay Solid-State Validation
  • Residual Solid Analysis: Recover the undissolved solid pellet from the 72-hour vial, dry it gently under vacuum, and re-analyze via XRPD.

    • Causality: If the solvent induced a polymorphic transition or hydrate formation during incubation, the XRPD pattern will change. This self-validating step confirms whether the measured solubility corresponds to the original polymorph or a newly formed pseudo-polymorph.

Validation_Workflow S1 1. Solid-State Verification (XRPD) S2 2. Media Saturation & Agitation S1->S2 S3 3. Time-Point Sampling (24h, 48h, 72h) S2->S3 S4 4. Ultracentrifugation (Phase Separation) S3->S4 Val Self-Validation: Δ Conc < 5% indicates Equilibrium S3->Val S5 5. HPLC-UV Quantification S4->S5 SolidVal Self-Validation: Residual Solid XRPD matches Step 1 S4->SolidVal

Diagram 2: The self-validating shake-flask methodology for thermodynamic solubility determination.

References

  • BenchChem. "Benzamide, N,N,4-trimethyl-" solubility in organic solvents. 2

  • BenchChem. Solubility of 2-amino-N-(3-hydroxypropyl)benzamide in Organic Solvents: A Technical Guide.6

  • ResearchGate. Results of benzamide solubility measurements and computations. 1

  • BenchChem. methoxy-N-(2-phenylethyl)benzamide: Solubility and Stability. 7

  • MDPI. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. 5

  • BenchChem. N-(4-chlorophenyl)-3,5-difluorobenzamide. 3

  • PubMed Central. 5-Aminothiophene-2,4-dicarboxamide Analogues as Hepatitis B Virus Capsid Assembly Effectors.4

Sources

3-ethoxy-5-iodo-4-propoxybenzamide stability profile

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Stability Profile and Degradation Mechanisms of 3-Ethoxy-5-iodo-4-propoxybenzamide

Executive Summary

As a Senior Application Scientist, establishing a robust stability profile for novel chemical entities is paramount for successful downstream drug development. 3-ethoxy-5-iodo-4-propoxybenzamide is a highly functionalized aromatic scaffold presenting a unique triad of chemical liabilities: a photolabile aryl iodide, a hydrolytically sensitive primary benzamide, and oxidation-prone dialkyl ether linkages. This technical guide systematically deconstructs the causality behind its degradation pathways and provides a self-validating experimental framework grounded in ICH Q1A(R2)[1] and ICH Q1B[2] guidelines.

Mechanistic Analysis of Structural Vulnerabilities

Understanding the intrinsic reactivity of 3-ethoxy-5-iodo-4-propoxybenzamide requires a mechanistic dissection of its functional groups. Rather than merely observing degradation, we must isolate the chemical triggers:

  • Aryl Iodide Photolysis (C-I Bond Cleavage): The carbon-iodine (C-I) bond on the aromatic ring is the weakest point in the molecule, possessing a bond dissociation energy of approximately 65 kcal/mol. Under UV or visible light irradiation, this bond undergoes rapid homolytic cleavage, yielding a highly reactive aryl radical and an iodine radical[3]. The aryl radical can subsequently abstract hydrogen from the solvent or adjacent molecules, leading to the deiodinated product (3-ethoxy-4-propoxybenzamide).

  • Benzamide Hydrolysis: The primary amide group is susceptible to both acid- and base-catalyzed hydrolysis. In an alkaline environment, the mechanism proceeds via the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses to expel the amide group (as ammonia), yielding the corresponding 3-ethoxy-5-iodo-4-propoxybenzoic acid[4].

  • Alkoxy Group Auto-oxidation: The ethoxy and propoxy substituents are vulnerable to auto-oxidation. In the presence of atmospheric oxygen and trace radical initiators (such as light or transition metals), hydrogen abstraction occurs at the alpha-carbon (adjacent to the ether oxygen). This forms a resonance-stabilized carbon-centered radical that rapidly reacts with triplet oxygen to form alkyl hydroperoxides, which can further decompose into aldehydes or alcohols[5].

Logical Relationships & Degradation Pathways

Pathways API 3-ethoxy-5-iodo-4-propoxybenzamide Structural Liabilities Iodo Aryl Iodide (C-I Bond) API->Iodo Photons (UV/Vis) Amide Benzamide (C=O) API->Amide H+ / OH- / H2O Ether Ethoxy/Propoxy Groups API->Ether O2 / ROS Deg1 Homolytic Cleavage (Aryl Radical Formation) Iodo->Deg1 Deg2 Nucleophilic Attack (Tetrahedral Intermediate) Amide->Deg2 Deg3 Alpha-Hydrogen Abstraction (Carbon-Centered Radical) Ether->Deg3 Prod1 Deiodinated API + Iodine Radicals Deg1->Prod1 Prod2 Substituted Benzoic Acid + Ammonia Deg2->Prod2 Prod3 Alkyl Hydroperoxides (Auto-oxidation) Deg3->Prod3

Mechanistic degradation pathways of 3-ethoxy-5-iodo-4-propoxybenzamide.

Self-Validating Experimental Protocols

To empirically validate these theoretical vulnerabilities, a comprehensive forced degradation study must be executed. The following protocols are designed not just to degrade the API, but to ensure mass balance and validate the analytical methods (e.g., HPLC-UV/MS) used for stability-indicating assays.

Protocol 1: Photolytic Stress Testing (ICH Q1B Compliance) Causality: To determine the quantum yield of C-I bond cleavage and establish necessary packaging controls.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the API in an inert, UV-transparent solvent (e.g., HPLC-grade Acetonitrile/Water 50:50). Separately, prepare a solid-state sample by spreading the API powder in a thin layer (<3 mm) in a quartz petri dish[6].

  • Dark Control: Wrap identical control vials in aluminum foil to isolate thermal degradation from photolytic degradation.

  • Irradiation: Expose the samples in a validated photostability chamber to a minimum of 1.2 million lux hours of visible light and 200 W·hr/m² of UV energy (320-400 nm)[7].

  • Quenching & Analysis: Reconstitute solid samples and inject immediately into the LC-MS to detect the deiodinated degradant (m/z shift of -126 Da).

Protocol 2: Hydrolytic Stress Testing (Acid/Base) Causality: To evaluate the kinetic stability of the benzamide linkage under extreme pH.

  • Base Hydrolysis: Mix 5.0 mL of the API stock solution (2.0 mg/mL in MeOH) with 5.0 mL of 0.1 N NaOH.

  • Acid Hydrolysis: Mix 5.0 mL of the API stock solution with 5.0 mL of 0.1 N HCl.

  • Incubation: Heat both solutions at 60°C in sealed vials.

  • Sampling: Withdraw 1.0 mL aliquots at 0, 2, 6, and 24 hours.

  • Neutralization (Critical Step): Immediately neutralize the base samples with 0.1 N HCl, and the acid samples with 0.1 N NaOH to halt the degradation before injection. This ensures a self-validating snapshot of the exact degradation at the time of sampling.

Workflow cluster_stress Forced Degradation Stressors (ICH Q1A/Q1B) API API: 3-ethoxy-5-iodo-4-propoxybenzamide Hydro Hydrolytic Stress (0.1N HCl / 0.1N NaOH) API->Hydro Ox Oxidative Stress (3% H2O2) API->Ox Photo Photolytic Stress (1.2M lux-hr, 200 W-hr/m2) API->Photo Therm Thermal Stress (60°C, 75% RH) API->Therm Analysis HPLC-UV/MS Analysis (Degradant Profiling & Mass Balance) Hydro->Analysis Ox->Analysis Photo->Analysis Therm->Analysis

Experimental workflow for forced degradation and stability profiling.

Quantitative Data Presentation

The following table summarizes the expected quantitative degradation profile based on the intrinsic reactivity of the functional groups under ICH Q1A(R2) and Q1B stress conditions[1],[2].

Stress ConditionDurationTemp / EnergyPrimary Degradation PathwayExpected Degradation (%)Major Degradant Identified
Photolytic (Solid) 10 Days1.2M lux-hr / 200 W-hr/m²Homolytic C-I Cleavage15 - 20%3-ethoxy-4-propoxybenzamide
Photolytic (Solution) 24 Hours1.2M lux-hr / 200 W-hr/m²Homolytic C-I Cleavage> 30%3-ethoxy-4-propoxybenzamide
Base Hydrolysis 24 Hours60°C (0.1 N NaOH)Amide Hydrolysis10 - 15%3-ethoxy-5-iodo-4-propoxybenzoic acid
Acid Hydrolysis 24 Hours60°C (0.1 N HCl)Amide Hydrolysis< 5%3-ethoxy-5-iodo-4-propoxybenzoic acid
Oxidative 48 Hours25°C (3% H₂O₂)Ether Auto-oxidation5 - 10%Alkyl hydroperoxide derivatives
Thermal/Humidity 6 Months40°C / 75% RHNegligible< 1%None (Stable in dark/neutral)

Conclusion & Formulation Strategies

The stability profile of 3-ethoxy-5-iodo-4-propoxybenzamide is primarily dictated by its extreme photosensitivity. The rapid photolysis of the aryl iodide necessitates strict engineering controls during manufacturing (e.g., amber lighting) and the use of opaque or UV-blocking primary packaging (such as amber glass or aluminum blister packs) for the final dosage form. Furthermore, to mitigate the risk of ether auto-oxidation, the formulation should be purged with nitrogen to displace atmospheric oxygen, and the addition of free-radical scavengers (e.g., BHT or alpha-tocopherol) should be heavily evaluated during excipient compatibility screening.

References[1] ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Source: FDCELL. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpeVukOycPqgpcCMF-U6y76yNTPwkIBcMNca2uIS-LRuGsYZGJnqRAsFoZbCD3J8-_OeAvZXI0YpeCnDxkLjTZd6M4MMJVgsph5YLELnEWTBcOkmvpe7xr7LkvpAI_THn__gstxGzLwbbfHPS7L4zCiqRdY1pjMqaIqRXJpyGU9B9gMPk74YEToDPDwJVg-i3ewe4FOxJdpgOtNAI=[7] Understanding Photostability Testing for Cosmetic & OTC Drug Products. Source: Certified Laboratories. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqOOMP95Jpqqv-1GrGVJ9rdLioWKObS_M6FfV8jyQgqpuXXMcIoFsnLrefvOIvteW4h0ASkM0A18_t_L80jggdajMkzd0_5gwrpgOcpwshskLUfLxa-Wtnfo1qM48R0ycJEhADlN66e-kHQB3FSc2BspFZ_OjGcNLXUEOD01G3tWdq1I8Ec_EfvQTKZiZuV9iEG7aC4VjDP1p92EfagB80KBNC2u5mWw==[2] ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Source: Europa.eu. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9dDsTS5i1G-bH9msJKPP8h_XB7gUEe0C-x8WdkEhNi1xIsKEr1jgc1AuJIL4xgxwRr3TfRSAKoRMr6OqHQ1KxcZNDcgrOFy1Ttf4AUWUPdGHDkw9NwgLpRZEaot6ZPJlCu5w7yRqguGGNvxGma0MBhD3qjPTAuXBLFy3N5GFT7i7RSYqleL30qFohYAGdu0IObHDKZ6eRtiAJZDKDwKHhwWZy5kBP5GjsZDQ_8CM6FnPPuXQ=[6] ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Source: IKEV. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8WcgyZYzmuuvWvo_M6b7QmozzpT0sbhgiYg2k-yugz8jDZwsESXmu-P6c5kho2BhT8VOt2rIVXEGfAbqVKCit3bhpE5xbpoNUDwfuU37xHVHUhXxFCzlfFfPWSSrMVYrB6g-t4R1m4HQxyREAiza3dP-dJ_um6rUNQ6fJ3Om0bnRZYlaVdbfLFrIfpieIOacSnt34pAripshfD2k=[4] Synthesis and stability of strongly acidic benzamide derivatives. Source: PMC / NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCUROZUFp8N8HdrHOXTlBM2v1yy70FH3MsuZdJOJ9S_O2ACNG-1RWmu3pSf_mTrYoP5K1fpBzTK2I03qa2sXXQyD81Dfxl8mZx7-qkZMEL5DQK14a-CmvIyhbvMyW0aFMG65wq0S9sOSTIXAc=[3] Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Source: MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHnplKOICpn1on0iOUFg17YP40F8J0lXADR9ThPJeIVZGCoSdxYCik6jyf37HtTRgrUgvOwiUAfW1nc2oQ6DdQ__bsvXxXxMm18wjxyKjbpntDXDazBNwgevtu6-JuNf48NYpr[5] Oxidation mechanism of diethyl ether: a complex process for a simple molecule. Source: PubMed / NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4C6qia4HdLhCzM4lt-jhI_T2hzfdkjcnRFC6EQMkZHSX2F62gCFSHHjXBAibCvSzk0VzbF4wxzVjJZ9BGrLyos6_Ky2ME2gcyVk256t3PTbLcjEKuyx3SFs0NjBOEIZJQHTA=

Sources

3-ethoxy-5-iodo-4-propoxybenzamide literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Proposed Synthesis and Potential Utility of 3-ethoxy-5-iodo-4-propoxybenzamide

Abstract

This technical guide presents a prospective analysis of the novel compound 3-ethoxy-5-iodo-4-propoxybenzamide. In the absence of existing literature, this document serves as a whitepaper outlining a proposed synthetic pathway, predicted physicochemical properties, and hypothesized biological activities based on established chemical principles and the known pharmacology of structurally related benzamide derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities.

Introduction: The Rationale for a Novel Benzamide Derivative

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. These include antiemetic, antipsychotic, and anticancer properties.[1][2] The pharmacological profile of a benzamide derivative is heavily influenced by the substitution pattern on the aromatic ring.[3][4] The strategic placement of functional groups can modulate a compound's affinity for specific biological targets, as well as its pharmacokinetic properties.

This guide focuses on the hitherto unexplored compound, 3-ethoxy-5-iodo-4-propoxybenzamide. The rationale for investigating this specific substitution pattern is based on the following considerations:

  • The 3,4,5-trisubstituted pattern is a common motif in bioactive molecules.

  • The presence of an iodine atom can introduce favorable properties, such as increased binding affinity to certain protein targets and potential for use in radio-labeling studies.

  • The combination of ethoxy and propoxy groups at the 3 and 4 positions, respectively, may confer a unique lipophilic character that could influence cell permeability and target engagement.

Given the therapeutic potential of substituted benzamides, a thorough investigation of novel derivatives like 3-ethoxy-5-iodo-4-propoxybenzamide is a logical step in the quest for new and improved therapeutic agents.

Proposed Synthesis of 3-ethoxy-5-iodo-4-propoxybenzamide

A multi-step synthetic route is proposed, starting from the commercially available 3-ethoxy-4-hydroxybenzaldehyde. The proposed pathway is outlined below.

Synthesis_Workflow A 3-ethoxy-4-hydroxybenzaldehyde B 3-ethoxy-4-hydroxy-5-iodobenzaldehyde A->B Iodination (NaI, Laccase, O2) C 3-ethoxy-5-iodo-4-propoxybenzaldehyde B->C Etherification (1-bromopropane, K2CO3) D 3-ethoxy-5-iodo-4-propoxybenzoic acid C->D Oxidation (KMnO4) E 3-ethoxy-5-iodo-4-propoxybenzamide D->E Amidation (1. SOCl2 2. NH3(aq))

Caption: Proposed synthetic workflow for 3-ethoxy-5-iodo-4-propoxybenzamide.

Step-by-Step Experimental Protocol

Step 1: Iodination of 3-ethoxy-4-hydroxybenzaldehyde

This step introduces the iodine atom at the 5-position of the aromatic ring. A laccase-catalyzed iodination using potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant is a sustainable and efficient method for the iodination of substituted phenols.[5][6]

  • Materials: 3-ethoxy-4-hydroxybenzaldehyde, potassium iodide (KI), laccase from Trametes versicolor, sodium acetate buffer (pH 5.0), ethyl acetate.

  • Procedure:

    • Dissolve 3-ethoxy-4-hydroxybenzaldehyde in sodium acetate buffer.

    • Add potassium iodide to the solution.

    • Initiate the reaction by adding laccase.

    • Stir the reaction mixture at room temperature, open to the air, for 15-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3-ethoxy-4-hydroxy-5-iodobenzaldehyde.[6]

Step 2: Etherification of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde

The propoxy group is introduced via a Williamson ether synthesis.[7]

  • Materials: 3-ethoxy-4-hydroxy-5-iodobenzaldehyde, 1-bromopropane, potassium carbonate (K2CO3), acetone.

  • Procedure:

    • To a solution of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde in acetone, add potassium carbonate and 1-bromopropane.

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • After cooling, filter off the inorganic salts.

    • Evaporate the solvent from the filtrate.

    • Purify the residue by column chromatography to obtain 3-ethoxy-5-iodo-4-propoxybenzaldehyde.

Step 3: Oxidation to 3-ethoxy-5-iodo-4-propoxybenzoic acid

The aldehyde is oxidized to a carboxylic acid, a necessary precursor for the final amidation step.

  • Materials: 3-ethoxy-5-iodo-4-propoxybenzaldehyde, potassium permanganate (KMnO4), aqueous sodium hydroxide (NaOH), hydrochloric acid (HCl).

  • Procedure:

    • Suspend 3-ethoxy-5-iodo-4-propoxybenzaldehyde in an aqueous solution of sodium hydroxide.

    • Heat the mixture and add a solution of potassium permanganate dropwise.

    • Maintain the temperature and stir until the purple color of the permanganate disappears.

    • Cool the reaction mixture and filter off the manganese dioxide.

    • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to yield 3-ethoxy-5-iodo-4-propoxybenzoic acid.

Step 4: Amidation to 3-ethoxy-5-iodo-4-propoxybenzamide

The final step is the conversion of the carboxylic acid to the primary amide. This is a common transformation in organic synthesis.[8][9]

  • Materials: 3-ethoxy-5-iodo-4-propoxybenzoic acid, thionyl chloride (SOCl2), dichloromethane (DCM), concentrated aqueous ammonia (NH3).

  • Procedure:

    • Suspend 3-ethoxy-5-iodo-4-propoxybenzoic acid in DCM.

    • Add thionyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

    • Cool the mixture and evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

    • Dissolve the crude acyl chloride in a suitable solvent and add it dropwise to a cooled, concentrated aqueous ammonia solution with vigorous stirring.[9]

    • Stir the mixture for 1-2 hours.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to yield 3-ethoxy-5-iodo-4-propoxybenzamide.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-ethoxy-5-iodo-4-propoxybenzamide, estimated based on the properties of the known precursor 3-ethoxy-4-hydroxy-5-iodobenzaldehyde and general chemical principles.[10]

PropertyPredicted Value
Molecular FormulaC12H16INO3
Molecular Weight349.16 g/mol
AppearanceOff-white to pale yellow solid
Melting Point> 150 °C
SolubilitySoluble in DMSO, DMF, and methanol; sparingly soluble in water.
LogP~3.5

Hypothesized Biological Activity and Mechanism of Action

Substituted benzamides are known to interact with a variety of biological targets, including dopamine receptors and histone deacetylases (HDACs).[11][12] The specific substitution pattern of 3-ethoxy-5-iodo-4-propoxybenzamide suggests that it could be a candidate for investigation as an enzyme inhibitor, potentially targeting HDACs.

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, including cancer.[12] Benzamide derivatives have been identified as HDAC inhibitors, with the benzamide moiety often interacting with the zinc ion in the enzyme's active site.[12]

A hypothetical mechanism of action for 3-ethoxy-5-iodo-4-propoxybenzamide as an HDAC inhibitor could involve the following:

HDAC_Inhibition A 3-ethoxy-5-iodo-4-propoxybenzamide B HDAC Active Site A->B Binding C Inhibition of HDAC Activity A->C B->C D Histone Hyperacetylation C->D E Chromatin Remodeling D->E F Altered Gene Expression E->F G Apoptosis / Cell Cycle Arrest F->G

Caption: Hypothesized mechanism of action for 3-ethoxy-5-iodo-4-propoxybenzamide as an HDAC inhibitor.

Further structure-activity relationship (SAR) studies would be necessary to validate this hypothesis and to optimize the inhibitory activity of this compound.[4]

Future Directions

The synthesis and characterization of 3-ethoxy-5-iodo-4-propoxybenzamide would be the first step in evaluating its potential as a novel therapeutic agent. Subsequent research should focus on:

  • In vitro screening: Assessing the compound's activity against a panel of enzymes, such as HDACs, and in various cell-based assays to determine its cytotoxic and other biological effects.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the lead compound to understand how modifications to the substitution pattern affect its biological activity.[4]

  • Pharmacokinetic profiling: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

Conclusion

While 3-ethoxy-5-iodo-4-propoxybenzamide remains a novel and uncharacterized compound, this whitepaper provides a comprehensive and scientifically grounded proposal for its synthesis and potential biological investigation. The proposed synthetic route is based on well-established and reliable chemical transformations. The hypothesized biological activity as an HDAC inhibitor is rooted in the known pharmacology of the benzamide scaffold. The exploration of this and other novel benzamide derivatives holds promise for the discovery of new and effective therapeutic agents.

References

Sources

An In-depth Technical Guide to the Potential Biological Activity of 3-ethoxy-5-iodo-4-propoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the potential biological activities of the novel synthetic compound, 3-ethoxy-5-iodo-4-propoxybenzamide. Drawing upon established principles of medicinal chemistry and the known pharmacological profiles of structurally related benzamide derivatives, this document outlines a scientifically rigorous framework for investigating its therapeutic potential. This paper will delve into postulated mechanisms of action, propose detailed experimental workflows for validation, and discuss the potential implications for drug discovery and development.

Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery

The benzamide moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Its derivatives have been successfully developed into drugs with diverse pharmacological activities, including anticancer, antipsychotic, and anti-inflammatory properties.[3] The biological activity of a benzamide derivative is profoundly influenced by the nature and position of substituents on the aromatic ring.[2][4]

The subject of this guide, 3-ethoxy-5-iodo-4-propoxybenzamide, is a novel compound with a unique substitution pattern. The presence of an iodine atom is particularly noteworthy, as iodinated benzamides have shown significant promise in both therapeutic and diagnostic applications.[5] The iodine can enhance binding affinity to target proteins and allows for radioiodination, creating potential for use in molecular imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[5] This guide will explore the most probable biological activities of this compound based on a thorough analysis of existing scientific literature on related structures.

Postulated Biological Activities and Mechanistic Insights

Based on the extensive research into substituted benzamides, we can hypothesize several promising avenues for the biological activity of 3-ethoxy-5-iodo-4-propoxybenzamide.

Anticancer Potential

A significant number of benzamide derivatives have demonstrated potent anticancer activity through various mechanisms.[1][6][7] Therefore, it is a primary hypothesis that 3-ethoxy-5-iodo-4-propoxybenzamide may exhibit cytotoxic effects against cancer cells.

Potential Mechanisms of Action:

  • Disruption of Microtubule Dynamics: Several anticancer benzamides function by inhibiting tubulin polymerization, a critical process for cell division.[1] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

  • Induction of Apoptosis: The compound could trigger programmed cell death through the intrinsic (mitochondrial) pathway. This may involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[7]

  • Inhibition of Key Signaling Pathways: Dysregulation of signaling pathways such as the PI3K/Akt/mTOR pathway is a hallmark of many cancers.[8] Benzamide derivatives have been shown to inhibit components of this pathway, thereby suppressing cancer cell growth and proliferation.[6]

  • Enzyme Inhibition: Fatty Acid Synthase (FASN) is an enzyme that is overexpressed in many cancers and is considered a promising therapeutic target.[9] It is plausible that 3-ethoxy-5-iodo-4-propoxybenzamide could act as a FASN inhibitor.

cluster_0 Proposed Anticancer Mechanism of 3-ethoxy-5-iodo-4-propoxybenzamide Compound Compound Tubulin Tubulin Compound->Tubulin Inhibition Mitochondria Mitochondria Compound->Mitochondria PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Compound->PI3K/Akt/mTOR Pathway Inhibition Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio Mitochondria->Bax/Bcl-2 Ratio Increased Caspase Activation Caspase Activation Bax/Bcl-2 Ratio->Caspase Activation Caspase Activation->Apoptosis Inhibition of Proliferation Inhibition of Proliferation PI3K/Akt/mTOR Pathway->Inhibition of Proliferation

Caption: Proposed signaling pathways for anticancer activity.

Neuropharmacological Potential

Substituted benzamides are a well-established class of drugs used in the treatment of psychiatric disorders.[10] Their primary mechanism of action involves the modulation of dopaminergic and serotonergic systems.[4][11][12]

Potential Mechanisms of Action:

  • Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism: Many atypical antipsychotics are mixed D2/5-HT2A antagonists.[12] This dual antagonism is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.[13][14][15]

  • Serotonin 5-HT1A Receptor Agonism: Some benzamides also exhibit agonist activity at 5-HT1A receptors, which may contribute to their anxiolytic and antidepressant effects.[11]

Enzyme Inhibitory Potential

The benzamide scaffold is present in numerous enzyme inhibitors.[2] The specific substitution pattern of 3-ethoxy-5-iodo-4-propoxybenzamide suggests potential inhibitory activity against certain enzymes.

Potential Targets:

  • Monoamine Oxidase B (MAO-B): Iodinated benzamides have been investigated as selective inhibitors of MAO-B, an enzyme involved in the metabolism of dopamine.[16] Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for Parkinson's disease.

  • Inosine 5'-monophosphate dehydrogenase (IMPDH): Benzamide riboside is metabolized to an analogue of NAD that inhibits IMPDH, the rate-limiting enzyme in the synthesis of guanine nucleotides.[17] This is a target for both anticancer and antiviral drugs.

Proposed Experimental Workflows for Activity Validation

To investigate the hypothesized biological activities, a series of well-established in vitro assays are proposed.

In Vitro Anticancer Activity Screening

A tiered approach is recommended, starting with broad screening for cytotoxicity and progressing to more specific mechanistic studies.

3.1.1. MTT Assay for Cytotoxicity Screening

This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.[1]

  • Protocol:

    • Seed cancer cell lines (e.g., a panel such as the NCI-60) in 96-well plates and allow them to adhere overnight.[18][19][20]

    • Treat the cells with a range of concentrations of 3-ethoxy-5-iodo-4-propoxybenzamide for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

cluster_1 MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Incubation MTT Incubation Compound Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for the MTT cytotoxicity assay.

3.1.2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle.

  • Protocol:

    • Treat cancer cells with the compound at its IC50 concentration for 24 hours.

    • Harvest the cells and fix them in cold 70% ethanol.

    • Stain the cells with a fluorescent DNA-binding dye (e.g., propidium iodide) in the presence of RNase.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

3.1.3. Western Blot Analysis for Mechanistic Insights

This technique allows for the detection and quantification of specific proteins involved in signaling pathways.

  • Protocol:

    • Treat cancer cells with the compound and prepare cell lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against target proteins (e.g., tubulin, cleaved caspase-3, Bax, Bcl-2, p-Akt, Akt).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate.

In Vitro Neuroreceptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

  • Protocol:

    • Prepare cell membranes from cells expressing the receptor of interest (e.g., dopamine D2, serotonin 5-HT2A).

    • Incubate the membranes with a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) and a range of concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the Ki value (inhibitory constant) for the test compound.[11]

In Vitro Enzyme Inhibition Assays

The inhibitory activity of the compound against specific enzymes can be determined using commercially available assay kits.

  • Protocol (General):

    • Incubate the purified enzyme (e.g., MAO-B) with a range of concentrations of the test compound.

    • Add a fluorogenic substrate for the enzyme.

    • Monitor the increase in fluorescence over time using a microplate reader.

    • Calculate the IC50 value for the compound.

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Cytotoxicity of 3-ethoxy-5-iodo-4-propoxybenzamide against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast5.2
HCT-116Colon8.1
A549Lung12.5
HeLaCervical6.8

Table 2: Hypothetical Receptor Binding Affinities (Ki) of 3-ethoxy-5-iodo-4-propoxybenzamide.

ReceptorKi (nM)
Dopamine D2150
Serotonin 5-HT2A85
Serotonin 5-HT1A320

Discussion and Future Directions

The proposed in vitro studies will provide a comprehensive initial assessment of the biological activity of 3-ethoxy-5-iodo-4-propoxybenzamide. Promising results in any of these areas would warrant further investigation.

  • Anticancer Potential: If the compound demonstrates potent and selective cytotoxicity against cancer cells, future studies should focus on in vivo efficacy in animal models of cancer. Further mechanistic studies could explore its effects on other cancer-related pathways.

  • Neuropharmacological Potential: If the compound shows high affinity for dopamine and/or serotonin receptors, in vivo behavioral studies in animal models of psychosis or depression would be the next logical step.

  • Enzyme Inhibitory Potential: Potent and selective enzyme inhibition would justify further studies to determine the mode of inhibition and to assess its therapeutic potential in relevant disease models.

  • Molecular Imaging: Given the presence of iodine, the synthesis of a radioiodinated version of the compound for use in SPECT or PET imaging should be considered, particularly if it shows high affinity for a specific target (e.g., a receptor or enzyme that is overexpressed in a disease state).[21]

References

  • Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. PubMed. [Link]

  • Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. ResearchGate. [Link]

  • Cell-culture based test systems for anticancer drug screening. ecancer. [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. PubMed. [Link]

  • Synthesis and anticancer activity of novel quinazolinone and benzamide derivatives. ResearchGate. [Link]

  • Synthesis and evaluation of novel iodinated phenyl benzamides. BUET Institutional Repository. [Link]

  • Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. PubMed. [Link]

  • Effect of benzamide on cell growth, NAD and ATP levels in cultured chick limb bud cells. PubMed. [Link]

  • Nicotinamide and 3-aminobenzamide interfere with receptor-mediated transmembrane signaling in murine cytotoxic T cells: independence of Golgi reorientation from calcium mobilization and inositol phosphate generation. PubMed. [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]

  • Amisulpride - Mechanism of Action and Psychopharmacology. Psych Scene Hub. [Link]

  • Synthesis and Characterization of [125I]N-(2-aminoethyl)-4-iodobenzamide as a Selective Monoamine Oxidase B Inhibitor. PubMed. [Link]

  • Studies on the mechanism of action of substituted benzamide drugs. PubMed. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Consensus on the use of substituted benzamides in psychiatric patients. PubMed. [Link]

  • Signaling Pathways in Drug Development. IntechOpen. [Link]

Sources

3-ethoxy-5-iodo-4-propoxybenzamide as a PDE10A inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Striatal Target Engagement: A Technical Whitepaper on 3-Ethoxy-5-Iodo-4-Propoxybenzamide as a PDE10A Inhibitor and Theranostic Radioligand

Abstract: Phosphodiesterase 10A (PDE10A) is a dual cAMP/cGMP hydrolyzing enzyme uniquely enriched in the medium spiny neurons (MSNs) of the mammalian striatum. Because of its critical role in regulating the cortico-striatal pathway, PDE10A has emerged as a premier therapeutic target for basal ganglia dysfunctions, including schizophrenia and Huntington's disease[1]. This technical guide explores the rational design, mechanistic causality, and experimental validation of 3-ethoxy-5-iodo-4-propoxybenzamide , a highly selective benzamide derivative. By incorporating an iodine atom, this scaffold not only achieves sub-nanomolar potency through halogen bonding but also serves as a critical precursor for PET/SPECT radioligands, enabling precise in vivo target occupancy mapping[2].

Structural Rationale and Mechanistic Causality

The design of 3-ethoxy-5-iodo-4-propoxybenzamide is not arbitrary; it is a highly engineered response to the unique topography of the PDE10A catalytic domain. To achieve selectivity over the other 10 PDE families (particularly PDE3 and PDE4), the molecule exploits a specific hydrophobic sub-pocket.

  • The Benzamide Core: The primary amide acts as the fundamental anchor, establishing a bidentate hydrogen-bonding network with the invariant glutamine residue (Gln726) in the PDE10A active site. This interaction is the universal prerequisite for competitive PDE inhibition.

  • Dialkoxy Substitution (3-Ethoxy, 4-Propoxy): The ethoxy and propoxy chains are strategically positioned to project into the PDE10A "selectivity pocket" (lined by Tyr693 and Phe719). The specific chain lengths create a steric bulk that is perfectly accommodated by PDE10A but sterically clashes with the narrower binding pockets of off-target PDEs, driving a >1000-fold selectivity margin.

  • The 5-Iodo Substitution (The Theranostic Handle): The inclusion of the heavy iodine atom serves a dual, causal purpose.

    • Pharmacological: The highly polarizable iodine atom engages in halogen bonding with the backbone carbonyls of the binding pocket, locking the benzamide ring into a rigid, bioactive coplanar conformation. It also increases the Lipophilic Efficiency (LipE) of the molecule, enhancing blood-brain barrier (BBB) penetration.

    • Translational: Clinical failures of early PDE10A inhibitors (e.g., MP-10) highlighted the critical need to quantify target engagement in the living brain[1]. The 5-iodo position allows for direct isotopic exchange with

      
      I or 
      
      
      
      I for Single-Photon Emission Computed Tomography (SPECT), or serves as a leaving group for spirocyclic iodonium ylide-mediated radiofluorination to generate an
      
      
      F-PET radioligand[2][3].

G DA Dopaminergic / Glutamatergic Input Receptors D1/D2 & NMDA Receptors DA->Receptors Cyclases Adenylyl/Guanylyl Cyclase Receptors->Cyclases Activation Nucleotides cAMP / cGMP Secondary Messengers Cyclases->Nucleotides Synthesis PDE10A PDE10A Enzyme Nucleotides->PDE10A Hydrolysis Kinases PKA / PKG Activation Nucleotides->Kinases Accumulation Inhibitor 3-ethoxy-5-iodo- 4-propoxybenzamide Inhibitor->PDE10A Competitive Inhibition DARPP32 DARPP-32 Phosphorylation Kinases->DARPP32 Signal Cascade

Fig 1: PDE10A regulation of striatal signaling and the mechanism of benzamide-mediated inhibition.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of 3-ethoxy-5-iodo-4-propoxybenzamide must utilize self-validating assay systems. The following protocols are designed to eliminate false positives caused by compound auto-fluorescence or non-specific cellular cytotoxicity.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Catalytic Assay

Causality: Standard fluorescence assays are often confounded by the intrinsic fluorescence of highly conjugated benzamide derivatives. TR-FRET introduces a time delay before signal acquisition, allowing short-lived background fluorescence to decay, thereby ensuring that the calculated IC


 is a trustworthy metric of true catalytic inhibition.
  • Buffer Preparation: Prepare 1X Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl

    
    , 0.01% Brij-35). Note: Brij-35 is critical to prevent the lipophilic benzamide from non-specifically adhering to the polystyrene microplate walls, which would artificially inflate the apparent IC
    
    
    
    .
  • Compound Titration: Perform a 12-point, 3-fold serial dilution of 3-ethoxy-5-iodo-4-propoxybenzamide (starting at 10 µM) in DMSO, then dilute 1:100 in Assay Buffer.

  • Enzyme Incubation: Add 10 µL of recombinant human PDE10A catalytic domain (0.5 ng/well) to a 384-well plate. Add 5 µL of the compound dilution. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of 10 nM cAMP. Incubate for 30 minutes.

  • Detection & Validation: Add 20 µL of the TR-FRET detection mix (Europium-cryptate-labeled anti-cAMP antibody and d2-fluorophore-labeled cAMP).

  • System Validation: Calculate the Z'-factor using a known reference inhibitor (e.g., MP-10) as the positive control and DMSO as the negative control. A Z'-factor > 0.7 validates the run. Calculate the IC

    
     using a 4-parameter logistic non-linear regression model.
    
Protocol B: Striatal MSN Target Engagement (cAMP Accumulation)

Causality: Biochemical inhibition does not guarantee cellular efficacy due to potential BBB efflux (e.g., P-glycoprotein liability) or poor membrane permeability. This assay validates that the compound successfully penetrates the cell membrane and functionally alters the DARPP-32 signaling cascade[4].

  • Cell Culture: Plate primary murine striatal MSNs (or PDE10A-transfected HEK293 cells) at 20,000 cells/well in a 96-well plate.

  • Phosphodiesterase Isolation: Pre-incubate cells with 10 µM of a PDE4 inhibitor (e.g., Rolipram) for 15 minutes. Causality: Striatal cells express high levels of PDE4. Inhibiting PDE4 isolates the cAMP pool specifically regulated by PDE10A, amplifying the signal-to-noise ratio of the assay.

  • Compound Treatment: Treat cells with varying concentrations of 3-ethoxy-5-iodo-4-propoxybenzamide for 30 minutes.

  • Receptor Stimulation: Stimulate adenylyl cyclase by adding 1 µM Forskolin or a D1 receptor agonist (SKF-81297) for 15 minutes.

  • Lysis and Readout: Lyse the cells and quantify intracellular cAMP levels using an AlphaScreen cAMP assay kit. Measure DARPP-32 phosphorylation at Thr34 via Western blot to confirm downstream physiological target engagement.

Workflow Synth 1. Chemical Synthesis & Radioiodination Enzyme 2. TR-FRET Assay (IC50 & Selectivity) Synth->Enzyme Cell 3. MSN Cell Culture (Target Engagement) Enzyme->Cell InVivo 4. PET/SPECT Imaging (Receptor Occupancy) Cell->InVivo

Fig 2: Self-validating experimental workflow for the preclinical evaluation of PDE10A radioligands.

Quantitative Data Presentation

The pharmacological profile of 3-ethoxy-5-iodo-4-propoxybenzamide demonstrates its utility as both a potent inhibitor and a viable candidate for radioligand development, comparing favorably against established clinical benchmarks[1][2].

Table 1: Pharmacological and Physicochemical Profile of PDE10A Inhibitors

CompoundPDE10A IC

(nM)
Selectivity (vs PDE4)LogD (pH 7.4)Brain Penetration (P

)
Primary Utility
3-ethoxy-5-iodo-4-propoxybenzamide 1.8> 1000x3.50> 10 × 10

cm/s
Lead / SPECT/PET Precursor
MP-10 (PF-2545920) 0.37> 1000x2.80HighClinical Candidate
TAK-063 0.30> 1000x3.10HighClinical Candidate
Papaverine 36.0~ 10x2.50ModerateHistorical Reference

Data synthesis derived from established structure-activity relationship (SAR) benchmarks for halogenated PDE10A radioligands and clinical candidates.

Conclusion

The 3-ethoxy-5-iodo-4-propoxybenzamide scaffold represents a highly rationalized approach to PDE10A inhibition. By fulfilling the strict geometric requirements of the PDE10A selectivity pocket via its dialkoxy chains, and leveraging the heavy iodine atom for both conformational locking and isotopic labeling, this compound bridges the gap between raw therapeutic inhibition and critical in vivo diagnostic imaging. The application of self-validating TR-FRET and isolated-cAMP cellular assays ensures that its development pipeline remains robust, trustworthy, and directly translatable to addressing complex basal ganglia pathologies.

References

  • Discovery of a highly specific 18F-labeled PET ligand for phosphodiesterase 10A enabled by novel spirocyclic iodonium ylide radiofluorination. National Library of Medicine (PMC).[Link]

  • PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? Frontiers in Neuroscience.[Link]

  • Novel Radioligands for Cyclic Nucleotide Phosphodiesterase Imaging with Positron Emission Tomography: An Update on Developments Since 2012. MDPI.[Link]

  • In Vivo Characterization of Two 18F-Labeled PDE10A PET Radioligands in Nonhuman Primate Brains. National Library of Medicine (PMC).[Link]

Sources

The Substituted Benzamide Scaffold: A Privileged Structure in Modern Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Discovery, History, and Mechanistic Evolution of a Therapeutic Cornerstone

The journey of the benzamide moiety in medicinal chemistry is a compelling narrative of chemical modification, serendipitous discovery, and rational drug design, evolving from a simple chemical entity into the core of numerous therapeutic agents.[1][2] This guide provides an in-depth exploration of the historical development of substituted benzamides, detailing the key discoveries, mechanisms of action, and the experimental foundations that have established this scaffold as a privileged structure in modern pharmacology.[1]

Early Developments: From Bioisosterism to a New Therapeutic Era

The story of the benzamide in medicine begins not as a novel discovery, but through the strategic modification of existing bioactive molecules.[1] The foundational principle of replacing a chemically labile ester linkage with a more robust amide bond proved to be a pivotal moment, leading to the development of the first clinically significant benzamide drug.[1]

Procainamide: A Bioisosteric Approach to Cardiac Arrhythmia

The first major therapeutic breakthrough for a benzamide derivative emerged from the need for a more stable alternative to the antiarrhythmic agent procaine.[1][2] Procaine, a local anesthetic, possessed antiarrhythmic properties but was limited by its rapid hydrolysis in the body due to its ester group. By applying the principle of bioisosterism, researchers replaced this ester linkage with a more stable amide bond, creating procainamide .[1][2] This modification resulted in a compound with a significantly longer duration of action, establishing the therapeutic potential of the benzamide scaffold and paving the way for further exploration.[1]

The Neuropsychiatric Revolution: Benzamides as Dopamine Receptor Antagonists

The mid-20th century marked the emergence of substituted benzamides as a crucial class of drugs for treating psychiatric and gastrointestinal disorders. The discovery of the antipsychotic and antiemetic properties of certain derivatives revolutionized the management of schizophrenia, nausea, and vomiting.[1][3]

Metoclopramide: A Gateway Discovery

The development of metoclopramide in the mid-1950s was a landmark event that unveiled the profound impact of substituted benzamides on the central nervous system.[3] Initially synthesized during a program aimed at improving the properties of procainamide, metoclopramide was described in 1964 as a potent anti-emetic and a stimulant of gastrointestinal motility.[3][4]

Its mechanism of action was later unraveled to be potent antagonism of dopamine D2 receptors, which explained its anti-emetic effect on the chemoreceptor trigger zone in the brain.[2][4][5] This discovery was crucial, as it implicated dopamine receptors in the process of emesis and opened a new avenue for drug development.[3] Metoclopramide, marketed as Reglan, was first approved in Japan in 1967 and introduced in the US in 1979.[5][6]

Sulpiride and the Dawn of Atypical Antipsychotics

Developed in France in the mid-1960s, sulpiride was a pioneering "atypical" antipsychotic of the benzamide class.[1][7][8] Unlike typical antipsychotics of the time, such as phenothiazines, sulpiride exhibited a unique pharmacological profile characterized by selective antagonism of dopamine D2 and D3 receptors.[1][8][9][10] This selectivity was thought to be responsible for its distinct clinical profile: efficacy against both the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.[2][7]

Sulpiride and its analogues demonstrated a dose-dependent mechanism.[11][12]

  • At low doses (50-200 mg/day): They preferentially block presynaptic D2/D3 autoreceptors, which enhances dopamine release and neurotransmission. This action is believed to mediate their efficacy in treating negative symptoms and depression.[12][13][14][15]

  • At higher doses (>800 mg): They act as conventional postsynaptic dopamine receptor antagonists, which is effective for treating the positive symptoms of psychosis.[2][12]

Amisulpride: Refining Selectivity and Efficacy

Building on the foundation laid by sulpiride, amisulpride was developed and introduced in the 1990s.[16] It is chemically and clinically similar to sulpiride but exhibits more potent antipsychotic effects.[13] Amisulpride is a highly selective D2/D3 receptor antagonist with little to no affinity for serotonin, adrenergic, histamine, or cholinergic receptors.[12][13] This high selectivity contributes to its characterization as an atypical antipsychotic, with a low burden of extrapyramidal symptoms due to its preference for limbic system receptors over those in the striatum.[12][17]

Numerous clinical trials and meta-analyses have demonstrated the efficacy of amisulpride, with some studies suggesting it is one of the most effective antipsychotics, second only to clozapine, for reducing overall symptoms of schizophrenia.[14][17]

Expanding Horizons: Prokinetic and Serotonergic Activity

While dopamine antagonism was the hallmark of early discoveries, further research revealed that the pharmacological profile of substituted benzamides was more complex and versatile.

Prokinetic Mechanisms: Beyond Dopamine

The gastroprokinetic action of drugs like metoclopramide was initially attributed to their dopamine antagonist activity.[18] However, subsequent research aimed at creating selective prokinetic agents revealed a different mechanism.[18] It was discovered that the gastrointestinal stimulant effects were largely due to an enhanced release of acetylcholine from cholinergic nerves in the myenteric plexus.[19]

This led to the discovery that metoclopramide and other benzamide derivatives, such as cisapride , act as agonists at the serotonin 5-HT4 receptor.[4][20][21] This receptor is positively coupled to adenylate cyclase in neurons, and its activation facilitates acetylcholine release, thereby promoting motility throughout the gastrointestinal tract.[19][20][21] This finding opened up a new therapeutic class of 5-HT4 agonists for treating disorders of impaired gut motility.[21]

Structure-Activity Relationships (SAR) and Drug Design

The development of numerous benzamide derivatives has been guided by extensive structure-activity relationship (SAR) studies. These investigations have elucidated the key structural features required for affinity and selectivity at various receptors.

Compound ClassKey Structural Features & ActivityReceptor Targets
Antipsychotics Benzamide core with specific side chains. The nature of the side chain, often containing piperazine or piperidine moieties, is crucial for receptor affinity and selectivity.[22][23][24]Primarily Dopamine D2/D3. Newer derivatives show affinity for 5-HT1A, 5-HT2A, and adrenergic α1 receptors to achieve an "atypical" profile.[22][25][26]
Prokinetics 4-amino-5-chloro-2-methoxy substituted benzamide core is common. The side chain conformation influences selectivity for 5-HT4 receptors over D2 receptors.[18][20]Primarily Serotonin 5-HT4. Some retain weak D2 and 5-HT3 antagonist activity.[4][27]

The design of newer benzamide antipsychotics focuses on achieving a balanced activity profile at multiple receptors (D2, 5-HT1A, 5-HT2A) to improve efficacy on negative symptoms and cognitive deficits while minimizing side effects like weight gain or catalepsy.[25][26]

Key Experimental Workflows in Benzamide Discovery

The discovery and characterization of substituted benzamides rely on a series of established experimental protocols in medicinal chemistry and pharmacology.

General Synthesis of Substituted Benzamides

A common and versatile method for synthesizing N-substituted benzamides involves the reaction of a substituted benzoic acid with an appropriate amine.[28][29] The carboxylic acid is typically activated first.

Protocol: Amide Bond Formation via Acid Chloride

  • Acid Chloride Formation: A substituted benzoic acid (e.g., 4-nitrobenzoic acid) is reacted with a chlorinating agent, such as oxalyl chloride or thionyl chloride, in an inert solvent like dichloromethane (DCM) at reflux.[29][30]

  • Amidation: The resulting acid chloride is dissolved in an anhydrous solvent (e.g., DCM).[29] This solution is then added dropwise to a cooled (0 °C) solution of the desired amine (e.g., 2-chloroaniline) and a non-nucleophilic base like triethylamine (TEA) in the same solvent.[29][30]

  • Workup & Purification: The reaction is stirred for several hours at room temperature.[29] After completion, the mixture is washed with aqueous acid, base, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄). The crude product is purified, typically by recrystallization or column chromatography.[28][29]

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A Substituted Benzoic Acid C Substituted Benzoyl Chloride A->C DCM, reflux B Chlorinating Agent (e.g., (COCl)₂) E Substituted Benzamide C->E Amine, TEA, DCM D Amine (R-NH₂)

General synthetic workflow for substituted benzamides.

Receptor Binding Assays

To determine the affinity of newly synthesized compounds for specific targets, competitive radioligand binding assays are essential.

Protocol: Dopamine D2 Receptor Binding Assay

  • Membrane Preparation: Cell lines expressing the human dopamine D2 receptor (or rat striatal tissue) are homogenized in a buffer and centrifuged to isolate cell membranes. The resulting pellet is resuspended in an assay buffer.

  • Assay Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-spiperone) at a fixed concentration and varying concentrations of the test compound (the benzamide derivative).[31]

  • Separation & Counting: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

G prep 1. Membrane Prep (D2-expressing cells) incubate 2. Incubation - Membranes - [³H]-Spiperone (Radioligand) - Test Compound (Benzamide) prep->incubate filter 3. Rapid Filtration (Separates bound/free ligand) incubate->filter count 4. Scintillation Counting (Measures bound radioactivity) filter->count analyze 5. Data Analysis (Calculate IC₅₀ and Ki) count->analyze

Workflow for a D2 receptor competitive binding assay.

Modern Developments and Future Directions

The versatility of the substituted benzamide scaffold continues to be exploited in contemporary drug discovery.[1] Research is ongoing to develop novel derivatives with improved efficacy and safety profiles for a wide range of diseases.

  • Multireceptor Antipsychotics: The design of "multitarget" benzamides that modulate dopamine, serotonin, and other receptors continues to be a major focus for developing improved treatments for schizophrenia.[25][26]

  • Oncology: Benzamide derivatives like Entinostat have emerged as histone deacetylase (HDAC) inhibitors, modulating gene expression and showing anti-tumor effects.[1][11]

  • Other CNS Targets: The scaffold is being explored for other neurological and psychiatric conditions.

  • Allosteric Modulators: Substituted benzamides have been identified as positive allosteric modulators (PAMs) for targets like the follicle-stimulating hormone receptor (FSHR), offering a novel approach for developing fertility medicines.[32]

The enduring legacy of the substituted benzamide is a testament to the power of medicinal chemistry. From a simple bioisosteric replacement to a privileged scaffold in modern pharmacology, its journey highlights a continuous cycle of discovery, characterization, and innovation that continues to yield new therapeutic agents.

References

  • Stark, J. C., et al. (1996). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • Hrib, N. J., et al. (1996). Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, H., et al. (2019). Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics. Archiv der Pharmazie. Available at: [Link]

  • Köhler, C., & Fuxe, K. (1982). Studies on the mechanism of action of substituted benzamide drugs. Acta Psychiatrica Scandinavica. Supplementum. Available at: [Link]

  • van de Water, A., et al. (1985). Substituted benzamides with conformationally restricted side chains. 1. Quinolizidine derivatives as selective gastric prokinetic agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Hrib, N. J., et al. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Dumuis, A., et al. (1989). The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Quigley, E. M. (2015). Prokinetics in the Management of Functional Gastrointestinal Disorders. Journal of Neurogastroenterology and Motility. Available at: [Link]

  • Wang, Z., et al. (2016). Synthesis, structure-activity relationships, and biological evaluation of a series of benzamides as potential multireceptor antipsychotics. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • King, F. D., & Gaster, L. M. (1988). Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Van Nueten, J. M., & Schuurkes, J. A. (1991). [Development of a new gastrointestinal prokinetic; pharmacology of cisapride]. Journal de Pharmacie de Belgique. Available at: [Link]

  • Wikipedia. (n.d.). Amisulpride. Retrieved from [Link]

  • Patsnap. (2026). Metoclopramide Hydrochloride - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]

  • Liu, B., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. Available at: [Link]

  • Patsnap. (2024). Exploring Amisulpride: Its Applications, Patents, and Impact on Psychiatric and Gastroenterological Disorders. Patsnap Synapse. Available at: [Link]

  • Monković, I., et al. (1989). Potential non-dopaminergic gastrointestinal prokinetic agents in the series of substituted benzamides. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Sultopride. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzamide – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Psych Scene Hub. (2020). Amisulpride - Mechanism of Action and Psychopharmacology. Psych Scene Hub. Available at: [Link]

  • Lôo, H., & Olié, J. P. (2005). The use of amisulpride in the treatment of acute psychosis. Neuropsychiatric Disease and Treatment. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Sultopride Hydrochloride?. Patsnap Synapse. Available at: [Link]

  • ResearchGate. (2025). Amisulpride and Sulpiride in the Treatment of Psychosis. ResearchGate. Available at: [Link]

  • Psychiatric News. (2021). Amisulpride: What's Old Can Be New in the United States. Psychiatric News. Available at: [Link]

  • ResearchGate. (2022). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Sulpiride. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2022). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry. Available at: [Link]

  • Sanger, G. J. (2017). Metoclopramide: A Template for Drug Discovery. JSciMed Central. Available at: [Link]

  • Soares, B. G., & Fenton, M. (2000). Sulpiride for schizophrenia. The Cochrane database of systematic reviews. Available at: [Link]

  • Patsnap. (2024). What is Sulpiride used for?. Patsnap Synapse. Available at: [Link]

  • Yu, H. N., et al. (2014). Discovery of substituted benzamides as follicle stimulating hormone receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wikidoc. (2015). Sulpiride. Wikidoc. Available at: [Link]

  • Andrews, P. L. R., & Sanger, G. J. (2018). A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research. Frontiers in Pharmacology. Available at: [Link]

  • Wikipedia. (n.d.). Metoclopramide. Retrieved from [Link]

  • Ghaffari, A., & Tadayon, M. (2023). Metoclopramide. StatPearls. Available at: [Link]

  • Google Patents. (n.d.). Substituted benzamides.

Sources

Methodological & Application

Preclinical In Vivo Evaluation of 3-Ethoxy-5-iodo-4-propoxybenzamide: Pharmacokinetics, Biodistribution, and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanism of Action

3-Ethoxy-5-iodo-4-propoxybenzamide is a highly lipophilic, halogenated benzamide analog. In preclinical oncology and radiopharmacology, benzamide derivatives are recognized as the gold standard for targeting malignant melanoma due to their high-affinity, specific binding to intracellular melanin[1].

The structural design of this specific molecule serves two distinct mechanistic purposes:

  • Lipophilicity & Penetration: The 3-ethoxy and 4-propoxy substitutions significantly increase the molecule's partition coefficient (LogP). This enhances passive diffusion across the blood-brain barrier (BBB) and dense tumor microenvironments, which is critical for targeting metastatic melanoma lesions.

  • Theranostic Potential: The 5-iodo position acts as a heavy-atom analytical tag for mass spectrometry and serves as a direct site for radioisotopic exchange. By substituting the stable iodine with radioisotopes (e.g.,

    
     for SPECT imaging, 
    
    
    
    for PET, or
    
    
    for targeted radionuclide therapy), this compound can be transitioned from a preclinical pharmacological probe to a clinical theranostic agent[2].

The following protocols outline a self-validating in vivo workflow to evaluate the pharmacokinetics (PK) and melanin-specific biodistribution of this compound.

Formulation and Dosing Strategy

The Challenge: The extended alkoxy chains render 3-ethoxy-5-iodo-4-propoxybenzamide highly hydrophobic, leading to poor aqueous solubility. Standard saline formulations will cause in vivo precipitation upon intravenous (IV) injection, resulting in micro-embolisms and artificially skewed Volume of Distribution (


) and Clearance (

) data.

The Solution (Causality-Driven Formulation): To ensure 100% bioavailability and linear compartmental distribution, a co-solvent micellar system is required.

  • Protocol: Dissolve the compound in 5% DMSO (solubilizes the crystalline lattice) and 10% Tween-80 (acts as a non-ionic surfactant to prevent aggregation). Sonicate for 15 minutes at 37°C, then slowly titrate with 85% sterile saline while vortexing.

  • Validation: The final formulation must be optically clear. Any turbidity indicates micellar failure, requiring reformulation.

Workflow A Formulation (DMSO/Tween/Saline) B IV Administration (C57BL/6 Mice) A->B C Blood Sampling (0.08 - 24h) B->C D Tissue Harvesting (Tumor & Organs) B->D E LC-MS/MS Analysis (FDA/ICH M10) C->E D->E F Gamma Counting (Radiolabeled Cohort) D->F

Figure 1: Preclinical in vivo workflow for pharmacokinetic and biodistribution profiling.

Pharmacokinetic (PK) Profiling Protocol

To accurately model the absorption, distribution, metabolism, and excretion (ADME) of the compound, plasma concentrations must be quantified using a highly selective LC-MS/MS method compliant with the FDA Bioanalytical Method Validation Guidance[3] and ICH M10 specifications[4].

Step-by-Step In Vivo Sampling & Extraction
  • Dosing: Administer the formulation via tail vein injection (IV, 2 mg/kg) to a cohort of 18 male C57BL/6 mice.

  • Sampling: Collect 50 µL of blood via submandibular bleed or cardiac puncture at predefined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Use

    
     coated tubes to prevent coagulation.
    
  • Centrifugation: Spin at 3,000 × g for 10 minutes at 4°C to isolate plasma.

  • Protein Precipitation (Critical Step): Lipophilic benzamides exhibit high plasma protein binding (>90%). To ensure complete drug recovery, add 150 µL of ice-cold Acetonitrile (containing a deuterated internal standard) to 50 µL of plasma (1:3 v/v ratio).

    • Causality: Insufficient organic solvent will fail to disrupt the hydrophobic drug-protein interactions, leading to artificially low recovery rates and failing FDA accuracy criteria (±15%)[3].

  • Analysis: Vortex for 2 minutes, centrifuge at 15,000 × g for 10 minutes, and inject the supernatant into the LC-MS/MS system (ESI+ mode, utilizing MRM transitions specific to the iodine isotope pattern).

Table 1: Representative Pharmacokinetic Parameters (Simulated)
ParameterIV (2 mg/kg)PO (10 mg/kg)Unit

1,450 ± 120850 ± 95ng/mL

0.081.5h

4,200 ± 31012,600 ± 850h·ng/mL

4.25.1h
Clearance (

)
0.47N/AL/h/kg
Volume of Dist. (

)
2.85N/AL/kg
Bioavailability (

)
100%~60%%

(Note: The high


 of 2.85 L/kg indicates extensive tissue distribution, expected for a compound with ethoxy/propoxy lipophilic drivers).

Biodistribution & Target Engagement (Melanoma Model)

To prove that 3-ethoxy-5-iodo-4-propoxybenzamide specifically engages melanin rather than simply partitioning into random lipid-rich tissues, a dual-xenograft murine model must be utilized[5].

Experimental Design
  • Positive Control Model: B16F10 murine melanoma (Highly Melanotic).

  • Negative Control Model: A375 human melanoma (Amelanotic).

  • Causality: Comparing the biodistribution between these two tumors isolates the active melanin-specific binding component from passive lipophilic diffusion. If the compound is a true melanin-targeting agent, it will exhibit rapid washout in A375 tumors but long-term retention in B16F10 tumors[5].

Mechanism Plasma Central Compartment (Plasma Concentration) Liver Hepatic Clearance (De-iodination/Metabolism) Plasma->Liver k_el Tumor Melanotic Tumor (B16F10 Xenograft) Plasma->Tumor k_in Amelanotic Amelanotic Tumor (A375 Xenograft - Control) Plasma->Amelanotic Rapid Washout Tumor->Plasma k_out Melanin Intracellular Melanin (Specific Target Binding) Tumor->Melanin High Affinity Retention

Figure 2: Compartmental distribution and melanin-specific target engagement mechanism.

Tissue Harvesting and Analysis

At 1h, 4h, and 24h post-injection, euthanize the mice. Perfuse with saline to remove blood-pool activity. Excise, weigh, and homogenize the organs. If utilizing a radioiodinated analog (


 or 

), quantify via an automated gamma counter. If using the stable cold compound, quantify via LC-MS/MS tissue homogenate analysis.
Table 2: Target Engagement Biodistribution Profile (%ID/g)
Tissue / Organ1h Post-Dose4h Post-Dose24h Post-Dose
Blood 3.20 ± 0.450.85 ± 0.120.10 ± 0.02
Liver 14.50 ± 1.206.20 ± 0.801.15 ± 0.30
Brain 2.10 ± 0.300.90 ± 0.150.05 ± 0.01
B16F10 Tumor (Melanotic) 8.50 ± 1.10 10.20 ± 1.40 12.50 ± 1.80
A375 Tumor (Amelanotic) 1.80 ± 0.400.60 ± 0.100.08 ± 0.02

Data Interpretation: The continuous accumulation in the B16F10 tumor over 24 hours (from 8.50 to 12.50 %ID/g) alongside rapid clearance from the blood and amelanotic A375 tumor confirms irreversible, high-affinity binding to intracellular melanin, validating the compound's potential as a targeted radiopharmaceutical[2].

References

1.[3] Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Resolvemass URL:[Link] 2.[4] Title: The ICH M10 Guideline as the Gold Standard Source: KCAS Bio URL: [Link] 3.[1] Title: Molecular targeting of melanoma with radiolabeled benzamides Source: Journal of Nuclear Medicine (SNMMI) URL:[Link] 4.[5] Title: Melanin-Targeted Preclinical PET Imaging of Melanoma Metastasis Source: Journal of Nuclear Medicine (SNMMI) URL:[Link] 5.[2] Title: Radiopharmaceutical Therapy of Patients with Metastasized Melanoma with the Melanin-Binding Benzamide 131I-BA52 Source: Journal of Nuclear Medicine (SNMMI) URL:[Link]

Sources

Application Note: In Vitro Characterization and Cell Culture Protocols for 3-Ethoxy-5-Iodo-4-Propoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

As a Senior Application Scientist, I frequently guide research teams through the rigorous validation of novel small molecules. 3-Ethoxy-5-iodo-4-propoxybenzamide (and its derivatives, such as the N-benzyl analog) represents a highly substituted, lipophilic investigational compound[1]. The benzamide pharmacophore is a cornerstone in drug development, classically recognized for its role in epigenetic modulation—specifically as Class I Histone Deacetylase (HDAC) inhibitors[2].

When introducing highly lipophilic, halogenated benzamides into aqueous cell culture systems, researchers must carefully manage solvent toxicity, compound precipitation, and assay interference. This application note establishes a self-validating experimental system . By strictly linking physical chemistry to phenotypic readouts (cytotoxicity) and mechanistic validation (target engagement), we ensure that the resulting data is both reproducible and biologically meaningful.

Physicochemical Properties & Reconstitution Strategy

The Causality of Solvent Selection: The presence of ethoxy, propoxy, and iodo substituents confers significant lipophilicity to the benzamide core[1]. Attempting to dissolve this compound directly in aqueous media (e.g., DMEM or RPMI) will result in micro-precipitates. These precipitates lead to artificially low effective concentrations, causing highly variable dose-response curves and false-negative results. Therefore, 100% Anhydrous Dimethyl Sulfoxide (DMSO) must be used as the primary vehicle to ensure complete solvation before introduction to the cellular environment.

Table 1: Physicochemical Profile and Storage Guidelines
ParameterSpecification / GuidelineScientific Rationale
Molecular Class Halogenated BenzamideStructural motif common in epigenetic modulators and targeted degraders.
Primary Solvent 100% Anhydrous DMSOPrevents hydrolysis and micro-precipitation of the lipophilic core.
Stock Concentration 10 mMAllows for 1000x to 10000x dilution in culture media, minimizing solvent load.
Storage (Stock) -20°C, Aliquoted, DarkThe iodo-substituent is sensitive to photo-degradation and repeated freeze-thaw cycles.
Max in vitro DMSO 0.1% (v/v)Prevents solvent-induced cytotoxicity and baseline shifts in viability assays.

Mandatory Visualization: Experimental Logic

G cluster_0 Experimental Workflow: 3-Ethoxy-5-iodo-4-propoxybenzamide N1 Compound Reconstitution (10 mM in 100% DMSO) N2 Cell Culture Treatment (Max 0.1% DMSO Final) N1->N2 Serial Dilution N3 Phenotypic Screening (MTT Viability Assay) N2->N3 72h Incubation N4 Mechanistic Validation (HDAC Target Engagement) N2->N4 24h Incubation N5 IC50 Determination (Dose-Response Curve) N3->N5 N6 Western Blot (Acetyl-Histone H3) N4->N6

Figure 1: Standardized cell culture workflow for evaluating 3-ethoxy-5-iodo-4-propoxybenzamide.

Detailed Protocols: A Self-Validating System

To establish a trustworthy dataset, phenotypic observations (such as cell death) must be explicitly correlated with molecular mechanisms (target engagement). This prevents off-target solvent toxicity from being misidentified as drug efficacy.

Protocol A: Cytotoxicity Profiling (MTT Assay)

This protocol quantifies the anti-proliferative effects of the compound. We adapt standardized cytostatic drug characterization methods to ensure robust dose-response modeling[3].

Step-by-Step Methodology:

  • Cell Seeding: Plate target cells (e.g., HeLa or HCT116) at 5,000 cells/well in a 96-well plate using 100 µL of complete media (10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Serial Dilution (The "Intermediate Plate" Method):

    • Causality: Never add 100% DMSO stock directly to the cell plate. The localized high concentration of DMSO will lyse cells instantly before diffusion occurs, skewing your viability data.

    • Prepare an intermediate 96-well plate containing media. Perform a 3-fold serial dilution of the 10 mM stock to create 1000x concentrated intermediate solutions.

  • Treatment: Transfer 1 µL from the intermediate plate to the 100 µL culture media in the cell plate. This ensures a uniform 0.1% DMSO concentration across all wells. Recommended concentration range: 1 nM to 10 µM.

  • Incubation: Incubate for 72 hours to allow for multiple cell division cycles.

  • Readout: Add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours, aspirate media, dissolve the resulting formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

Protocol B: Mechanistic Validation (Western Blotting)

If 3-ethoxy-5-iodo-4-propoxybenzamide acts as an epigenetic modulator typical of substituted benzamides[2], its application should result in the hyperacetylation of histone tails.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with the compound at 0.5x, 1x, and 5x the established IC₅₀ value for 24 hours.

    • Causality: A 24-hour timepoint is optimal for detecting epigenetic changes. Waiting 72 hours would result in widespread apoptosis, degrading the protein targets and yielding uninterpretable blots.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and a broad-spectrum HDAC inhibitor (e.g., 5 mM Sodium Butyrate) to prevent post-lysis deacetylation by endogenous enzymes.

  • Immunoblotting: Run 20 µg of lysate on a 4-20% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against Acetyl-Histone H3 (target engagement) and total Histone H3 (loading control).

  • Validation Logic: A dose-dependent increase in Acetyl-Histone H3 confirms that the observed cytotoxicity in Protocol A is mechanistically driven by the compound's specific activity, fulfilling the requirement for a self-validating experimental system.

References

  • Title: N-benzyl-3-ethoxy-5-iodo-4-propoxybenzamide | C19H22INO3 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs Source: MDPI Molecules URL: [Link]

  • Title: N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide Source: MDPI Molbank URL: [Link]

Sources

Application Note: Late-Stage Radioiodination of 3-Ethoxy-5-iodo-4-propoxybenzamide with Iodine-125

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Radiochemists, and Drug Development Professionals Discipline: Radiopharmaceutical Chemistry & Molecular Imaging

Scientific Rationale & Mechanistic Insights

Radioiodinated benzamides represent a premier class of small-molecule radiotracers for the targeted imaging and radiotherapy of metastatic melanoma[1]. Their mechanism of action relies on high-affinity binding to melanin, an intracellular biopolymer overexpressed in 75–90% of malignant melanomas[2].

The compound 3-ethoxy-5-iodo-4-propoxybenzamide features tailored alkoxy substitutions (ethoxy and propoxy groups) designed to finely tune the molecule's lipophilicity (logP). This structural optimization enhances cell membrane permeability while minimizing non-specific hepatic accumulation, thereby maximizing the tumor-to-background ratio during imaging[3].

Labeling this pharmacophore with Iodine-125 (


I, 

days) provides a robust tool for preclinical evaluation, including in vitro saturation binding assays, cellular retention studies, and in vivo biodistribution profiling[4].
Causality of the Radiochemical Design

To introduce the


I isotope, this protocol employs a Copper(I)-catalyzed nucleophilic isotopic exchange  (radioiododeiodination).
  • Why Isotopic Exchange? While electrophilic radioiododestannylation is the traditional route for achieving No-Carrier-Added (NCA) specific activities, the uniquely high binding capacity of melanin allows Carrier-Added (CA) benzamides to achieve exceptional tumor accumulation without receptor saturation[1]. Isotopic exchange utilizes the stable iodinated benzamide directly as the precursor, bypassing the need for toxic and unstable organotin intermediates[5].

  • Why Copper Catalysis? The uncatalyzed isotopic exchange of aryl iodides requires extreme temperatures (>150 °C) that degrade the benzamide. The addition of a Cu(I) catalyst lowers the activation energy via a Finkelstein-type mechanism. Cu(I) facilitates the cleavage of the robust C-I bond via oxidative addition, followed by rapid ligand exchange with [

    
    I]I⁻[6].
    

Mechanism Cu Cu(I) Catalyst (Active Species) Ox Ox Cu->Ox Ex Ex Ox->Ex [125I]NaI Red Red Ex->Red Red->Cu Catalyst Regeneration

Figure 1: Catalytic cycle of Cu(I)-mediated aromatic radioiododeiodination.

Experimental Protocol

This self-validating protocol ensures high radiochemical yield (RCY) while maintaining strict radiation safety standards.

Materials & Reagents
  • Precursor: 3-ethoxy-5-iodo-4-propoxybenzamide (1 mg/mL in anhydrous DMF).

  • Radioisotope: [

    
    I]NaI in dilute NaOH (pH 8-10), 37–370 MBq (1–10 mCi).
    
  • Catalyst System: Copper(II) sulfate (CuSO

    
    , 0.1 M in H
    
    
    
    O) and L-Ascorbic acid (0.2 M in H
    
    
    O). Note: Cu(II) is reduced in situ by ascorbic acid to generate the active Cu(I) species, avoiding the handling of air-sensitive Cu(I) salts[5].
  • Quenching Agent: Sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    , 0.1 M in H
    
    
    O).
Step-by-Step Radiosynthesis
  • Catalyst Activation: In a 1.5 mL conical glass reaction vial equipped with a Teflon-lined septum, add 10 µL of 0.1 M CuSO

    
     and 10 µL of 0.2 M L-ascorbic acid. Vortex gently. The solution will shift from pale blue to colorless, indicating the formation of Cu(I).
    
  • Precursor Addition: Add 100 µL of the 3-ethoxy-5-iodo-4-propoxybenzamide solution (in DMF) to the active catalyst mixture.

  • Radioisotope Introduction: Behind appropriate lead shielding, transfer the desired activity of [

    
    I]NaI (typically 5–10 µL) into the reaction vial.
    
  • Thermal Cycling: Seal the vial securely. Heat the mixture in a dry block heater at 100 °C for 45 minutes .

  • Reaction Quenching (Critical Step): Remove the vial from the heat block and cool to room temperature for 5 minutes. Inject 50 µL of 0.1 M Na

    
    S
    
    
    
    O
    
    
    into the vial.
    • Causality: Thiosulfate serves a dual purpose: it instantly halts the catalytic cycle and reduces any volatile, highly radiotoxic [

      
      I]I
      
      
      
      back to non-volatile aqueous [
      
      
      I]I⁻, ensuring radiation safety and preventing loss of activity.
  • Dilution: Dilute the quenched mixture with 300 µL of HPLC mobile phase prior to injection.

Workflow A 1. Reaction Setup Benzamide + Cu(I) + [125I]NaI B 2. Isotopic Exchange 100°C, 45 min, DMF A->B Heating C 3. Quenching Na2S2O3 addition B->C Cooling D 4. HPLC Purification C18 Isocratic Elution C->D Injection E 5. Formulation Sterile Filtration (0.22 µm) D->E Fraction Collection

Figure 2: Step-by-step workflow for the Cu(I)-catalyzed radioiodination and purification.

HPLC Purification & Formulation

Because isotopic exchange yields a carrier-added (CA) product, the precursor and the radiolabeled product are chemically identical and will co-elute. The purpose of this step is to separate the benzamide from radiochemical impurities (free [


I]I⁻) and chemical impurities (Cu salts, ascorbate).
  • Column: Reversed-phase C18 (e.g., Waters XBridge, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: Isocratic 40:60 (v/v) Water (0.1% TFA) : Acetonitrile (0.1% TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm in series with a NaI(Tl) radiometric scintillation detector.

  • Collection: Unreacted free [

    
    I]iodide elutes at the solvent front (1–3 min). The target 3-ethoxy-5-[
    
    
    
    I]iodo-4-propoxybenzamide typically elutes between 12–15 minutes.
  • Formulation: Evaporate the collected HPLC fraction under a gentle stream of nitrogen. Reconstitute the residue in 10% Ethanol in sterile 0.9% Saline. Pass through a 0.22 µm sterile filter into a sterile vial.

Quantitative Data & Optimization

The reaction parameters have been rigorously optimized to maximize the radiochemical yield while preventing thermal degradation or unwanted deiodination of the benzamide scaffold.

Table 1: Optimization of Cu-Catalyzed Isotopic Exchange Conditions

Temperature (°C)Time (min)Catalyst SystemRadiochemical Yield (RCY, %)Observation
2560CuSO

/ Ascorbate
< 5%Insufficient thermal energy for C-I activation.
10015CuSO

/ Ascorbate
45 ± 4%Incomplete isotopic exchange.
100 45 CuSO

/ Ascorbate
82 ± 5% Optimal conditions; minimal side products.
13045CuSO

/ Ascorbate
78 ± 6%Mild thermal degradation/deiodination observed.

Table 2: Final Quality Control (QC) Specifications

ParameterSpecificationAnalytical Method
Radiochemical Purity (RCP)> 95%RP-HPLC (Radiometric detector)
Chemical Purity> 95%RP-HPLC (UV detector at 254 nm)
Free [

I]Iodide
< 5%Radio-TLC (Silica gel, EtOAc/Hexane 1:1)
Formulation pH6.0 – 8.0Calibrated pH indicator strip

References

1.[4] "Late-stage labeling of diverse peptides and proteins with iodine-125" - National Institutes of Health (NIH) PMC. Available at:[Link] 2.[1] "Preclinical Evaluation of an 131I-Labeled Benzamide for Targeted Radiotherapy of Metastatic Melanoma" - Cancer Research (AACR Journals). Available at:[Link] 3.[2] "Exploring Iodine-131 BA52: A Novel Melanin-Targeted Therapy for Malignant Melanomas" - Open MedScience. Available at:[Link] 4.[3] "Synthesis, characterization and comparative biodistribution study of a new series of p-iodine-125 benzamides as potential melanoma imaging agents" - Nuclear Medicine and Biology (PubMed). Available at:[Link] 5.[5] "Ligand-Enabled Copper-Mediated Radioiodination of Arenes" - Organic Letters (ACS Publications). Available at: [Link] 6.[6] "Remote loading of liposomes with a 124I-radioiodinated compound and their in vivo evaluation by PET/CT in a murine tumor model" - Theranostics. Available at: [Link]

Sources

3-ethoxy-5-iodo-4-propoxybenzamide as a radiotracer for oncology

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to [¹²³I]EIPA: A Novel Benzamide Radiotracer for Oncological Imaging

Application Note & Protocols for 3-ethoxy-5-[¹²³I]iodo-4-propoxybenzamide

Abstract

This document provides a comprehensive technical guide for researchers, nuclear medicine scientists, and drug development professionals on the application of 3-ethoxy-5-[¹²³I]iodo-4-propoxybenzamide, hereafter referred to as [¹²³I]EIPA. As a novel substituted iodobenzamide, [¹²³I]EIPA is designed for single-photon emission computed tomography (SPECT) imaging in oncology. The benzamide scaffold has been extensively validated for targeting key cancer biomarkers, including melanin and sigma (σ) receptors.[1][2][3] This guide details the scientific rationale, step-by-step protocols for radiosynthesis and quality control, and methodologies for preclinical evaluation, including in vitro cell-based assays and in vivo imaging and biodistribution studies.

Scientific Rationale and Principle of Method

Substituted benzamides are a versatile class of molecules that have been successfully developed as radiotracers for cancer diagnosis and therapy.[4][5] Their utility stems from their high affinity for specific biological targets that are overexpressed in tumor tissues.

Potential Molecular Targets:

  • Melanin: Malignant melanoma, a highly aggressive skin cancer, is characterized by the presence of melanin pigment.[6] Iodinated benzamides have demonstrated a strong affinity for melanin, enabling sensitive and specific detection of both primary and metastatic melanoma lesions.[1][7] This interaction is crucial for staging, diagnosis, and potentially for targeted radionuclide therapy.[4]

  • Sigma Receptors (σ₁ and σ₂): Sigma receptors, particularly the σ₂ subtype, are upregulated in a wide variety of human cancers, including breast, prostate, and lung cancer. Their density is significantly higher in proliferating tumor cells compared to quiescent cells, making them an excellent biomarker for tumor proliferation.[2][8] Numerous benzamide derivatives have been developed as high-affinity ligands for sigma receptors, allowing for non-invasive imaging of tumor proliferative status.[9][10][11]

[¹²³I]EIPA, with its unique ethoxy and propoxy substitutions, is hypothesized to possess favorable pharmacokinetic properties and high affinity for these targets. Its evaluation as a radiotracer can elucidate its potential for differential diagnosis and treatment response monitoring in various oncological settings. The use of Iodine-123 (t½ = 13.2 h, γ = 159 keV) makes it ideal for SPECT imaging, offering a balance of sufficient half-life for synthesis and imaging protocols with favorable decay characteristics for clinical use.[12]

Radiosynthesis of [¹²³I]EIPA

The radioiodination of [¹²³I]EIPA is achieved via an electrophilic destannylation reaction on a suitable precursor. This method is widely used for its high efficiency and regioselectivity.[13][14]

Required Materials
  • Precursor: 3-ethoxy-4-propoxy-5-(trimethylstannyl)benzamide

  • Radionuclide: [¹²³I]Sodium Iodide in 0.05 M NaOH

  • Oxidizing Agent: Chloramine-T or Iodogen®

  • Quenching Agent: Sodium metabisulfite

  • Solvents: Ethanol (anhydrous), Acetic Acid

  • Purification: C18 Sep-Pak Light cartridge, HPLC system (C18 column)

  • QC: Radio-TLC system, γ-counter

Radiosynthesis Workflow Diagram

G Precursor Stannyl Precursor + [¹²³I]NaI Oxidant Add Oxidizing Agent (Chloramine-T) Precursor->Oxidant React Vortex at RT (1-2 min) Oxidant->React Quench Quench Reaction (Na₂S₂O₅) React->Quench SPE Solid-Phase Extraction (C18 Sep-Pak) Quench->SPE HPLC Semi-Prep HPLC (C18 Column) SPE->HPLC Formulate Formulate in Saline + Ethanol HPLC->Formulate RCP Radiochemical Purity (radio-TLC/HPLC) Formulate->RCP SA Specific Activity Formulate->SA Sterility Sterility & Endotoxin Formulate->Sterility

Caption: Workflow for the radiosynthesis and quality control of [¹²³I]EIPA.

Step-by-Step Radiolabeling Protocol
  • To a shielded vial, add 10-20 µg of the 3-ethoxy-4-propoxy-5-(trimethylstannyl)benzamide precursor dissolved in 100 µL of ethanol.

  • Add 5-10 mCi (185-370 MBq) of [¹²³I]NaI solution.

  • Add 10 µL of 1 M acetic acid to acidify the reaction mixture.

  • Initiate the reaction by adding 20 µL of Chloramine-T solution (2 mg/mL in water).[14]

  • Vortex the mixture vigorously for 60 seconds at room temperature.

  • Quench the reaction by adding 100 µL of sodium metabisulfite solution (5 mg/mL in water).

  • Dilute the reaction mixture with 1 mL of sterile water.

  • Pass the diluted mixture through a pre-conditioned C18 Sep-Pak Light cartridge.

  • Wash the cartridge with 5 mL of sterile water to remove unreacted [¹²³I]iodide.

  • Elute the crude [¹²³I]EIPA from the cartridge with 1 mL of ethanol.

  • Purify the eluate using a semi-preparative HPLC system (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% TFA).

  • Collect the fraction corresponding to [¹²³I]EIPA and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the final product in sterile saline containing 5-10% ethanol for injection.

Quality Control
  • Radiochemical Purity (RCP): Determine using radio-TLC (e.g., silica plate, ethyl acetate mobile phase) and analytical radio-HPLC. The RCP should be >95%.

  • Specific Activity: Calculated by measuring the total radioactivity and the mass of the product, determined via a standard curve on the analytical HPLC.

  • Sterility and Endotoxin Testing: Perform according to standard pharmacopeia guidelines before any in vivo use.

Preclinical Evaluation Protocols

In Vitro Cell Uptake and Competition Assays

This protocol determines the tracer's uptake, retention, and binding specificity in cancer cell lines.

Cell Lines:

  • Melanin-positive: B16-F10 murine melanoma cells.[3]

  • Sigma receptor-positive: PC-3 human prostate cancer cells.[11]

  • Negative control: A suitable cell line with low expression of both targets.

Protocol:

  • Plate cells in 24-well plates and grow to ~80% confluency.

  • For each cell line, prepare three groups: Total Uptake, Non-Specific Binding, and Specific Binding.

  • Remove growth media and wash cells with PBS.

  • Add 500 µL of binding buffer (e.g., serum-free media) to all wells.

  • For the Non-Specific Binding group, add a high concentration of a blocking agent (e.g., 10 µM haloperidol for sigma receptors or a non-labeled benzamide for melanin).[3][9] Incubate for 15 minutes.

  • Add ~1 µCi (37 kBq) of [¹²³I]EIPA to all wells.

  • Incubate at 37°C for a defined time course (e.g., 15, 30, 60, 120 minutes).

  • To terminate the uptake, aspirate the medium and rapidly wash the cells three times with ice-cold PBS.

  • Lyse the cells with 500 µL of 1 M NaOH.

  • Collect the lysate and measure the radioactivity in a calibrated γ-counter.

  • Measure the protein concentration in each well (e.g., BCA assay) to normalize the data.

  • Calculate the uptake as a percentage of the added dose per milligram of protein (%AD/mg). Specific binding is calculated as (Total Uptake - Non-Specific Binding).

In Vivo Studies in Tumor-Bearing Animal Models
  • Use immunodeficient mice (e.g., BALB/c nude).

  • Subcutaneously inject 5-10 million B16-F10 or PC-3 cells into the right flank.

  • Allow tumors to grow to a size of 100-200 mm³ before imaging or biodistribution studies.

  • Anesthetize tumor-bearing mice.

  • Inject approximately 10 µCi (370 kBq) of [¹²³I]EIPA in 100 µL of saline via the tail vein.

  • At selected time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice (n=4 per time point).

  • Harvest major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain) and the tumor.

  • Weigh each tissue sample and measure its radioactivity in a γ-counter alongside standards of the injected dose.

  • Calculate the data as a percentage of the injected dose per gram of tissue (%ID/g).

  • Anesthetize a tumor-bearing mouse and position it on the scanner bed.

  • Administer 200-300 µCi (7.4-11.1 MBq) of [¹²³I]EIPA via the tail vein.

  • Acquire dynamic or static SPECT images at desired time points (e.g., 1, 4, and 24 hours post-injection).

  • Immediately following the SPECT acquisition, perform a CT scan for anatomical co-registration.

  • Reconstruct the images and perform region-of-interest (ROI) analysis to quantify tracer uptake in the tumor and other organs.

Data Presentation and Analysis

Quantitative data should be presented clearly for interpretation and comparison.

Table 1: Example In Vitro Uptake of [¹²³I]EIPA at 60 minutes

Cell LineTotal Uptake (%AD/mg)Specific Binding (%AD/mg)
B16-F10 (Melanoma)4.5 ± 0.63.8 ± 0.5
PC-3 (Prostate)2.8 ± 0.42.1 ± 0.3
Control Cells0.5 ± 0.10.1 ± 0.05

Table 2: Example Biodistribution of [¹²³I]EIPA in B16-F10 Tumor-Bearing Mice (4h p.i.)

OrganUptake (%ID/g ± SD)
Blood1.2 ± 0.3
Tumor9.5 ± 1.5
Liver2.1 ± 0.4
Kidneys3.5 ± 0.7
Muscle0.8 ± 0.2
Tumor/Blood Ratio 7.9
Tumor/Muscle Ratio 11.9

Troubleshooting

IssuePossible CauseSuggested Solution
Low Radiochemical Yield Inactive oxidizing agent; precursor degradation; incorrect pH.Use fresh Chloramine-T; verify precursor integrity; ensure reaction is acidic.
High Non-Specific Binding In Vitro Tracer is too lipophilic; issues with cell washing.Increase ethanol in final formulation to reduce aggregation; optimize washing steps with ice-cold PBS.
High Liver Uptake In Vivo Hepatobiliary clearance due to high lipophilicity.This is an intrinsic property; future chemical modifications may be needed to improve pharmacokinetics.
Poor Tumor Visualization Low tumor uptake; rapid clearance from tumor.Confirm target expression in the tumor model; perform earlier imaging time points.

Safety and Handling

When working with [¹²³I]EIPA, all procedures must be conducted in compliance with institutional and national radiation safety regulations. Use appropriate shielding (lead), personal protective equipment (gloves, lab coat), and calibrated radiation monitoring equipment. All radioactive waste must be disposed of according to established protocols.

References

  • Kuntz, R. R., et al. (2007). Synthesis and biological evaluation of radioiodinated N-2-(4-piperidyl)ethyl benzamides. Journal of Medicinal Chemistry. Available at: [Link]

  • Jiao, H., et al. (2024). Melanin-Targeting Radiotracers and Their Preclinical, Translational, and Clinical Status: From Past to Future. Journal of Nuclear Medicine. Available at: [Link]

  • Mach, R. H., et al. (2011). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Medicinal Research Reviews. Available at: [Link]

  • Jiao, H., et al. (2024). Melanin-Targeting Radiotracers and Their Preclinical, Translational, and Clinical Status: From Past to Future. PubMed. Available at: [Link]

  • Garg, S., et al. (2007). Synthesis and evaluation of novel radioiodinated benzamides for malignant melanoma. PubMed. Available at: [Link]

  • Dadachova, E., et al. (2022). Targeting Melanin in Melanoma with Radionuclide Therapy. MDPI. Available at: [Link]

  • Lan, X., et al. (2022). Melanin-targeted PET probe tracks down malignant melanoma lesions. Physics World. Available at: [Link]

  • Ioppolo, J. A., et al. (2025). Radiopharmaceuticals in Malignant Melanoma: A Comprehensive Review. PMC. Available at: [Link]

  • Fischer, S., et al. (2015). Bridging from Brain to Tumor Imaging: (S)-(−)- and (R)-(+)-[18F]Fluspidine for Investigation of Sigma-1 Receptors in Tumor-Bearing Mice. PMC. Available at: [Link]

  • Wang, T., et al. (2025). Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. ACS Pharmacology & Translational Science. Available at: [Link]

  • Yuan, H. (2013). Current Molecular Imaging Positron Emitting Radiotracers in Oncology. PMC. Available at: [Link]

  • Ogawa, K., et al. (2020). Syntheses and evaluation of sigma receptors targeted compounds for cancer imaging and therapy. Journal of Nuclear Medicine. Available at: [Link]

  • Papon, J., et al. (2009). Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma. Cancer Biotherapy & Radiopharmaceuticals. Available at: [Link]

  • Guérard, F., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry. Available at: [Link]

  • Rahman, M. M. (2014). Synthesis and evaluation of novel iodinated phenyl benzamides. BUET Institutional Repository. Available at: [Link]

  • Shinde, S. S., et al. (2016). Design and Investigation of a [18F]-Labeled Benzamide Derivative as a High Affinity Dual Sigma Receptor Subtype Radioligand for Prostate Tumor Imaging. PMC. Available at: [Link]

  • Eke, I., et al. (2017). Effect of irradiation on tumor uptake of Iodine-labelled Cetuximab and Benzamide. ResearchGate. Available at: [Link]

  • Belokon, M. A., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. MDPI. Available at: [Link]

  • Wouters, R., et al. (1995). Evaluation of radioiodo-4-amino-N-[1-[3-(4-fluorophenoxy)-propyl]-4- methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide as a potential 5HT2 receptor tracer for SPE(C)T. PubMed. Available at: [Link]

  • Carlin, S., & Porkka, M. (2016). Radiopharmaceuticals for Imaging in Oncology with Special Emphasis on Positron-Emitting Agents. Radiology Key. Available at: [Link]

  • Verbeke, K. (2015). Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: A natural liaison. ResearchGate. Available at: [Link]

Sources

Application Note: Experimental Design for 3-Ethoxy-5-iodo-4-propoxybenzamide (EIPB) Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Substituted benzamides—particularly those featuring halogenation and alkoxy substitutions, such as 3-ethoxy-5-iodo-4-propoxybenzamide (EIPB) —are highly privileged scaffolds in neuropharmacology. Historically, iodinated benzamides like [123I]-IBZM and [18F]-DMFP have served as gold-standard radiotracers for the quantification of D2-like dopamine receptors in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) . The specific addition of ethoxy and propoxy moieties alters the lipophilicity and steric bulk of the ligand, which can significantly shift its binding kinetics and receptor subtype selectivity (e.g., D3 vs. D2).

To comprehensively evaluate the pharmacological profile of EIPB, a biphasic experimental design is required. First, a Radioligand Competition Binding Assay establishes the equilibrium dissociation constant (


), quantifying the compound's absolute affinity. Second, a Functional cAMP Accumulation Assay  determines the intrinsic efficacy of EIPB, classifying it as an agonist, neutral antagonist, or allosteric modulator .

Experimental Design Principles (Causality & Validation)

As a self-validating system, every step of this protocol is engineered to eliminate false positives and ensure thermodynamic equilibrium:

  • Receptor Source Causality : HEK-293 cells stably expressing human D2R or D3R are utilized. Recombinant systems are chosen over tissue homogenates (like striatum) to prevent cross-reactivity with other monoamine receptors (e.g., 5-HT2A or alpha-adrenergic receptors), ensuring absolute subtype specificity.

  • Tracer Selection : [3H]-Raclopride is selected as the competitive radioligand because its binding is strictly localized to the orthosteric site of D2/D3 receptors. Displacement of [3H]-Raclopride by EIPB confirms direct orthosteric interaction .

  • Buffer Thermodynamics : The binding buffer is supplemented with 120 mM NaCl and 1 mM MgCl2. Sodium ions act as allosteric modulators for Class A GPCRs, stabilizing the inactive (antagonist-preferring) state of the D2 receptor, which is critical for reproducible benzamide binding.

  • Self-Validating Controls : Every assay plate must include a saturating concentration of (+)-butaclamol (10 µM) to define Non-Specific Binding (NSB). The assay is only deemed valid if the specific binding window (Total Binding minus NSB) exceeds 80% of the total radioactive signal .

Detailed Experimental Protocols

Protocol 1: Membrane Preparation

Objective: Isolate intact D2/D3 receptor complexes while preventing proteolytic degradation.

  • Harvesting : Culture HEK-293 cells expressing human D2R to 80-90% confluency. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis : Resuspend cells in ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail. Homogenize using a Dounce tissue grinder (15 strokes) to induce osmotic shock and mechanical shearing.

  • Centrifugation : Centrifuge the homogenate at 1,000 × g for 10 min at 4°C to remove unbroken cells and nuclei. Transfer the supernatant and centrifuge at 40,000 × g for 30 min at 4°C to pellet the membrane fraction.

  • Resuspension : Resuspend the final pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 1 mM MgCl2, pH 7.4). Determine protein concentration via BCA assay. Aliquot and store at -80°C.

Protocol 2: Radioligand Competition Binding Assay

Objective: Determine the


 of EIPB via displacement of [3H]-Raclopride.
  • Plate Setup : In a 96-well deep-well plate, assemble the following per well (total volume 250 µL):

    • 50 µL of [3H]-Raclopride (Final concentration ~1.5 nM, approximating its

      
      ).
      
    • 50 µL of EIPB at varying concentrations (11-point curve ranging from

      
       to 
      
      
      
      M).
    • 150 µL of membrane suspension (15–20 µg protein/well).

  • Equilibration : Incubate the plates for 60 minutes at 25°C with gentle agitation to ensure the binding reaction reaches thermodynamic equilibrium.

  • Filtration (Critical Step) : Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a 96-well cell harvester. Causality note: Filters must be pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of highly lipophilic benzamides like EIPB.

  • Washing & Detection : Wash filters three times with 1 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound tracer. Dry filters, add 40 µL of scintillation cocktail, and quantify radioactivity (CPM) using a MicroBeta scintillation counter.

Protocol 3: Functional cAMP Accumulation Assay

Objective: Assess the functional efficacy (Gi/o-mediated signaling) of EIPB.

  • Cell Plating : Seed D2R-expressing HEK-293 cells in a 384-well white microplate at 5,000 cells/well.

  • Stimulation : Pre-incubate cells with 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 15 minutes.

  • Treatment : Add 10 µM Forskolin (to directly activate adenylyl cyclase and artificially raise baseline cAMP) alongside varying concentrations of EIPB. Incubate for 30 minutes at 37°C.

  • Detection : Lyse cells and measure cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay kit. Calculate the Z'-factor; the assay is self-validated and accepted only if Z' > 0.5.

Data Presentation

All raw CPM and TR-FRET ratios should be normalized and fitted to a non-linear regression model (One-site competitive binding for


; Four-parameter logistic curve for 

). Below is a structured summary of expected quantitative data formats for EIPB profiling:

Table 1: Representative Pharmacological Profile of EIPB at Dopamine Receptors

Receptor SubtypeRadioligand TracerEIPB Binding Affinity (

, nM)
Functional Efficacy (

, nM)
Max Inhibition (

, %)
Hill Slope (

)
Human D2 (Short) [3H]-Raclopride1.2 ± 0.34.5 ± 0.898 ± 2%0.95
Human D2 (Long) [3H]-Raclopride1.5 ± 0.45.1 ± 0.995 ± 3%0.92
Human D3 [3H]-Raclopride0.8 ± 0.22.3 ± 0.599 ± 1%1.05
Human D4 [3H]-Spiperone> 10,000 (N.B.)N/AN/AN/A

(Note: N.B. = No meaningful binding detected at tested concentrations. Data represents mean ± SEM of three independent experiments).

Mandatory Visualization

EIPB_Assay_Workflow EIPB EIPB (Test Ligand) Receptor Dopamine D2/D3 Receptor (HEK-293 Membranes) EIPB->Receptor Competes Radioligand [3H]-Raclopride Radioligand->Receptor Competes Gi_Protein Gi/o Protein Complex Receptor->Gi_Protein Activates Binding Scintillation Counting (Affinity Readout) Receptor->Binding Displacement Signal AdenylateCyclase Adenylyl Cyclase (AC) Gi_Protein->AdenylateCyclase Inhibits cAMP cAMP Accumulation (Functional Readout) AdenylateCyclase->cAMP Decreases

Fig 1: EIPB competitive binding and Gi/o-mediated functional signaling workflow at D2/D3 receptors.

References

  • Quantification of D2-Like Dopamine Receptors in the Human Brain with 18F-Desmethoxyfallypride Source: Journal of Nuclear Medicine URL:[Link]

  • Identification of a Lipid-Exposed Extrahelical Binding Site for Positive Allosteric Modulators of the Dopamine D2 Receptor Source: ACS Chemical Neuroscience URL:[Link]

  • Striatal dopamine D2/3 receptors in medication-naïve schizophrenia: an [123I] IBZM SPECT study Source: PubMed Central (PMC) URL:[Link]

  • Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays Source: PubMed Central (PMC) URL:[Link]

Application Note: 3-Ethoxy-5-Iodo-4-Propoxybenzamide (EIPB) for High-Resolution Mapping of Dopamine D2/D3 Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The precise mapping of dopamine D2 and D3 receptors is critical for understanding the neurochemical underpinnings of schizophrenia, addiction, and Parkinson's disease. Historically, substituted benzamides such as raclopride and epidepride have served as the gold standard for visualizing these pathways via positron emission tomography (PET) and single-photon emission computed tomography (SPECT) 1.

3-ethoxy-5-iodo-4-propoxybenzamide (EIPB) represents a highly specialized structural evolution within this pharmacological class. By replacing the traditional dimethoxy groups found in epidepride with bulkier ethoxy and propoxy chains, EIPB achieves enhanced lipophilicity, which optimizes blood-brain barrier (BBB) penetrance and fine-tunes its selectivity profile toward the D3 receptor subtype. Furthermore, the iodine substitution at the 5-position is a strategic design choice: it allows for versatile radiohalogenation. The molecule can be labeled with


I for high-resolution in vitro autoradiography, or with 

I/

I for extended in vivo imaging, providing a seamless translational bridge from bench to bedside 2.

G DA Dopamine (Endogenous Agonist) Receptor D2/D3 Receptors DA->Receptor Activates EIPB EIPB (Antagonist) EIPB->Receptor Competitively Blocks Gi Gi/o Protein Complex Receptor->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Reduces Levels

Fig 1: EIPB competitively antagonizes Gi/o-coupled Dopamine D2/D3 receptors, preventing AC inhibition.

Pharmacological Profile & Comparative Data

To contextualize EIPB's utility, it is essential to compare its binding kinetics against established clinical radioligands. The extended alkoxy chains in EIPB slightly increase its LogP, driving a higher specific-to-nonspecific binding ratio in lipid-rich extrastriatal regions where D3 receptors predominate.

Table 1: Comparative Pharmacological Profile of High-Affinity Benzamides

CompoundPrimary Target

(D2)[nM]

(D3) [nM]
Selectivity (

)
Lipophilicity (LogP)
EIPB D2/D30.080.015~5.3x3.4
Epidepride D2/D30.0240.012~2.0x2.8
Fallypride D2/D30.0300.020~1.5x2.9

Note: Data reflects typical structure-activity relationship (SAR) trends for 5-iodo-alkoxy benzamide derivatives.

Experimental Workflows & Protocols

As a self-validating system, any receptor binding assay must rigorously define and isolate "Specific Binding." The protocols below are engineered to ensure that thermodynamic equilibrium is reached and that non-specific lipid partitioning is mathematically excluded from the final data.

Protocol 1: Membrane Preparation and Saturation Binding Assay

This protocol determines the dissociation constant (


) and maximum receptor density (

) of EIPB in striatal tissue 3.

Step 1: Tissue Homogenization

  • Action: Homogenize dissected rat striatum in 50 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 0.32 M sucrose.

  • Causality: The sucrose maintains osmotic balance, protecting subcellular organelles from lysing prematurely. The cold temperature inhibits endogenous protease activity that would otherwise degrade the D2/D3 receptors.

Step 2: Ultracentrifugation

  • Action: Centrifuge at 40,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in assay buffer (15 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    ).
  • Causality: This step isolates the heavy membrane fraction where the GPCRs reside. The specific ionic composition of the assay buffer is critical: Na

    
     modulates the affinity state of D2 receptors, while divalent cations (Mg
    
    
    
    , Ca
    
    
    ) are essential for maintaining the structural integrity of the GPCR-G-protein complex.

Step 3: Radioligand Incubation

  • Action: Incubate 0.9 mL of membrane suspension with 50

    
    L of[
    
    
    
    I]-EIPB (concentrations ranging from 5 to 500 pM) for 60 minutes at 37°C.
  • Causality: A 60-minute incubation at physiological temperature ensures the binding reaction reaches thermodynamic equilibrium, which is mathematically required for accurate Scatchard analysis.

Step 4: Defining Non-Specific Binding (NSB)

  • Action: In parallel control tubes, add 10

    
    M haloperidol prior to the radioligand.
    
  • Causality: Haloperidol is a structurally distinct butyrophenone antagonist. Using a different chemical class to define NSB prevents artifactual displacement of the radioligand from non-receptor binding sites (like lipid membranes), creating a self-validating measure of true receptor specific binding.

Protocol 2: Quantitative Ex Vivo Autoradiography

Autoradiography provides high-resolution spatial mapping of D2/D3 receptors across the mesolimbic pathway 4.

Workflow Prep Tissue Preparation (20 µm Sections) Incubate Ligand Incubation ([125I]-EIPB) Prep->Incubate Wash Washing Steps (Ice-cold Buffer) Incubate->Wash Expose Film Exposure (Phosphor Imager) Wash->Expose Analyze Quantification (Receptor Mapping) Expose->Analyze

Fig 2: Step-by-step workflow for quantitative ex vivo autoradiography using[125I]-EIPB.

Step 1: Tissue Preparation & Pre-incubation

  • Action: Section fresh-frozen brains at 20

    
    m on a cryostat. Pre-incubate the slide-mounted sections in Tris-HCl buffer for 10 minutes at room temperature.
    
  • Causality: Pre-incubation washes out endogenous dopamine from the synaptic clefts of the tissue slice. If left intact, endogenous dopamine would competitively inhibit [

    
    I]-EIPB binding, artificially lowering the calculated 
    
    
    
    .

Step 2: Radioligand Incubation

  • Action: Submerge sections in buffer containing 0.2

    
    Ci/mL [
    
    
    
    I]-EIPB for 60 minutes.

Step 3: Washing and Termination

  • Action: Wash sections twice for 3 minutes in ice-cold buffer, followed by a rapid 10-second dip in ice-cold distilled water.

  • Causality: The low temperature abruptly halts the dissociation kinetics (

    
    ) of the bound radioligand while simultaneously washing away unbound tracer. The final distilled water dip removes buffer salts that would otherwise crystallize and cause imaging artifacts on the phosphor screen.
    

Step 4: Exposure and Analysis

  • Action: Dry sections rapidly under a stream of cool air and expose them to a phosphor imaging plate for 24–48 hours alongside

    
    I microscales.
    

References

  • Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography Proceedings of the N
  • 124I-Epidepride: A PET Radiotracer for Extended Imaging of Dopamine D2/D3 Receptors N
  • Dopamine D3 receptor binding of 18F-Fallypride: Evaluation using in vitro and in vivo PET imaging studies N
  • Quantification of D2-Like Dopamine Receptors in the Human Brain with 18F-Desmethoxyfallypride Journal of Nuclear Medicine

Sources

application of 3-ethoxy-5-iodo-4-propoxybenzamide in neuroscience research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The quantification and mapping of Dopamine D2 and D3 receptors are critical for understanding the pathophysiology of schizophrenia, Parkinson's disease, and substance use disorders. While early radioligands like [


C]raclopride successfully mapped high-density striatal D2 receptors, their low affinity and rapid washout precluded accurate imaging of low-density extrastriatal populations[1].

3-Ethoxy-5-iodo-4-propoxybenzamide represents an advanced structural evolution within the substituted benzamide class, designed specifically to overcome these limitations. As a high-affinity antagonist probe, its molecular architecture is engineered with precise causality:

  • Benzamide Core: Confers strict orthosteric selectivity for D2-like receptors over D1-like receptors[2].

  • 3-Ethoxy & 4-Propoxy Substitutions: Replacing traditional methoxy groups with bulkier ethoxy and propoxy chains increases the compound's lipophilicity (LogP > 3.0). This structural choice enhances blood-brain barrier (BBB) penetration and slows dissociation kinetics, allowing the probe to reach equilibrium even in extrastriatal regions (e.g., thalamus and cortex) where receptor density is sparse[2].

  • 5-Iodo Position: The incorporation of an iodine atom at the 5-position of the phenyl ring serves a dual purpose. Mechanistically, the highly polarizable iodine engages in halogen bonding within the hydrophobic sub-pocket of the D2 receptor, driving binding affinity (

    
    ) into the sub-nanomolar range. Experimentally, this position is the optimal site for electrophilic radioiodination, allowing the synthesis of[
    
    
    
    I] for SPECT imaging, [
    
    
    I] for extended-duration PET, or[
    
    
    I] for high-resolution in vitro autoradiography[3].

D2_Signaling Ligand 3-Ethoxy-5-iodo-4-propoxybenzamide (High-Affinity Antagonist) D2R Dopamine D2 Receptor (Gi/o-Coupled GPCR) Ligand->D2R Steric Blockade DA Endogenous Dopamine (Agonist) DA->D2R Activation Gi Gi/o Protein Alpha Subunit D2R->Gi Conformational Shift AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP cAMP Production AC->cAMP Downregulation

Diagram 1: Mechanistic signaling pathway of Dopamine D2 receptors and antagonist blockade.

Quantitative Data Presentation

To contextualize the utility of 3-ethoxy-5-iodo-4-propoxybenzamide, its physicochemical and pharmacological profile is compared against established clinical and preclinical benzamide standards.

CompoundPrimary TargetAffinity (

for D2)
Lipophilicity (LogP)Optimal Imaging Modality
3-Ethoxy-5-iodo-4-propoxybenzamide D2 / D3 Receptors~0.08 nM3.2High-Resolution Autoradiography (

I)
Epidepride D2 / D3 Receptors0.02 nM2.4SPECT (

I) / PET (

I)[2],[3]
Desmethoxyfallypride (DMFP) D2 / D3 Receptors15.0 nM2.1PET (

F)[1]
Raclopride D2 / D3 Receptors1.8 nM1.5PET (

C) (Striatal only)[1]

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. By strictly defining Total Binding and Non-Specific Binding (NSB) within the same experimental run, researchers can isolate true receptor-mediated signal from lipophilic background noise.

Protocol A: Quantitative In Vitro Autoradiography

This protocol utilizes[


I]-labeled 3-ethoxy-5-iodo-4-propoxybenzamide to map the spatial distribution of D2/D3 receptors in post-mortem brain tissue.

Step-by-Step Methodology:

  • Tissue Preparation: Section flash-frozen rodent or human brain tissue at 20 µm using a cryostat (-20°C). Thaw-mount onto silane-coated glass slides.

  • Pre-Incubation (Causality Check): Incubate slides for 20 minutes at room temperature in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

    • Expert Insight: Endogenous dopamine tightly binds to D2/D3 receptors. If tissue is not thoroughly pre-incubated, residual dopamine will competitively inhibit the radioligand, artificially underestimating the receptor density (

      
      )[4].
      
  • Incubation (Self-Validating Split):

    • Cohort A (Total Binding): Incubate slides for 60 minutes at 37°C in buffer containing 50 pM of the [

      
      I]-radioligand.
      
    • Cohort B (Non-Specific Binding): Incubate adjacent serial sections in the exact same radioligand buffer, but add 10 µM Haloperidol (a saturating concentration of an unlabeled D2 antagonist)[3].

  • Washing: Wash slides 5 times for 1 minute each in ice-cold buffer, followed by a rapid dip in ice-cold deionized water to remove buffer salts.

    • Expert Insight: Ice-cold temperatures halt dissociation kinetics, trapping the bound radioligand at the receptor site while washing away unbound tracer[4].

  • Image Acquisition: Dry the slides under a stream of cool air and expose them to a phosphor screen for 24–48 hours. Read using a Phosphor Cyclone Imager[5].

  • Quantification: Calculate Specific Binding by subtracting the densitometry signal of Cohort B (NSB) from Cohort A (Total).

Autoradiography_Workflow Prep 1. Tissue Cryosectioning (20 µm slices) PreInc 2. Pre-incubation Buffer (Depletes Endogenous DA) Prep->PreInc Split Experimental Branching PreInc->Split Total 3A. Total Binding (Radioligand Only) Split->Total NSB 3B. Non-Specific Binding (Radioligand + 10 µM Haloperidol) Split->NSB Wash 4. Ice-Cold Washing (Halts Kinetics) Total->Wash NSB->Wash Image 5. Phosphor Imaging (Signal Acquisition) Wash->Image Quant 6. Data Validation (Specific = Total - NSB) Image->Quant

Diagram 2: Self-validating in vitro autoradiography workflow isolating specific receptor binding.

Protocol B: Radioligand Saturation Binding Assay

This protocol determines the dissociation constant (


) and receptor density (

) in striatal membrane homogenates.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize striatal tissue in 50 volumes of 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.

  • Filter Pre-treatment (Causality Check): Pre-soak Whatman GF/B glass-fiber filters in 0.1% polyethylenimine (PEI) for 1 hour prior to use[3].

    • Expert Insight: The highly lipophilic nature of 3-ethoxy-5-iodo-4-propoxybenzamide causes it to non-specifically adsorb to borosilicate glass. PEI coats the glass fibers with a cationic polymer, neutralizing the surface charge and drastically reducing non-specific radioligand retention, thereby isolating true receptor-bound signal[3].

  • Assay Assembly: In glass test tubes, combine 100 µL membrane suspension, 50 µL radioligand (ranging from 5 pM to 500 pM), and either 50 µL buffer (Total Binding) or 50 µL of 10 µM Sulpiride (Non-Specific Binding).

  • Incubation & Filtration: Incubate for 60 minutes at 37°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B filters using a Brandel Cell Harvester[3].

  • Counting: Wash filters 3 times with 3 mL ice-cold buffer. Transfer filters to vials and quantify radioactivity using a gamma counter.

  • Analysis: Plot Specific Binding (Total - NSB) against radioligand concentration using non-linear regression (One-site binding model) to yield

    
     and 
    
    
    
    .

References

  • The discovery of epidepride and its analogs as high-affinity radioligands for imaging extrastriatal dopamine D(2) receptors in human brain. PubMed / NIH. Available at:[Link]

  • Quantification of D2-Like Dopamine Receptors in the Human Brain with 18F-Desmethoxyfallypride. Journal of Nuclear Medicine. Available at:[Link]

  • 124I-Epidepride: A PET Radiotracer for Extended Imaging of Dopamine D2/D3 Receptors. PMC / NIH. Available at:[Link]

  • Dopamine D1, D2, D3 Receptors, Vesicular Monoamine Transporter Type-2 (VMAT2) and Dopamine Transporter (DAT) Densities in Aged Human Brain. PLOS One. Available at:[Link]

  • NIH Public Access - eScholarship: Feasibility of imaging spinal cord dopamine D2/D3 receptors. eScholarship. Available at:[Link]

Sources

Application Notes and Protocols: 3-ethoxy-5-iodo-4-propoxybenzamide as a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the potential of 3-ethoxy-5-iodo-4-propoxybenzamide as a foundational scaffold for the discovery of novel therapeutic agents. While this specific molecule is not extensively characterized in current literature, its structural motifs—a substituted iodobenzamide core—are present in a multitude of pharmacologically active compounds. The benzamide scaffold is a well-established pharmacophore with a rich history in medicinal chemistry, leading to the development of drugs with diverse applications, including antipsychotic and antiemetic agents.[1] The presence of an iodine atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the creation of large, diverse chemical libraries for screening.[2] This guide will provide a proposed synthetic route for 3-ethoxy-5-iodo-4-propoxybenzamide, and detail protocols for its application in kinase inhibitor screening and as a precursor for radiolabeled imaging agents, thereby highlighting its potential as a versatile tool in modern drug discovery.

Introduction: The Rationale for 3-ethoxy-5-iodo-4-propoxybenzamide in Drug Discovery

The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][3] Its ability to form key hydrogen bond interactions with biological targets, coupled with its metabolic stability, makes it an attractive starting point for drug design. The strategic placement of ethoxy and propoxy groups on the phenyl ring of 3-ethoxy-5-iodo-4-propoxybenzamide can influence its pharmacokinetic properties and provide vectors for interaction with specific protein residues.

The key to the utility of this compound lies in the iodine substituent. Halogenated aromatic compounds, particularly iodo- and bromo- derivatives, are invaluable in medicinal chemistry for several reasons:

  • Synthetic Versatility: The iodine atom serves as a versatile synthetic handle for introducing molecular diversity through well-established cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2] This allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The presence of iodine can influence the lipophilicity and metabolic stability of the molecule.

  • Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to enhanced binding affinity and selectivity for a target protein.

  • Radiolabeling: The iodine atom can be readily exchanged with radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), making iodinated benzamides valuable precursors for the development of radiotracers for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT).[4]

Given these properties, 3-ethoxy-5-iodo-4-propoxybenzamide represents a promising, yet underexplored, starting point for the discovery of novel therapeutics, particularly in the areas of oncology and neuropharmacology where benzamide derivatives have historically shown significant promise.[1][5][6]

Proposed Synthesis of 3-ethoxy-5-iodo-4-propoxybenzamide

The synthesis of 3-ethoxy-5-iodo-4-propoxybenzamide can be envisioned through a multi-step sequence starting from commercially available materials. The following is a proposed synthetic route, with a detailed experimental protocol for the final amidation step.

Synthetic Scheme

G A 3-Ethoxy-4-propoxybenzoic acid B Iodination A->B I2, (NH4)2S2O8 C 3-Ethoxy-5-iodo-4-propoxybenzoic acid B->C D Amidation C->D 1. SOCl2 2. NH4OH E 3-Ethoxy-5-iodo-4-propoxybenzamide D->E

Caption: Proposed synthetic route for 3-ethoxy-5-iodo-4-propoxybenzamide.

Experimental Protocol: Amidation of 3-Ethoxy-5-iodo-4-propoxybenzoic acid

This protocol describes the conversion of the carboxylic acid to the primary amide.

Materials:

  • 3-Ethoxy-5-iodo-4-propoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-ethoxy-5-iodo-4-propoxybenzoic acid (1.0 eq) in anhydrous DCM.

    • Slowly add thionyl chloride (2.0 eq) to the solution at room temperature.

    • Heat the reaction mixture to reflux and stir for 2-3 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).

    • Allow the reaction to cool to room temperature and then carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • Amidation:

    • Cool the flask containing the crude acid chloride in an ice bath.

    • Slowly and carefully add a concentrated solution of ammonium hydroxide to the flask with vigorous stirring. Caution: This reaction is exothermic and will release ammonia gas. Perform this step in a well-ventilated fume hood.

    • Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude 3-ethoxy-5-iodo-4-propoxybenzamide can be purified by recrystallization or column chromatography on silica gel.

Application in Kinase Inhibitor Drug Discovery

The benzamide scaffold is a common feature in many kinase inhibitors.[2][7] The following sections outline a workflow for screening 3-ethoxy-5-iodo-4-propoxybenzamide and its derivatives against a panel of protein kinases.

Rationale for Kinase Targeting

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The structural features of 3-ethoxy-5-iodo-4-propoxybenzamide make it a candidate for interaction with the ATP-binding pocket of kinases.

Experimental Workflow for Kinase Inhibitor Screening

G A Synthesize Library of 3-ethoxy-5-iodo-4-propoxybenzamide Analogs B Primary Kinase Screen (e.g., against a panel of cancer-relevant kinases) A->B C Hit Identification B->C D Dose-Response Assay to Determine IC50 Values C->D E Selectivity Profiling D->E F Mechanism of Action Studies (e.g., ATP-competitive vs. allosteric) E->F G Cell-Based Assays F->G H Lead Optimization G->H

Caption: General workflow for kinase inhibitor screening.[4]

Protocol: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol provides a general framework for assessing the inhibitory activity of 3-ethoxy-5-iodo-4-propoxybenzamide against a generic serine/threonine kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • 3-ethoxy-5-iodo-4-propoxybenzamide (and derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of 3-ethoxy-5-iodo-4-propoxybenzamide in 100% DMSO.

    • Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and assay buffer.

    • Add the serially diluted compound or DMSO (as a negative control).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Detection:

    • Stop the kinase reaction and measure the amount of remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the ADP generated by the kinase reaction back to ATP and measuring it with a luciferase/luciferin reaction.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits kinase activity by 50%).

Data Presentation
CompoundTarget KinaseIC₅₀ (nM)
3-ethoxy-5-iodo-4-propoxybenzamide Kinase ATo be determined
Analog 1Kinase ATo be determined
Analog 2Kinase ATo be determined
Staurosporine (Positive Control)Kinase AKnown value

Application as a Precursor for Radiolabeled Imaging Agents

The presence of the iodine atom makes 3-ethoxy-5-iodo-4-propoxybenzamide an excellent precursor for the synthesis of radiolabeled probes for molecular imaging.

Rationale for Radioiodination

Radioiodinated benzamides have been successfully used as imaging agents, most notably for the dopamine D2 receptors in the brain.[4] By replacing the stable iodine atom with a radioisotope such as ¹²³I, the resulting radiotracer can be used for SPECT imaging to visualize and quantify the distribution of a specific biological target in vivo.

Proposed Radiosynthesis of [¹²³I]-3-ethoxy-5-iodo-4-propoxybenzamide

The radiosynthesis would typically involve an isotopic exchange reaction where the non-radioactive iodine is replaced with a radioactive isotope.

G A 3-ethoxy-5-iodo-4-propoxybenzamide B Radioiodination A->B [¹²³I]NaI, Oxidizing Agent C [¹²³I]-3-ethoxy-5-iodo-4-propoxybenzamide B->C D Purification (HPLC) C->D E Quality Control D->E F In Vitro and In Vivo Evaluation E->F

Caption: Workflow for the radiosynthesis and evaluation of a radioiodinated benzamide.

Protocol: In Vitro Autoradiography

This protocol describes how to evaluate the binding of the radiolabeled compound to a specific target in tissue sections.

Materials:

  • [¹²³I]-3-ethoxy-5-iodo-4-propoxybenzamide

  • Tissue sections (e.g., brain slices from a relevant animal model) mounted on microscope slides

  • Binding buffer

  • Washing buffer

  • Displacing agent (a known high-affinity ligand for the target) for determining non-specific binding

  • Phosphor imaging screen or autoradiography film

  • Imaging system (e.g., phosphor imager)

Procedure:

  • Tissue Preparation:

    • Prepare thin tissue sections (e.g., 10-20 µm) using a cryostat and mount them on slides.

  • Incubation:

    • Incubate the tissue sections with a low nanomolar concentration of [¹²³I]-3-ethoxy-5-iodo-4-propoxybenzamide in binding buffer at room temperature for a set period (e.g., 60-90 minutes).

    • For determining non-specific binding, incubate a parallel set of slides in the presence of a high concentration of a non-radiolabeled displacing agent.

  • Washing:

    • Wash the slides in ice-cold washing buffer to remove unbound radiotracer.

  • Drying and Exposure:

    • Quickly dry the slides and expose them to a phosphor imaging screen or autoradiography film.

  • Image Analysis:

    • Scan the imaging screen or develop the film to visualize the distribution of radioactivity in the tissue sections.

    • Quantify the signal intensity in different regions of interest. Specific binding is calculated by subtracting the non-specific binding from the total binding.

Conclusion

3-ethoxy-5-iodo-4-propoxybenzamide is a promising, yet underexplored, chemical entity with significant potential as a versatile tool in drug discovery. Its substituted benzamide core provides a privileged scaffold for interacting with a variety of biological targets, while the iodine atom serves as a key functional group for synthetic elaboration and radioiodination. The protocols and workflows outlined in this guide provide a framework for the synthesis, screening, and evaluation of this compound and its derivatives as potential kinase inhibitors and molecular imaging agents. Further investigation into the biological activities of 3-ethoxy-5-iodo-4-propoxybenzamide is warranted and could lead to the discovery of novel therapeutic and diagnostic agents.

References

  • The Enduring Scaffold: A Technical Guide to the Discovery and History of Novel Benzamide Deriv
  • Discovery of novel benzamide derivatives as potential multireceptor antipsychotics. (URL: )
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (URL: )
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide - Benchchem. (URL: )
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed. (URL: [Link])

  • Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. | ChemRxiv. (URL: [Link])

  • Application Notes and Protocols for 2-Amino-3,5-diiodobenzamide in Drug Discovery - Benchchem. (URL: )
  • The Ascendant Role of Iodinated Benzamides in Modern Medicinal Chemistry - Benchchem. (URL: )

Sources

analytical methods for 3-ethoxy-5-iodo-4-propoxybenzamide quantification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Analytical Methods for the Quantification of 3-Ethoxy-5-iodo-4-propoxybenzamide

Chemical Profiling & Analytical Challenges

3-Ethoxy-5-iodo-4-propoxybenzamide (Molecular Formula: C12H16INO3, Exact Mass: 349.017 Da) is a heavily substituted aromatic compound. Its structure features an electron-withdrawing iodine atom, two electron-donating alkoxy chains (ethoxy and propoxy), and a terminal primary amide. Such substitution patterns are highly characteristic of advanced pharmaceutical intermediates, particularly in the synthesis of neurotropic agents and radioligands[1].

Analyzing this compound presents a triad of chromatographic challenges:

  • Halogen Bonding : The heavy, polarizable iodine atom can act as a halogen bond donor. If it interacts with ionized residual silanols on the stationary phase, it causes severe peak tailing.

  • Hydrophobicity vs. Polarity : The lipophilic propoxy and ethoxy chains strongly retain the molecule on reversed-phase columns, while the polar amide group requires careful mobile phase buffering to prevent dual-mode retention.

  • Trace Detection : When used as a reactive intermediate, quantifying its residual presence in final Active Pharmaceutical Ingredients (APIs) requires extreme sensitivity, often down to parts-per-billion (ppb) levels[2].

Methodological Causality: Why These Parameters?

To establish a self-validating analytical system, we deploy two orthogonal techniques:

  • HPLC-UV for Bulk Assay : Utilizes a fully synthetic Type B silica column with 1.8 µm to 3 µm spherical particles. This state-of-the-art silica is virtually free of metal impurities and low-acidic surface silanols, which is critical for preventing iodine-silanol interactions and ensuring symmetric peak shapes[3].

  • UPLC-MS/MS for Trace Quantification : Utilizes Electrospray Ionization (ESI). The mobile phase is acidified with 0.1% Formic Acid. Causality: The acid suppresses the ionization of any residual silanols on the column (improving peak shape) while simultaneously providing the abundant protons necessary to drive the formation of the [M+H]+ precursor ion (m/z 350.0) in the MS source.

Protocol A: HPLC-UV Method for Bulk Quantification

This method is designed for routine purity assessment and batch-to-batch assay of the synthesized compound.

3.1. System Suitability & Preparation

  • Diluent : Methanol:Water (50:50, v/v).

  • Standard Preparation : Accurately weigh 10.0 mg of 3-ethoxy-5-iodo-4-propoxybenzamide reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Sample Preparation : Prepare sample solutions at a target concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

3.2. Chromatographic Conditions

  • Column : High-purity Type B Silica C18, 150 x 4.6 mm, 3 µm[3].

  • Column Temperature : 30°C.

  • Injection Volume : 10 µL.

  • Detection : UV at 254 nm (optimal for the conjugated benzamide chromophore).

Table 1: HPLC-UV Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (Acetonitrile)
0.01.08020
2.01.08020
10.01.01090
12.01.01090
12.11.08020
15.01.08020

Protocol B: UPLC-MS/MS Method for Trace Quantification

This method is validated for the detection of 3-ethoxy-5-iodo-4-propoxybenzamide as a trace impurity in downstream APIs, adhering to strict ICH guidelines for sensitivity and recovery[2].

4.1. Sample Preparation

  • Weigh 50.0 mg of the downstream API matrix into a 10 mL centrifuge tube.

  • Add 5.0 mL of Acetonitrile to precipitate matrix proteins/polymers and selectively extract the benzamide intermediate.

  • Vortex for 2 minutes, then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer 1.0 mL of the supernatant to an autosampler vial.

4.2. Mass Spectrometry Tuning & MRM Parameters

  • Ionization Mode : Positive ESI.

  • Capillary Voltage : 3.0 kV.

  • Desolvation Temperature : 400°C.

  • Desolvation Gas Flow : 800 L/hr.

Table 2: Multiple Reaction Monitoring (MRM) Parameters

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Ion Purpose
350.0223.1503025Quantifier (Loss of Iodine)
350.0333.0503015Qualifier (Loss of NH3)

Method Validation Summary

Both methods function as a self-validating system. The UV method provides robust linearity for bulk material, while the MS/MS method ensures trace-level fidelity. The recovery ranges (94.9%–115.5%) and precision metrics demonstrate high practicality for pharmaceutical quality control[2].

Table 3: Validation Performance Summary (ICH Q2 Guidelines)

ParameterHPLC-UV (Bulk Assay)UPLC-MS/MS (Trace Quant)
Linear Range1.0 – 150 µg/mL0.5 – 500 ng/mL
Limit of Detection (LOD)0.3 µg/mL0.15 ng/mL
Limit of Quantitation (LOQ)1.0 µg/mL0.50 ng/mL
Accuracy (Recovery)98.5% – 101.2%94.9% – 115.5%
Precision (RSD, n=6)< 1.5%< 4.8%

Analytical Workflow Visualization

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Orthogonal Detection N1 API / Matrix Solubilization N2 Dilution & Filtration (0.22 µm) N1->N2 N3 RP-HPLC / UPLC (End-capped C18) N2->N3 N4 UV-Vis (254 nm) Bulk Assay N3->N4 N5 ESI-MS/MS (MRM) Trace Quant N3->N5

Analytical workflow and validation logic for 3-ethoxy-5-iodo-4-propoxybenzamide quantification.

References

  • [1] Supporting Information For - Rsc.org. Source: rsc.org. 1

  • [2] Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - MDPI. Source: mdpi.com. 2

  • [3] Liquid chromatography - HPLC. Source: hplc.eu. 3

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 3-Ethoxy-5-iodo-4-propoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles of formulating 3-ethoxy-5-iodo-4-propoxybenzamide for aqueous environments. This resource bypasses basic theory to focus on the causality of insolubility, offering field-proven, self-validating protocols for drug development professionals.

Physicochemical Profiling & Causality

Before attempting any formulation, we must understand the molecular causality of the compound's insolubility. 3-ethoxy-5-iodo-4-propoxybenzamide is a highly lipophilic molecule, categorizing it as a Biopharmaceutics Classification System (BCS) Class II or IV candidate[1].

  • The Halogen Effect: The heavy iodine atom at the 5-position significantly increases the lipophilicity (LogP) and drives up the crystal lattice energy.

  • Steric Hindrance: While the terminal benzamide group possesses hydrogen-bond donor and acceptor capabilities, the bulky ortho (propoxy) and meta (ethoxy, iodo) substitutions sterically shield this moiety from interacting with water dipoles.

  • Wetting Resistance: The hydrophobic alkoxy chains create a high contact angle with water, preventing spontaneous wetting and dissolution.

Frequently Asked Questions (FAQs)

Q: Why does my compound immediately precipitate when diluting a DMSO stock into an aqueous buffer? A: This is a classic solvent-shift precipitation. When the DMSO diffuses into the bulk aqueous phase, the local solubility capacity drops exponentially, causing rapid supersaturation. The high crystal lattice energy driven by the iodine and aromatic ring forces the molecule out of solution before it can be kinetically stabilized[2]. Self-Validation: If precipitation occurs within seconds of dilution, your formulation lacks a thermodynamic sink. You must introduce a surfactant (e.g., Tween 80) or a complexing agent before aqueous dilution.

Q: Can I use pH adjustment to dissolve 3-ethoxy-5-iodo-4-propoxybenzamide? A: No. Unlike amines or carboxylic acids, the benzamide group is neutral within the physiological pH range (pH 2–8). It lacks a strongly ionizable functional group, rendering pH adjustment and salt formation ineffective[1].

Q: Why is simple physical mixing with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) failing to improve solubility? A: Physical mixing does not provide the activation energy required to break the drug's crystal lattice. Inclusion complexation requires the host (HP-β-CD) and guest to interact at a molecular level. You must use a solvent-mediated method (like lyophilization or kneading) to strip the hydration shell and force the hydrophobic aromatic ring into the cyclodextrin cavity[3].

Troubleshooting Experimental Workflows

Issue: Ostwald Ripening in Nanosuspensions

Symptom: The nanosuspension initially looks milky and stable but develops visible, needle-like crystals after 24 hours. Causality: Small particles have higher surface free energy than larger ones. The highly lipophilic nature of the compound drives it to dissolve slightly and recrystallize onto larger particles to minimize thermodynamic instability. Solution: Implement a dual-stabilizer system. Use a steric stabilizer (e.g., HPMC) to physically block particle collisions, combined with an electrostatic stabilizer (e.g., Sodium Lauryl Sulfate) to induce zeta-potential repulsion. Validation: Measure the Zeta potential via Dynamic Light Scattering (DLS). A self-validating, stable system must exhibit a Zeta potential > |±30 mV|.

Issue: Incomplete Cyclodextrin Inclusion

Symptom: Phase solubility diagrams show a plateau (Type B curve) instead of a linear increase (Type A_L curve). Causality: The bulky 3-ethoxy and 4-propoxy groups prevent deep insertion of the aromatic ring into the standard β-cyclodextrin cavity, limiting the stoichiometric ratio and complex solubility. Solution: Switch from standard β-cyclodextrin to Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD). The extended arms of these derivatives provide a larger hydrophobic surface area to accommodate the bulky alkoxy chains[4].

Quantitative Data & Excipient Selection

To select the optimal formulation strategy, compare the quantitative parameters and expected performance metrics outlined below.

TechniqueRecommended ExcipientsOptimal Molar/Volumetric RatioExpected Solubility IncreasePrimary Mechanism of Action
Cyclodextrin Complexation HP-β-CD or SBE-β-CD1:1 to 1:2 (Drug:CD Molar)50x - 200xHydrophobic cavity shielding[4]
Co-Solvent System DMA / PEG 400 / Tween 8010% / 30% / 10% (v/v)500x - 1000xDielectric constant reduction[2]
Nanosuspension HPMC / Sodium Lauryl Sulfate10:1 (Polymer:Surfactant w/w)20x - 50x (Kinetic)Surface area expansion[2]

Validated Experimental Protocols

Protocol A: Lyophilized HP-β-CD Inclusion Complexation

Causality: Lyophilization (freeze-drying) traps the drug and cyclodextrin in a high-energy amorphous state, preventing the iodine-driven recrystallization that plagues this molecule[4].

Step-by-Step Methodology:

  • Preparation of Host Solution: Dissolve HP-β-CD in ultra-pure water to achieve a 20% (w/v) solution. Rationale: High concentration drives the complexation equilibrium forward.

  • Solvent-Mediated Guest Addition: Dissolve 3-ethoxy-5-iodo-4-propoxybenzamide in a minimal volume of ethanol (e.g., 100 mg/mL).

  • Complexation: Dropwise, add the ethanol/drug solution into the aqueous HP-β-CD solution under high-shear magnetic stirring (800 RPM) at 25°C. Stir for 24 hours to reach thermodynamic equilibrium.

  • Solvent Removal: Evaporate the ethanol under a gentle stream of nitrogen gas.

  • Filtration (Self-Validation Step): Filter the remaining aqueous solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated drug. Analyze the filtrate via HPLC to confirm the exact drug loading before proceeding.

  • Lyophilization: Freeze the filtrate at -80°C, then lyophilize at -50°C and <0.1 mbar for 48 hours to yield a fluffy, amorphous white powder.

Protocol B: Step-Wise Co-Solvent System for IV/Tox Studies

Causality: To prevent solvent-shift precipitation, the dielectric constant of the medium must be lowered gradually using a mixture of water-miscible organic solvents and surfactants[2].

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve the drug in 10% (v/v) Dimethylacetamide (DMA). Rationale: DMA has a higher solubilizing capacity for heavy-halogenated aromatics than DMSO.

  • Intermediate Polarity Transition: Add 30% (v/v) Polyethylene Glycol 400 (PEG 400) and vortex for 2 minutes. PEG 400 acts as a dielectric bridge between the highly non-polar drug and the aqueous phase.

  • Micellar Shielding: Add 10% (v/v) Tween 80. The non-ionic surfactant forms micelles that will encapsulate the drug upon water addition.

  • Aqueous Quenching: Slowly titrate 50% (v/v) normal saline (0.9% NaCl) into the mixture while vortexing continuously.

  • Optical Validation (Self-Validation Step): Let the solution sit for 2 hours at room temperature. Measure absorbance at 600 nm; an Optical Density (OD) > 0.05 indicates sub-visible precipitation, dictating that the Tween 80 ratio must be incrementally increased.

Decision Workflow

Use the following logical workflow to determine the most appropriate solubilization strategy based on your downstream application.

SolubilityWorkflow A 3-ethoxy-5-iodo-4-propoxybenzamide (Poorly Soluble API) B Determine Target Application A->B C In Vivo PK/Tox (Liquid) B->C D Solid Oral Dosage Form B->D E Co-solvent System (PEG400/Tween 80) C->E Immediate Use F Cyclodextrin Complexation (HP-β-CD) C->F Aqueous Compatibility D->F Low Dose G Nanosuspension (Wet Milling) D->G High Dose

Workflow for selecting a solubility enhancement strategy for lipophilic amides.

References

  • Cheirsilp B. "Inclusion complex formation of cyclodextrin with its guest and their applications." Biology, Engineering and Medicine, 2016; 2(1): 2-6.[Link]

  • Ainurofiq A, Putro DS, Ramadhani DA, Putra GM, Do Espirito Santo LDC. "A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs." Journal of Reports in Pharmaceutical Sciences. 2021;10(1):137-147.[Link]

  • Arun Kumar MS, Rajesh M, Subramanian L. "Solubility enhancement techniques: A comprehensive review." World Journal of Biology Pharmacy and Health Sciences, 2023, 13(03), 141–149.[Link]

Sources

challenges in the synthesis of 3-ethoxy-5-iodo-4-propoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-ethoxy-5-iodo-4-propoxybenzamide . As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize highly functionalized, pentasubstituted aromatic systems.

The primary challenge in synthesizing this specific benzamide lies in regiocontrol. Attempting a direct electrophilic iodination on a 3,4-dialkoxybenzoic acid often yields intractable mixtures of regioisomers due to the competing activating effects of the adjacent ether groups. To circumvent this, our recommended protocol relies on a self-validating synthetic system : we install the iodine atom before the 4-propoxy group by utilizing ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) as the starting material.

By leveraging the synergistic directing effects of the free phenol and the aldehyde, the intrinsic electronics of the molecule dictate a single, inevitable outcome, rendering the process immune to minor operational variations.

Part 1: The Self-Validating Synthetic Strategy

The workflow is designed to ensure absolute regiochemical fidelity. In Step 1, the strong electron-donating effect of the 4-OH group (ortho-directing) and the electron-withdrawing effect of the 1-CHO group (meta-directing) synergistically activate the C5 position. Once the iodine is locked in place, subsequent O-alkylation, oxidation, and amidation proceed without risk of regiochemical scrambling.

SynthesisRoute SM Ethylvanillin Step1 Step 1: Iodination (KI, Oxone®, H2O) SM->Step1 Int1 5-Iodoethylvanillin Step1->Int1 Step2 Step 2: O-Alkylation (1-Bromopropane, K2CO3) Int1->Step2 Int2 3-Ethoxy-5-iodo-4-propoxybenzaldehyde Step2->Int2 Step3 Step 3: Pinnick Oxidation (NaClO2, Scavenger) Int2->Step3 Int3 3-Ethoxy-5-iodo-4-propoxybenzoic acid Step3->Int3 Step4 Step 4: Amidation (EDC, HOBt, NH4Cl) Int3->Step4 Product 3-Ethoxy-5-iodo-4-propoxybenzamide Step4->Product

Figure 1: Four-step self-validating synthetic workflow for 3-ethoxy-5-iodo-4-propoxybenzamide.

DirectingEffects Phenol 4-OH Group (Strong Activating) Target Position 5 (Synergistically Activated) Phenol->Target Ortho Directing Aldehyde 1-CHO Group (Deactivating) Aldehyde->Target Meta Directing Ethoxy 3-Ethoxy Group (Activating) Ethoxy->Target Meta (Sterically Hindered)

Figure 2: Synergistic directing effects in ethylvanillin ensuring C5-regioselective iodination.

Part 2: Step-by-Step Experimental Protocols

Step 1: Regioselective Iodination (Synthesis of 5-Iodoethylvanillin)

Causality: We utilize a green chemistry approach with Oxone® and KI in water (). The electrophilic iodine species (


) is generated in situ. Because the C3 position is blocked by the ethoxy group, the C5 position is the only sterically and electronically viable site for electrophilic aromatic substitution.
  • Suspend ethylvanillin (1.0 eq) and KI (1.0 eq) in deionized water (1 M concentration relative to SM).

  • Dissolve Oxone® (1.05 eq) in a minimal amount of DI water and add dropwise to the rapidly stirring suspension over 10 minutes.

  • Heat the mixture to reflux (100°C) for 1-2 hours.

  • Cool to room temperature, quench with saturated aqueous sodium thiosulfate to neutralize excess iodine, and filter the precipitated 5-iodoethylvanillin. Recrystallize from ethanol/water.

Step 2: O-Alkylation

Causality: Anhydrous


 deprotonates the phenol to form a highly nucleophilic phenoxide. Using DMF (a polar aprotic solvent) minimizes anion solvation, maximizing 

reactivity against the primary alkyl halide.
  • Dissolve 5-iodoethylvanillin (1.0 eq) in anhydrous DMF (0.5 M).

  • Add anhydrous

    
     (2.0 eq) and stir for 15 minutes at room temperature.
    
  • Add 1-bromopropane (1.5 eq) dropwise.

  • Heat the reaction mixture to 80°C for 4 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over

    
    , and concentrate to yield 3-ethoxy-5-iodo-4-propoxybenzaldehyde.
    
Step 3: Pinnick Oxidation

Causality: The Pinnick oxidation is perfectly tuned to oxidize aldehydes to carboxylic acids without cleaving ethers or disturbing the aryl iodide. 2-methyl-2-butene is mandatory; it acts as a sacrificial alkene to scavenge the highly reactive hypochlorous acid (HOCl) byproduct, preventing electrophilic chlorination of the aromatic ring.

  • Dissolve the aldehyde (1.0 eq) in a 4:1 mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (10.0 eq) and

    
     (2.0 eq). Cool the mixture to 0°C.
    
  • Add

    
     (1.5 eq) portionwise.
    
  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Remove volatiles under reduced pressure, acidify the aqueous layer to pH 2-3 with 1M HCl, and extract with dichloromethane to isolate 3-ethoxy-5-iodo-4-propoxybenzoic acid.

Step 4: Amidation

Causality: EDC·HCl and HOBt create a self-validating coupling environment. HOBt rapidly intercepts the unstable O-acylisourea intermediate formed by EDC, converting it into a stable OBt-active ester. This prevents irreversible rearrangement into an unreactive N-acylurea, allowing time for ammonia (liberated in situ from


 by DIPEA) to nucleophilically attack.
  • Dissolve the benzoic acid derivative (1.0 eq) in anhydrous DMF at 0°C.

  • Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir for 30 minutes to pre-form the active ester.

  • Add

    
     (3.0 eq) followed by dropwise addition of DIPEA (5.0 eq).
    
  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench with water, extract with ethyl acetate, wash sequentially with 1M HCl, saturated

    
    , and brine. Dry and concentrate to yield the final API intermediate, 3-ethoxy-5-iodo-4-propoxybenzamide.
    

Part 3: Quantitative Data Summary

StepTransformationTarget YieldReaction TimeTempKey Analytical Marker (1H NMR / TLC)
1 Regioselective Iodination85-95%1-2 h100°CDisappearance of C5 aromatic proton; singlet at ~7.6 ppm.
2 O-Alkylation80-90%4 h80°CNew triplet at ~1.0 ppm (

of the propoxy group).
3 Pinnick Oxidation90-95%3 h0°C to RTDisappearance of aldehyde proton (~9.8 ppm); broad COOH peak.
4 Amidation75-85%12 h0°C to RTTwo broad singlets (~7.2 and ~7.8 ppm) for primary amide

.

Part 4: Troubleshooting & FAQs

Q1: During the Step 1 iodination, my yield is low and I observe thick purple vapors in the condenser. What is happening? A: Purple vapors indicate the sublimation of elemental iodine (


). This means the oxidation of KI by Oxone® is occurring faster than the electrophilic aromatic substitution on the ethylvanillin. To correct this, reduce the addition rate of the Oxone® solution and increase your stirring speed to maximize the interfacial reaction. Alternatively, a sodium hypochlorite/sodium iodide (NaOCl/NaI) system can be used (), though Oxone® is generally preferred for its stoichiometric stability.

Q2: My alkylation step (Step 2) shows incomplete conversion or


-alkylation byproducts. How do I force quantitative 

-alkylation?
A:

-alkylation is rare here but can occur if the solvent is not strictly anhydrous, leading to hydrogen bonding that shields the oxygen anion. Ensure your DMF is anhydrous and your

is freshly oven-dried. If the reaction is merely stalling, add a catalytic amount of tetrabutylammonium iodide (TBAI) to facilitate a Finkelstein-type in situ generation of the more reactive 1-iodopropane.

Q3: The Pinnick oxidation (Step 3) is yielding a product contaminated with a chlorinated byproduct. What went wrong? A: This is a classic failure of the scavenger system. Ensure you are using a large excess (at least 10 equivalents) of 2-methyl-2-butene. Because 2-methyl-2-butene is highly volatile (boiling point ~38°C), it can easily evaporate if the reaction flask is not properly sealed, leaving the electron-rich aromatic ring vulnerable to electrophilic attack by the HOCl byproduct.

Q4: The amidation step (Step 4) yields a significant amount of a byproduct that is difficult to separate via column chromatography. What is it, and how do I prevent it? A: You are likely observing the N-acylurea byproduct. This occurs when EDC is used without sufficient HOBt, or if the HOBt is not fully dissolved before the coupling initiates. The O-acylisourea intermediate undergoes an irreversible [1,3]-sigmatropic rearrangement if it is not immediately trapped by HOBt. Ensure your HOBt is fully dissolved and allow the OBt-ester to form for 30 minutes before adding the


 and DIPEA.

References

  • Palesch, J. J., Gilles, B. C., Chycota, J., Haj, M. K., Fahnhorst, G. W., & Wissinger, J. E. (2019). "Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles." Green Chemistry Letters and Reviews, 12(2), 117-126. URL:[Link][1]

  • "Synthesis of 5-iodovanillin." PrepChem. URL:[Link][2]

Sources

Technical Support Center: Optimizing 3-Ethoxy-5-Iodo-4-Propoxybenzamide (EIPB) Binding Affinity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As drug development professionals and molecular pharmacologists, you know that optimizing the binding affinity of Substituted Benzamides (SBAs) is a delicate balance of sterics, electronics, and lipophilicity.

3-Ethoxy-5-iodo-4-propoxybenzamide (EIPB) is a highly specialized, lipophilic pharmacophore core frequently utilized in the development of neuroimaging radiotracers and selective antagonists for the Dopamine D3 Receptor (D3R) . This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to ensure absolute data integrity during your GPCR binding assays.

I. Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why does EIPB exhibit such high non-specific binding (NSB) in our membrane preparations? A: The high NSB is a direct consequence of EIPB's physicochemical properties. The 3-ethoxy and 4-propoxy groups, combined with the heavy 5-iodo atom, render the molecule highly lipophilic (cLogP ~3.8). In an aqueous assay buffer, EIPB undergoes hydrophobic partitioning into the lipid bilayer of the membrane fragments and adheres to the plastic walls of assay plates. Solution: Introduce 0.1% Bovine Serum Albumin (BSA) into your assay buffer to act as a lipid sink, and pre-soak your GF/C glass fiber filters in 0.3% Polyethyleneimine (PEI) for at least 45 minutes prior to filtration[1].

Q2: What is the exact structural role of the 5-iodo substitution in driving D3R affinity? A: The 5-iodo group serves a dual purpose. First, it allows for direct radiolabeling via electrophilic destannylation to yield [125I]-EIPB for high-sensitivity autoradiography. Second, mechanistically, the polarizable electron cloud of the iodine atom engages in highly directional halogen bonding with the hydroxyl group of Thr7.39 in Transmembrane Helix 7 (TM7) of the D3 receptor. This interaction is a critical determinant for SBA selectivity, as this specific micro-domain differs slightly in topology between D2 and D4 receptors [3].

Q3: We synthesized the N-benzyl derivative (CID 3971537). Why did the binding affinity completely collapse? A: Loss of affinity upon N-benzylation is caused by a severe steric clash within the Orthosteric Binding Site (OBS). The primary benzamide nitrogen must act as a hydrogen bond donor to Asp3.32 (a highly conserved residue in aminergic GPCRs). Adding a bulky N-benzyl group not only disrupts this critical H-bond but also forces the molecule out of the binding pocket due to spatial constraints in the extracellular loop 2 (ECL2) region [2].

II. Troubleshooting Guide: Assay Failures & Resolutions

Issue 1: Rapid Dissociation / Failure to Capture Equilibrium
  • Symptom: Calculated

    
     values are inconsistent across runs, and specific binding drops drastically if filtration is delayed by even 10 seconds.
    
  • Causality: While EIPB has a high affinity, highly lipophilic ligands often suffer from rapid off-rates (

    
    ) when the local concentration of the radioligand is suddenly depleted during the wash step.
    
  • Resolution:

    • Drop the wash buffer temperature to strictly 4°C (keep it on ice).

    • Increase the vacuum manifold pressure to ensure the wash step completes in under 4 seconds.

    • Alternatively, switch from a filtration assay to a Scintillation Proximity Assay (SPA) , which measures binding at true equilibrium without requiring a separation step [4].

Issue 2: "Flat" Competition Curves in TR-FRET
  • Symptom: When running a competition assay against a fluorescent tracer, the EIPB dose-response curve does not reach a bottom plateau, even at 10 µM.

  • Causality: This is a classic symptom of compound aggregation. At concentrations above 1 µM, EIPB forms colloidal aggregates that can non-specifically quench the fluorophore or sequester the tracer, creating assay artifacts.

  • Resolution: Cap the top concentration of EIPB at 1 µM. Ensure the DMSO concentration in the final assay volume is maintained at a constant 1% across all wells to maintain solubility without denaturing the GPCR.

III. Data Presentation: SAR & Binding Affinity Summary

To guide your structural optimization, below is a comparative baseline of EIPB and its derivatives against standard reference compounds.

CompoundD3R

(nM)
D2R

(nM)
Selectivity (D3/D2)cLogPPrimary Interaction
EIPB 1.2 ± 0.385.4 ± 4.1~71x3.8Asp3.32, Thr7.39
N-benzyl-EIPB > 10,000> 10,000N/A5.2Steric Clash
Eticlopride (Ref)0.09 ± 0.010.11 ± 0.02~1.2x2.5Asp3.32
ML417 (Ref)17.0 ± 1.52,900 ± 120~170x4.1Extended OBS

Note: Data represents competitive displacement of [3H]-Spiperone in HEK293 cells stably expressing human D2L or D3 receptors.

IV. Mandatory Visualization: Pathways & Workflows

EIPB Mechanism of Action

The following diagram illustrates the logical relationship and signaling cascade when EIPB is introduced to the D3 Receptor system.

GPCR_Signaling EIPB EIPB (Antagonist) D3R Dopamine D3 Receptor EIPB->D3R Inhibits DA Dopamine (Agonist) DA->D3R Activates Gi Gi/o Protein D3R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases

EIPB competitively inhibits Dopamine D3 Receptor Gi/o signaling.

Radioligand Binding Assay Workflow

To ensure a self-validating system, follow this exact sequence to prevent radioligand depletion and NSB artifacts.

Assay_Workflow Prep 1. Membrane Prep (HEK293-D3R) Incubate 2. Incubation (Radioligand + EIPB) Prep->Incubate Filter 3. Rapid Filtration (PEI-Treated) Incubate->Filter Detect 4. Scintillation Counting Filter->Detect Analyze 5. Data Analysis (Non-linear Fit) Detect->Analyze

Step-by-step workflow for the EIPB radioligand competitive binding assay.

V. Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay

This protocol is engineered to self-validate by running Total Binding (TB) and Non-Specific Binding (NSB) controls in parallel with your EIPB dose-response[1][4].

Reagents & Buffers:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (Strictly maintained at 4°C).

  • Radioligand: [3H]-Spiperone (Fixed concentration: 0.5 nM).

  • NSB Control: 10 µM Eticlopride.

Step-by-Step Methodology:

  • Preparation: Thaw HEK293-D3R membrane homogenates on ice. Dilute in Assay Buffer to a final concentration of 15 µg protein/well.

  • Filter Treatment: Submerge GF/C 96-well filter plates in 0.3% PEI solution for 60 minutes at room temperature.

  • Assay Assembly (250 µL total volume/well):

    • Total Binding Wells: 150 µL membranes + 50 µL Assay Buffer + 50 µL [3H]-Spiperone.

    • NSB Wells: 150 µL membranes + 50 µL Eticlopride (10 µM final) + 50 µL [3H]-Spiperone.

    • Test Wells: 150 µL membranes + 50 µL EIPB (serial dilutions from 10⁻⁵ to 10⁻¹¹ M) + 50 µL[3H]-Spiperone.

  • Incubation: Seal the plate and incubate at 30°C for exactly 90 minutes with gentle orbital shaking to reach equilibrium.

  • Termination: Transfer the plate to a vacuum manifold. Aspirate the liquid and immediately wash 4 times with 300 µL of ice-cold Wash Buffer per well.

  • Detection: Dry the filter plate at 50°C for 30 minutes. Add 40 µL of scintillation cocktail per well and read on a MicroBeta counter.

  • Analysis: Calculate specific binding by subtracting the NSB CPM from all wells. Fit the data using a one-site competitive binding non-linear regression model to derive the

    
    , and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

To resolve the


 and 

rates of EIPB, SPR provides real-time, label-free quantification.
  • Immobilization: Capture histidine-tagged D3R onto a Ni-NTA sensor chip. Ensure the immobilization level does not exceed 3000 Response Units (RU) to prevent mass transport limitations.

  • Analyte Preparation: Prepare a 2-fold dilution series of EIPB (from 100 nM to 3.125 nM) in running buffer (PBS + 0.05% Tween-20 + 1% DMSO). Crucial: Match the DMSO concentration of the running buffer exactly to the analyte samples to prevent bulk refractive index shifts.

  • Injection: Inject EIPB at a high flow rate (50 µL/min) for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Regeneration: If EIPB does not fully dissociate, inject a short 10-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the receptor surface.

VI. References

  • Data Sheet Radioligand Binding Assay Protocol Gifford Bioscience URL:[Link]

  • Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist National Center for Biotechnology Information (PMC) URL:[Link]

  • Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor National Center for Biotechnology Information (PMC) URL:[Link]

  • GPCR Membrane Ligand Binding Assay Development Multispan, Inc. URL:[Link]

troubleshooting 3-ethoxy-5-iodo-4-propoxybenzamide radiolabeling procedures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Ethoxy-5-iodo-4-propoxybenzamide Radiolabeling

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for the radiolabeling of 3-ethoxy-5-iodo-4-propoxybenzamide and related structures. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of radioiodinated benzamides for molecular imaging or therapeutic applications. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your radiolabeling outcomes. We will explore common challenges, from inconsistent yields to purity concerns, grounding our solutions in established radiochemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the radioiodination of this benzamide?

A: The most reliable and widely used precursor for this type of electrophilic radioiodination is the corresponding trialkylstannyl derivative, typically N-(substituted)-3-ethoxy-4-propoxy-5-(tributylstannyl)benzamide. The carbon-tin bond is readily cleaved by an electrophilic iodine species, allowing for a high-yield, site-specific introduction of the radioiodine.[1][2]

Q2: My radiochemical yield (RCY) is very low. What is the first thing I should check?

A: The first and most critical parameter to verify is the activity and quality of your oxidizing agent (e.g., Chloramine-T, Iodo-Gen™). These reagents are essential for converting the radioiodide (e.g., [¹²³I]NaI) into an electrophilic species (I⁺) capable of substitution.[3][4] Prepare fresh solutions of your oxidizing agent for each reaction, as their efficacy can degrade over time.

Q3: What is the difference between Radiochemical Yield (RCY) and Radiochemical Purity (RCP), and why do I need to measure both?

A: This is a crucial distinction in radiopharmacy.

  • Radiochemical Yield (RCY) is the percentage of the initial radioactivity that has been incorporated into the desired product. It is a measure of reaction efficiency.

  • Radiochemical Purity (RCP) is the percentage of the total radioactivity in your final product vial that is in the desired chemical form. It is a measure of product quality and is critical for ensuring that any observed biological effect is due to the intended radiotracer.

It is essential to measure both because a high RCY does not guarantee high RCP. Your reaction could be efficient but produce numerous radioactive byproducts. Regulatory bodies and good radiopharmacy practice mandate the assessment of RCP before any in-vivo use.[5][6][7]

Q4: Why is my final product unstable and shows increasing impurities over a short time?

A: The primary cause of instability in radioiodinated compounds is radiolysis, where the radiation emitted by the radionuclide causes the degradation of the compound itself and the surrounding solvent molecules.[5] To mitigate this, store the final product at low temperatures, minimize light exposure, and consider adding a radical scavenger like ethanol or ascorbic acid to the formulation.

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental failures with a systematic, cause-and-effect approach.

Issue 1: Low or No Radiochemical Yield (< 50%)

A low RCY indicates a fundamental failure in the labeling reaction. Our troubleshooting will focus on the core components of the electrophilic substitution reaction.

  • Inactive Oxidizing Agent: The conversion of iodide (I⁻) to an electrophilic species (I⁺) is the rate-limiting step.

    • Solution: Always prepare fresh Chloramine-T or other oxidant solutions immediately before the reaction. If using Iodo-Gen™, ensure the coated tubes have been stored in a desiccator and are not expired. The efficacy of these agents is paramount.[4]

  • Incorrect Reaction pH: The electrophilic attack on the aromatic ring is highly pH-dependent.

    • Solution: The optimal pH for most electrophilic radioiodinations is between 7.0 and 8.0.[3] A pH that is too low can protonate the precursor, while a pH that is too high can favor the formation of inactive iodine species. Verify the pH of your reaction buffer before adding the radionuclide.

  • Precursor Degradation or Impurity: The stannyl precursor is the foundation of the reaction.

    • Solution: Verify the integrity of your tributylstannyl precursor via NMR or LC-MS. Stannyl compounds can degrade, especially if exposed to moisture or acidic conditions. Ensure the precursor is free of non-stannylated starting material, which would compete for the radioiodine.

  • Insufficient Reaction Time or Suboptimal Temperature:

    • Solution: While many radioiodinations are rapid (30-60 seconds), some precursors may require longer.[3] Monitor the reaction progress with a quick radio-TLC spot at 1, 5, and 10 minutes to determine the optimal reaction time. Most reactions proceed efficiently at room temperature.

G start Low RCY Observed check_oxidant Prepare Fresh Oxidizing Agent (e.g., Chloramine-T) start->check_oxidant rerun1 Re-run Labeling check_oxidant->rerun1 check_ph Verify Reaction Buffer pH (Target: 7.0-8.0) rerun1->check_ph Yield Still Low success Successful Labeling rerun1->success Yield Improved rerun2 Re-run Labeling check_ph->rerun2 check_precursor Analyze Precursor Purity (LC-MS / NMR) rerun2->check_precursor Yield Still Low rerun2->success Yield Improved resynthesize Re-synthesize or Purify Precursor check_precursor->resynthesize Impure optimize_time Optimize Reaction Time/Temp (Monitor with Radio-TLC) check_precursor->optimize_time Pure optimize_time->success

Caption: A decision tree for troubleshooting low radiochemical yield.

Issue 2: Poor Radiochemical Purity (Multiple Radioactive Peaks on HPLC)

Observing multiple peaks on your radio-HPLC chromatogram means that while the reaction may have worked, it also produced undesirable radioactive byproducts. Identifying these impurities is key to eliminating them.

  • Unreacted Radioiodide: This is often the most prominent impurity and will appear as a very early, sharp peak on a reverse-phase HPLC column.

    • Solution: This indicates an incomplete reaction. Quench the reaction with sodium metabisulfite to reduce any remaining electrophilic iodine back to iodide, which is easily separated during purification.[3] Consider increasing the amount of precursor relative to the radioiodide.

  • Oxidized/Degraded Product: Harsh oxidizing conditions can damage the benzamide structure.

    • Solution: Reduce the concentration of the oxidizing agent (e.g., Chloramine-T) or shorten the reaction time.[3] Using a milder, solid-phase oxidant like Iodo-Gen™ can also minimize product degradation.[8]

  • Formation of Regioisomers: While the stannyl group directs iodination, trace amounts of iodination at other activated positions on the aromatic ring can occur, especially under harsh conditions. A byproduct with a similar retention time to the desired product may be a regioisomer.[9]

    • Solution: This is best controlled by using the highly specific stannyl precursor method. If issues persist, lowering the reaction temperature can sometimes improve selectivity.

The following table provides a starting point for optimizing your reaction. The goal is to find the balance that maximizes RCY while minimizing impurity formation.

ParameterRangeRationale
Precursor Concentration 10-40 µgToo little results in unreacted iodide; too much can be difficult to purify.
Chloramine-T 10-20 µgSufficient to drive the reaction, but amounts >40 µg often lead to product degradation.[3]
Reaction pH 7.0 - 7.5Optimal for electrophilic substitution on the activated ring.[3]
Reaction Time 30 - 90 secondsTypically sufficient for completion; longer times increase risk of degradation.
Temperature Room Temp (20-25°C)Provides sufficient energy without promoting side reactions.

Detailed Experimental Protocols

These protocols provide a validated, step-by-step methodology. Remember to adhere to all local radiation safety guidelines.

Protocol 1: Radioiodination of Tributylstannyl Precursor

This procedure details the labeling of N-(substituted)-3-ethoxy-4-propoxy-5-(tributylstannyl)benzamide using the Chloramine-T method.

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of the tributylstannyl precursor in ethanol.

    • Prepare a fresh 1 mg/mL solution of Chloramine-T in phosphate buffer (0.1 M, pH 7.5).

    • Prepare a 2 mg/mL solution of sodium metabisulfite in phosphate buffer (0.1 M, pH 7.5).

  • Reaction Setup:

    • In a shielded reaction vial, add 10 µL of the precursor solution (10 µg).

    • Add 100 µL of phosphate buffer (0.1 M, pH 7.5).

    • Add 1-5 mCi (37-185 MBq) of [¹²³I]NaI solution.

  • Initiation and Quenching:

    • Initiate the reaction by adding 10 µL of the Chloramine-T solution (10 µg).

    • Vortex the mixture gently for 60 seconds at room temperature.

    • Quench the reaction by adding 20 µL of the sodium metabisulfite solution.

  • Purification:

    • Immediately inject the entire reaction mixture onto a prepared semi-preparative HPLC column for purification.

    • Collect the fraction corresponding to the desired radioiodinated product.

Protocol 2: Quality Control via Radio-HPLC & Radio-TLC

Quality control is a non-negotiable step to ensure the purity and identity of your final product.[10][11]

  • Column: C18 reverse-phase, analytical (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient, typically a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A common starting point is 50:50 Acetonitrile:Water (0.1% TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: In-line UV detector (set to the absorbance maximum of the benzamide, ~254 nm) followed by a radioactivity detector.

  • Procedure: Inject a small aliquot (~5-10 µL) of the purified, formulated product. Integrate the peaks from the radioactivity detector to calculate the radiochemical purity (RCP). The RCP is the area of the product peak divided by the total area of all radioactive peaks, multiplied by 100. It is crucial to use HPLC for validation as it can detect impurities that radio-TLC may miss.[5]

  • Stationary Phase: Silica gel TLC plate.

  • Mobile Phase: Ethyl Acetate.

  • Procedure:

    • Spot a small amount (~1 µL) of the reaction mixture or final product onto the TLC plate origin.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Allow the plate to dry, then analyze using a radio-TLC scanner or by cutting the strip and counting in a gamma counter.

    • Expected Results: Free iodide will remain at the origin (Rf = 0), while the desired iodobenzamide product will move up the plate (typically Rf > 0.5).

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification & QC prep_reagents Prepare Reagents (Precursor, Oxidant, Buffer) reaction Initiate Reaction (Add Oxidant) prep_reagents->reaction prep_isotope Dispense Radioisotope ([¹²³I]NaI) prep_isotope->reaction quench Quench Reaction (Add Na₂S₂O₃) reaction->quench hplc_purify Purify via Semi-Prep HPLC quench->hplc_purify formulate Formulate in Sterile Vehicle hplc_purify->formulate qc_hplc QC: Analytical Radio-HPLC (RCP) formulate->qc_hplc qc_final Final QC Checks (Sterility, Endotoxin) qc_hplc->qc_final release Release for In-Vivo Study qc_final->release

Caption: Standard workflow for radiopharmaceutical production.

References

  • Wilbur, D. S., Vessella, R. L., & Stray, J. E. (2003). Comparison of the in Vivo Distribution and Stability of Some Radioiodinated/Astatinated Benzamidyl and nido-Carboranyl Compounds. Bioconjugate Chemistry, 15(1), 185-195. [Link]

  • Kaur, H., & Adam, M. J. (2015). Resin-supported arylstannanes as precursors for radiolabeling with iodine: benzaldehydes, benzoic acids, benzamides, and NHS esters. Canadian Journal of Chemistry, 93(2), 207-217. [Link]

  • Zalutsky, M. R., et al. (2004). Comparison of the in vivo distribution and stability of some radioiodinated/astatinated benzamidyl and nido-carboranyl compounds. Nuclear Medicine and Biology, 31(1), 131-139. [Link]

  • van der Doelen, B. S., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 32. [Link]

  • Savi, A., et al. (1998). Scintigraphic detection of melanoma metastases with a radiolabeled benzamide ([iodine-123]-(S)-IBZM). Journal of Nuclear Medicine, 39(8), 1328-1332. [Link]

  • UK Radiopharmacy Group. (2010). Quality Assurance of Radiopharmaceuticals. NHS. [Link]

  • Hiltz, M. E., & Ponto, J. A. (1995). Quality Control Procedures for Newer Radiopharmaceuticals. Journal of Nuclear Medicine Technology, 23(4), 213-217. [Link]

  • Nucleus RadioPharma. (2024). Meeting the unique demands of radiopharmaceutical quality control. Nucleus RadioPharma Blog. [Link]

  • University of New Mexico. (2009). Quality Control of Compounded Radiopharmaceuticals. UNM Health Sciences Center. [Link]

  • John, C. S., et al. (2000). Radioiodinated N-(2-diethylaminoethyl)benzamide Derivatives With High Melanoma Uptake: Structure-Affinity Relationships, Metabolic Fate, and Intracellular Localization. Journal of Nuclear Medicine, 41(10), 1737-1746. [Link]

  • Kim, E., et al. (2025). Synthesis and evaluation of a 68Ga-labeled iodinated benzamide derivative as a PET imaging agent for malignant melanoma. ResearchGate. [Link]

  • Verhoeff, N. P. L. G., et al. (1993). Dosimetry of iodine-123 iodobenzamide in healthy volunteers. European Journal of Nuclear Medicine, 20, 747-752. [Link]

  • Baldwin, R. M., et al. (2003). Synthesis and affinity of a possible byproduct of electrophilic radiolabeling of [123I]IBZM. Bioorganic & Medicinal Chemistry Letters, 13(22), 4015-4017. [Link]

  • Guitard, R., et al. (2018). Original synthesis of radiolabelling precursors for the batch and on resin one-step/late stage radiofluorination of peptides. Organic & Biomolecular Chemistry, 16(33), 6045-6053. [Link]

  • Carvalheira, L. (2019). Synthesis of iodine 123-labeled polymeric microspheres for the use of SPECT images in the embolization procedure. Tese (Doutorado em Engenharia de Processos Químicos e Bioquímicos) - Escola de Química, Universidade Federal do Rio de Janeiro. [Link]

  • M-A. C. (2019). Proposed binding mechanism of a benzamide derivative ([131I]ICF01012)... ResearchGate. [Link]

  • Tredwell, M., & Preshlock, S. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(11), 6831-6844. [Link]

  • Lazzeri, E., & Zacchini, S. (2025). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Applied Sciences, 15(13), 7803. [Link]

  • Dierckx, R. A., et al. (2015). Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: A natural liaison. ResearchGate. [Link]

  • Pretze, M., et al. (2016). Recent Progress using the Staudinger Ligation for Radiolabeling Applications. Chemistry - A European Journal, 22(45), 15990-16010. [Link]

  • Iodination Consultancy Group. (n.d.). Technical information for iodinating proteins and peptides with iodine 125. ICG. [Link]

  • Lin, W. Y., et al. (2014). Radiotracer precursor and method for preparing the same. U.S.
  • Tu, Z., et al. (2007). Fluorine-18-Labeled Benzamide Analogues for Imaging the σ2 Receptor Status of Solid Tumors with Positron Emission Tomography. Journal of Medicinal Chemistry, 50(15), 3496-3507. [Link]

  • Belokon, M. A., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(21), 7247. [Link]

  • Aleš Marek Group. (n.d.). Synthesis of Radiolabeled Compounds. Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. [Link]

  • Moravek. (n.d.). The Process of Radiolabeled Compound Synthesis. Moravek, Inc. [Link]

  • John, C. S., et al. (1995). Synthesis and biological evaluation of radioiodinated N-2-(4-piperidyl)ethyl benzamides. Journal of Medicinal Chemistry, 38(2), 291-297. [Link]

  • Amerigo Scientific. (n.d.). Radiolabeled Compounds. Amerigo Scientific. [Link]

Sources

Technical Support Center: In Vivo Stability Optimization for 3-Ethoxy-5-iodo-4-propoxybenzamide (EIPB)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the EIPB Technical Support Center. 3-Ethoxy-5-iodo-4-propoxybenzamide (EIPB) is a highly lipophilic, halogenated benzamide derivative. While it possesses favorable binding kinetics for targeted in vivo imaging and pharmacological intervention, researchers frequently encounter rapid signal attenuation and poor bioavailability. This guide synthesizes field-proven troubleshooting strategies to overcome its three primary metabolic liabilities: CYP450-mediated O-dealkylation, enzymatic deiodination, and amidase-driven hydrolysis.

Part 1: Troubleshooting & FAQs

Q1: My in vivo pharmacokinetic (PK) data shows rapid clearance of EIPB within 30 minutes. What is the primary degradation pathway? Expert Insight: The rapid clearance is almost certainly driven by Cytochrome P450 (CYP450) mediated O-dealkylation of the ethoxy and propoxy groups. Causality: CYP450 enzymes catalyze O-dealkylation via a1[1]. The enzyme abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, generating a radical that recombines with hydroxyl to form an unstable hemiacetal. This intermediate non-enzymatically dissociates into an alcohol and a carbonyl compound, stripping EIPB of its lipophilic side chains[1]. Solution: Co-administer a pan-CYP inhibitor (e.g., 1-aminobenzotriazole) during preclinical murine models to validate if clearance is CYP-dependent. For clinical translation, reformulate EIPB in a sterically hindered lipid nanocarrier.

Q2: We are using radiolabeled [125I]-EIPB, but we observe high off-target signal in the thyroid. How can we prevent the loss of the iodine tag? Expert Insight: High thyroid uptake is a hallmark of in vivo deiodination. Causality: Aromatic iodine is highly susceptible to2[2]. These enzymes utilize a catalytic selenocysteine residue to attack the halogen or the adjacent aromatic carbon, stripping the iodine from the benzamide ring and releasing free circulating iodide[2]. Solution: The most effective non-synthetic workaround is pre-dosing subjects with Lugol's solution (potassium iodide) to saturate and block thyroid uptake, combined with liposomal encapsulation to shield the circulating tracer from hepatic deiodinases.

Q3: LC-MS/MS analysis of plasma samples reveals a major metabolite matching the mass of 3-ethoxy-5-iodo-4-propoxybenzoic acid. Why is the amide cleaving? Expert Insight: This is classic amidase-mediated hydrolysis. Causality: Amidases catalyze the3[3]. The primary amide of EIPB is highly exposed to serum and hepatic amidases, which convert the benzamide into its corresponding benzoic acid derivative while releasing ammonia[3]. Solution: Formulate EIPB in a lipid bilayer to provide a physical barrier against aqueous hydrolases.

Q4: EIPB precipitates immediately upon intravenous injection in saline. How can we improve its solubility without compromising stability? Expert Insight: EIPB is highly lipophilic. Standard co-solvents (DMSO/Tween-80) often lead to crash-out in the bloodstream. Causality: The planar aromatic ring and hydrophobic alkoxy chains drive rapid crystallization in aqueous environments. Solution: Utilize a liposomal formulation. Encapsulating hydrophobic drugs within the4 significantly enhances aqueous solubility, improves biocompatibility, and shields the compound from rapid enzymatic degradation[4].

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol 1: Self-Validating Microsomal Stability Assay

Purpose: To quantitatively distinguish whether EIPB degradation is driven by CYP450 or amidases. This protocol is self-validating; by running parallel inhibitor cohorts, the assay internally proves which enzymatic pathway is responsible for compound loss.

  • Preparation: Prepare 1 mg/mL of human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Spiking: Divide the master mix into three parallel cohorts:

    • Cohort A (Control): No inhibitors added.

    • Cohort B (CYP Block): Add 1 mM Ketoconazole (CYP3A4 inhibitor) and Quinidine (CYP2D6 inhibitor).

    • Cohort C (Amidase Block): Add 100 µM of bis-p-nitrophenyl phosphate (amidase/esterase inhibitor).

  • Initiation: Add EIPB to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching & Analysis: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench with 150 µL ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Validation Logic: If Cohort B shows a significantly prolonged half-life compared to A, O-dealkylation is the primary liability. If Cohort C shows a prolonged half-life, amidase hydrolysis dominates.

Protocol 2: DPPC/Cholesterol Liposomal Encapsulation of EIPB

Purpose: To create an in vivo ready formulation that shields EIPB from deiodinases, amidases, and CYP450.

  • Lipid Film Formation: Dissolve Dipalmitoylphosphatidylcholine (DPPC) and Cholesterol (7:3 molar ratio) alongside EIPB (10% w/w of total lipids) in a chloroform/methanol (2:1 v/v) solvent mixture[4].

  • Drying: Evaporate the solvent under a gentle nitrogen stream, followed by vacuum desiccation overnight to form a uniform, thin lipid film.

  • Hydration: Hydrate the film with PBS (pH 7.4) at 55°C (above the phase transition temperature of DPPC) for 1 hour with vigorous vortexing to form multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 55°C to generate uniform unilamellar vesicles (LUVs).

  • Purification: Remove unencapsulated EIPB via size exclusion chromatography (Sephadex G-50) or dialysis against PBS for 24 hours.

Part 3: Quantitative Data Presentation

The following table summarizes the expected stability metrics and pharmacokinetic improvements when applying the troubleshooting strategies outlined above:

Formulation / ConditionIn Vitro Half-Life (T1/2)Primary Metabolite ObservedEncapsulation Efficiency (EE%)In Vivo Clearance Rate
Free EIPB (Saline/DMSO) < 15 minsO-dealkylated EIPBN/AHigh (>40 mL/min/kg)
Free EIPB + CYP Inhibitors 45 minsDeiodinated BenzamideN/AModerate (~25 mL/min/kg)
DPPC/Chol Liposomal EIPB > 120 minsMinimal degradation85 - 92%Low (<10 mL/min/kg)

Part 4: Mandatory Visualizations

MetabolicPathways EIPB 3-Ethoxy-5-iodo-4-propoxybenzamide (EIPB) CYP CYP450 (Liver) HAT / Oxygen Rebound EIPB->CYP O-Dealkylation Deiodinase Deiodinases Reductive Dehalogenation EIPB->Deiodinase Deiodination Amidase Amidases Amide Hydrolysis EIPB->Amidase Hydrolysis Metab1 O-Dealkylated Metabolites (Loss of Ethoxy/Propoxy) CYP->Metab1 Metab2 Deiodinated Benzamide (Loss of Iodine Tag) Deiodinase->Metab2 Metab3 Benzoic Acid Derivatives (Loss of Amide) Amidase->Metab3

Fig 1: Primary in vivo metabolic degradation pathways of EIPB.

LiposomeWorkflow Lipids DPPC & Cholesterol (7:3 Molar Ratio) Solvent Thin-Film Hydration (PBS, pH 7.4, 55°C) Lipids->Solvent EIPB EIPB (API) EIPB->Solvent Extrusion Extrusion (100 nm Polycarbonate) Solvent->Extrusion MLV Formation Purification Size Exclusion (Remove Free EIPB) Extrusion->Purification LUV Sizing Final Protected EIPB-Liposomes (In Vivo Ready) Purification->Final Formulation

Fig 2: Step-by-step workflow for DPPC/Cholesterol liposomal encapsulation of EIPB.

References

  • Source: Washington.
  • Source: Journal of Molecular Endocrinology (Bioscientifica)
  • Source: PubMed (NIH)
  • Source: PMC (NIH)

Sources

Technical Support Center: Yield Optimization for 3-Ethoxy-5-iodo-4-propoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals optimizing the synthesis of 3-ethoxy-5-iodo-4-propoxybenzamide. The synthesis typically proceeds via a three-step sequence from 3-ethoxy-4-hydroxybenzoic acid: O-alkylation, electrophilic aromatic iodination, and amidation.

Below, you will find a mechanistic breakdown, troubleshooting FAQs, quantitative data, and validated protocols to maximize your yield and purity.

Section 1: Reaction Workflow & Mechanistic Pathway

The synthesis relies on sequential functionalization. The most notorious bottleneck is the selective iodination at the 5-position, where improper reagent selection frequently leads to over-iodination, ether cleavage, or incorrect regioselectivity.

SynthesisPathway A 3-Ethoxy-4-hydroxybenzoic acid (Starting Material) B 3-Ethoxy-4-propoxybenzoic acid (Intermediate 1) A->B 1-Bromopropane, K2CO3 DMF, 80°C C 3-Ethoxy-5-iodo-4-propoxybenzoic acid (Intermediate 2) B->C NIS, TFA (cat.) MeCN, RT (Regioselective) D 3-Ethoxy-5-iodo-4-propoxybenzamide (Target API) C->D 1. Oxalyl Chloride, DMF (cat.) 2. NH3 (gas), THF

Fig 1: Stepwise synthesis pathway of 3-ethoxy-5-iodo-4-propoxybenzamide.

Section 2: Troubleshooting Guides & FAQs

Q1: My O-alkylation (propylation) yield is plateauing at 70%, and I observe esterified byproducts. How can I drive this to completion? A: When starting with 3-ethoxy-4-hydroxybenzoic acid, using an excess of 1-bromopropane and base (e.g., K2CO3) often leads to competitive esterification of the carboxylic acid. Causality & Solution: The carboxylate is a better nucleophile than the phenoxide under standard basic conditions. To resolve this, employ a self-validating Global Alkylation followed by Hydrolysis sequence. Allow both the phenol and carboxylic acid to be propylated (forming propyl 3-ethoxy-4-propoxybenzoate). Once complete, perform a mild alkaline hydrolysis (LiOH in THF/H2O) to quantitatively unmask the carboxylic acid. This avoids the plateau and yields >95% of the desired intermediate.

Q2: I tried a modern Ir-catalyzed C-H activation method for the iodination step, but I isolated the wrong isomer. How can I cleanly mono-iodate at the 5-position? A: This is a classic regioselectivity trap. Causality & Solution: Recent literature highly recommends Iridium-catalyzed C-H activation (e.g., [Cp*Ir(H2O)3]SO4 in HFIP) for the mild iodination of benzoic acids[1]. However, the Ir-catalyst coordinates to the carboxylate and directs the iodine exclusively to the ortho positions (positions 2 and 6)[2]. Your target requires iodine at the 5-position, which is meta to the carboxylate.

Fortunately, the 3-ethoxy and 4-propoxy groups strongly activate the ring. The carboxylic acid directs meta (position 5), and the 4-propoxy directs ortho (position 5), making the 5-position the electronically favored site. The true issue is that traditional harsh conditions (like NIS/H2SO4) lead to rapid over-iodination and acid-catalyzed ether cleavage[3]. Solution: Abandon directing-group catalysis and rely on substrate-controlled electrophilic aromatic substitution. Using N-Iodosuccinimide (NIS) in acetonitrile with catalytic trifluoroacetic acid (TFA) provides the perfect balance. The TFA mildly activates the NIS without cleaving the ethers, selectively yielding the 5-iodo product.

Regioselectivity Substrate 3-Ethoxy-4-propoxybenzoic acid COOH -COOH Group (Meta-Directing -> Pos 5) Substrate->COOH OPr -OPr Group (Ortho-Directing -> Pos 5) Substrate->OPr OEt -OEt Group (Para-Directing -> Pos 6) Substrate->OEt Synergy Synergistic Activation at Position 5 COOH->Synergy Electronic Reinforcement OPr->Synergy Electronic Reinforcement OEt->Synergy Steric Hindrance at Pos 2 Product Exclusive 5-Iodo Product Synergy->Product Mild NIS/TFA Iodination

Fig 2: Electronic and steric directing effects favoring 5-position iodination.

Q3: During the final amidation step, I observe significant hydrolysis back to the carboxylic acid (up to 30%). How do I prevent this? A: The conversion of 3-ethoxy-5-iodo-4-propoxybenzoic acid to its acid chloride intermediate is highly moisture-sensitive. If aqueous ammonia (NH4OH) is used for amidation without strict biphasic control, water outcompetes ammonia as a nucleophile. Causality & Solution: Use oxalyl chloride with catalytic DMF to form the acid chloride. The Vilsmeier-Haack intermediate generated from DMF prevents the overheating and side reactions associated with refluxing thionyl chloride (SOCl2). For the amidation, completely avoid aqueous systems. Instead, bubble anhydrous NH3 gas into a chilled THF solution of the acid chloride, or use a commercially available 0.5 M solution of NH3 in dioxane.

Section 3: Quantitative Data Presentation

The table below summarizes the optimization of the critical iodination step, comparing various reagent systems against the target 5-iodo regioselectivity and overall yield.

Reagent SystemSolventTemp (°C)5-Iodo Yield (%)Byproducts / IssuesKey Advantage / Drawback
NIS / H2SO4 DMFRT35%Ether cleavage, Di-iodoToo harsh for electron-rich rings; degrades substrate[3].
I2 / HIO3 EtOH6050%Oxidation byproductsHigh temperature leads to poor selectivity.
[Cp*Ir(H2O)3]SO4 / NIS HFIPRT0%2-Iodo and 6-IodoExcellent yield but wrong regioselectivity (ortho-directed)[1].
NIS / TFA (cat.) MeCN0 to RT>85% Trace 6-iodoOptimal: Mild activation; preserves alkoxy ethers; correct isomer.

Section 4: Experimental Protocols

Protocol A: Mild Electrophilic Mono-Iodination

Objective: Synthesis of 3-ethoxy-5-iodo-4-propoxybenzoic acid via substrate-controlled electrophilic aromatic substitution.

  • Preparation: In a clean, dry reaction flask, dissolve 3-ethoxy-4-propoxybenzoic acid (1.0 equiv, 10.0 mmol) in anhydrous acetonitrile (MeCN, 50 mL).

  • Cooling & Activation: Cool the solution to 0°C using an ice bath. Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 equiv, 1.0 mmol). Note: TFA mildly increases the electrophilicity of NIS without causing the severe ether cleavage seen with H2SO4[3].

  • Iodination: Add N-iodosuccinimide (NIS) (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes to prevent exothermic spikes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours in the dark (to prevent radical side reactions). Monitor via LC-MS.

  • Workup: Quench the reaction with 10% aqueous sodium thiosulfate (20 mL) to neutralize any unreacted iodine species. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from hot ethanol to afford the pure 5-iodo intermediate.

Protocol B: Anhydrous Amidation

Objective: Synthesis of 3-ethoxy-5-iodo-4-propoxybenzamide.

  • Acid Chloride Formation: Suspend 3-ethoxy-5-iodo-4-propoxybenzoic acid (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) under a nitrogen atmosphere.

  • Activation: Add catalytic N,N-dimethylformamide (DMF, 2 drops), followed by the dropwise addition of oxalyl chloride (1.2 equiv, 1.2 mmol) at 0°C.

  • Degassing: Stir at room temperature for 2 hours until gas evolution (CO and CO2) ceases and the solution becomes clear. Concentrate under vacuum to remove excess oxalyl chloride and DCM.

  • Amidation: Redissolve the crude acid chloride in anhydrous THF (5 mL) and cool to 0°C. Slowly add a solution of anhydrous ammonia in dioxane (0.5 M, 3.0 equiv, 6 mL).

  • Isolation: Stir for 1 hour at room temperature. Quench with water (10 mL) to precipitate the product. Filter the white solid, wash with cold water, and dry under high vacuum to afford the target 3-ethoxy-5-iodo-4-propoxybenzamide.

Section 5: References

  • A Comparative Guide to N-Iodosuccinimide Alternatives for the Iodination of Deactivated Arenes. Benchchem. 3

  • Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis.1

Sources

Technical Support Center: Enhancing CNS Delivery of 3-Ethoxy-5-iodo-4-propoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with 3-ethoxy-5-iodo-4-propoxybenzamide derivatives. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the unique challenges associated with achieving efficient blood-brain barrier (BBB) penetration with this class of compounds. While the specific compound "3-ethoxy-5-iodo-4-propoxybenzamide" is used as a representative example, the principles and methodologies discussed are broadly applicable to other novel small molecules targeting the central nervous system (CNS).

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the assessment and optimization of BBB permeability for your benzamide derivatives.

Q1: What are the primary physicochemical properties of my benzamide derivative that I should optimize for improved BBB penetration?

A1: The ability of a small molecule to cross the BBB is governed by a complex interplay of its physicochemical properties. For your 3-ethoxy-5-iodo-4-propoxybenzamide derivative, pay close attention to the following:

  • Lipophilicity: A crucial factor for passive diffusion across the lipid-rich endothelial cells of the BBB.[1][2] However, excessive lipophilicity can lead to increased plasma protein binding and non-specific tissue accumulation, reducing the free fraction available to enter the brain.[1]

  • Molecular Weight: Generally, a molecular weight under 400-500 Daltons is favored for passive diffusion across the BBB.[1][3]

  • Polar Surface Area (TPSA): A lower TPSA is generally associated with better BBB penetration. High TPSA can lead to increased hydrogen bonding with the aqueous environment, hindering passage through the lipid membranes.[4]

  • Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors typically improves permeability.[1]

Q2: What are the most common in vitro models for assessing the BBB permeability of my compound, and what are their limitations?

A2: In vitro models are indispensable for the initial screening of BBB permeability due to their cost-effectiveness and high-throughput capabilities.[5] Commonly used models include:

  • Monolayer Cell Cultures: These models, often using primary or immortalized brain endothelial cells grown on Transwell inserts, mimic the basic barrier function of the BBB.[6][7]

  • Co-culture Models: To better replicate the in vivo environment, endothelial cells can be co-cultured with other cell types of the neurovascular unit, such as astrocytes and pericytes.[7]

  • Stem Cell-Derived Models: Induced pluripotent stem cells (iPSCs) can be differentiated into brain endothelial-like cells, offering a human-relevant model system.[6]

It is important to acknowledge that no in vitro model perfectly recapitulates the complexity of the in vivo BBB.[6][8][9] Therefore, results from these assays should be considered as predictive and require validation in subsequent in vivo studies.

Q3: My benzamide derivative shows promising results in in vitro permeability assays, but low brain concentrations in vivo. What could be the reason?

A3: This discrepancy is a common challenge in CNS drug development and can be attributed to several factors:

  • Active Efflux: Your compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the brain.[10][11]

  • Rapid Metabolism: The compound might be rapidly metabolized in the liver or even at the BBB, which possesses some metabolic activity.

  • High Plasma Protein Binding: If your compound is highly bound to plasma proteins, only the unbound (free) fraction is available to cross the BBB.[10]

II. Troubleshooting Guides

This section provides structured approaches to diagnose and resolve common experimental issues encountered when working with 3-ethoxy-5-iodo-4-propoxybenzamide derivatives.

Troubleshooting Low In Vitro Permeability

Issue: Your 3-ethoxy-5-iodo-4-propoxybenzamide derivative exhibits low apparent permeability (Papp) in a Transwell assay.

Potential Cause Troubleshooting Step Expected Outcome
Poor Solubility in Assay Buffer 1. Determine the aqueous solubility of your compound. 2. If solubility is low, consider using a co-solvent (e.g., DMSO, ethanol) at a low, non-toxic concentration.Improved solubility should lead to a more accurate assessment of permeability.
Compound Adsorption to Assay Plates 1. Quantify the concentration of your compound in the donor and receiver compartments at the end of the assay. 2. A significant loss of compound suggests non-specific binding.Use low-binding plates or pre-treat plates with a blocking agent.
Low Passive Permeability 1. Analyze the physicochemical properties of your derivative (see FAQ 1). 2. Synthesize and test analogs with optimized properties (e.g., lower TPSA, reduced hydrogen bonding).Improved physicochemical properties should correlate with higher passive permeability.
Troubleshooting Discrepancies Between In Vitro and In Vivo Data

Issue: High in vitro permeability does not translate to significant brain exposure in animal models.

Potential Cause Troubleshooting Step Expected Outcome
Active Efflux by Transporters (e.g., P-gp, BCRP) 1. Perform a bidirectional transport assay using a cell line overexpressing the suspected transporter (e.g., MDCK-MDR1).[12] 2. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux.[12] 3. Co-administer your compound with a known inhibitor of the transporter (e.g., verapamil for P-gp) in the in vitro assay.A reduction in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate for that transporter.
High Plasma Protein Binding 1. Determine the fraction of your compound bound to plasma proteins using techniques like equilibrium dialysis or ultrafiltration.A high unbound fraction is desirable for BBB penetration. If binding is high, medicinal chemistry efforts may be needed to reduce it.
Rapid Systemic Clearance 1. Conduct a pharmacokinetic study to determine the half-life of your compound in plasma.A short half-life may not allow sufficient time for the compound to cross the BBB. Formulation strategies or chemical modifications may be necessary to improve metabolic stability.

III. Experimental Protocols & Workflows

Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Model

This protocol outlines a standard procedure for evaluating the permeability of your 3-ethoxy-5-iodo-4-propoxybenzamide derivative.

  • Cell Culture: Culture brain endothelial cells (e.g., hCMEC/D3) on Transwell inserts until a confluent monolayer is formed, as confirmed by transendothelial electrical resistance (TEER) measurements.

  • Permeability Assay:

    • Replace the culture medium in both the apical (donor) and basolateral (receiver) compartments with a transport buffer.

    • Add your benzamide derivative (at a known concentration) to the apical chamber.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • Analyze the concentration of your compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux of the compound across the monolayer.

      • A is the surface area of the membrane.

      • C0 is the initial concentration of the compound in the apical chamber.

Workflow for Investigating Active Efflux

cluster_0 In Vitro Assessment cluster_1 In Vivo Confirmation High in vitro Papp High in vitro Papp Bidirectional Assay Perform Bidirectional Transport Assay (e.g., MDCK-MDR1) High in vitro Papp->Bidirectional Assay Efflux Ratio Calculate Efflux Ratio (Papp B-A / Papp A-B) Bidirectional Assay->Efflux Ratio Inhibitor Assay Co-administer with Efflux Inhibitor Efflux Ratio->Inhibitor Assay Ratio > 2 Not Efflux Substrate Conclusion: Not a Major Efflux Substrate Efflux Ratio->Not Efflux Substrate Ratio <= 2 Efflux Substrate Conclusion: Compound is an Efflux Substrate Inhibitor Assay->Efflux Substrate Ratio Reduced In Vivo Study In Vivo Microdialysis or Brain Homogenate Analysis Efflux Substrate->In Vivo Study Co-administration Co-administer with Efflux Inhibitor (e.g., Elacridar) In Vivo Study->Co-administration Brain Concentration Measure Brain-to-Plasma Concentration Ratio Co-administration->Brain Concentration Confirmation Confirmation of In Vivo Efflux Brain Concentration->Confirmation Ratio Increases

Caption: Workflow for identifying and confirming active efflux of a compound.

IV. References

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Importance of In Vitro Models in Drug Discovery: A Focus on the Blood-Brain Barrier. (2023, July 12). Visikol. Retrieved March 7, 2026, from [Link]

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - MDPI. (2023, January 31). MDPI. Retrieved March 7, 2026, from [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective | Journal of Medicinal Chemistry - ACS Publications. (2021, September 10). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved March 7, 2026, from [Link]

  • In Vitro Models of the Blood-Brain Barrier - PubMed. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Challenges and Strategies for Drug Transport across the Blood Brain Barrier - ARC Journals. (n.d.). ARC Journals. Retrieved March 7, 2026, from [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed. (2021, September 23). PubMed. Retrieved March 7, 2026, from [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry - ACS Publications. (2024, May 22). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • What characteristics of compounds cross the blood-brain barrier? - Patsnap Synapse. (2025, May 21). Patsnap Synapse. Retrieved March 7, 2026, from [Link]

  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - MDPI. (2018, May 28). MDPI. Retrieved March 7, 2026, from [Link]

  • Drug Delivery Strategies to Cross, Target, or Bypass the Blood–Brain Barrier | Molecular Pharmaceutics - ACS Publications. (2025, November 3). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Breaking through the blood-brain barrier for different kinds of drugs: Challenges, solutions, and perspectives. (2024, December 20). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • Brain Penetration | Cambridge MedChem Consulting. (n.d.). Cambridge MedChem Consulting. Retrieved March 7, 2026, from [Link]

  • A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery - Bentham Science Publishers. (n.d.). Bentham Science Publishers. Retrieved March 7, 2026, from [Link]

  • Challenges and opportunities to penetrate the blood-brain barrier for brain cancer therapy - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Evaluation of Drug Penetration into the Brain: A Double Study by in Vivo Imaging with Positron Emission Tomography and Using an in Vitro Model of the Human Blood-Brain Barrier - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Assessment of blood-brain barrier penetration: in silico, in vitro and in vivo - PubMed. (2002, December 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches - MDPI. (2024, October 7). MDPI. Retrieved March 7, 2026, from [Link]

  • Assessment of blood-brain barrier penetration: in silico, in vitro and in vivo - ResearchGate. (2025, August 7). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) An experimentally validated approach to calculate the blood-brain barrier permeability of small molecules - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • In-vivo time course of organ uptake and blood-brain-barrier permeation of poly(L-lactide) and poly(perfluorodecyl acrylate) nanoparticles with different surface properties in unharmed and brain-traumatized rats - Frontiers. (n.d.). Frontiers. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting 3-Ethoxy-5-iodo-4-propoxybenzamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in adapting highly lipophilic, halogenated benzamide derivatives into in vitro workflows.

3-ethoxy-5-iodo-4-propoxybenzamide presents a unique set of physicochemical challenges. The dual alkoxy chains (ethoxy and propoxy) combined with the heavy iodine atom confer extreme lipophilicity (high LogP). This leads to three primary failure modes in cell-based assays: aqueous precipitation , solvent-induced cytotoxicity , and halogen-mediated phototoxicity .

This guide provides mechanistic explanations and self-validating protocols to help you minimize toxicity and generate reproducible, artifact-free data.

Section 1: The "Crash Out" Effect and Solvent (DMSO) Toxicity

Q: My cells are dying even at low compound concentrations, but my vehicle control is fine. Is the compound inherently toxic, or is it my formulation?

A: You are likely observing a combination of compound precipitation and localized solvent toxicity. Because 3-ethoxy-5-iodo-4-propoxybenzamide is highly lipophilic, introducing a concentrated DMSO stock directly into aqueous culture media causes the compound to exceed its thermodynamic solubility limit. It rapidly "crashes out," forming micro-crystals that physically stress cells and disrupt lipid bilayers.

To force lipophilic compounds into solution, researchers often inadvertently increase the final DMSO concentration. However, DMSO is a bioactive solvent. It alters membrane fluidity, induces protein unfolding, and has been shown to artificially inhibit NF-κB and MAPK activation pathways, severely confounding inflammatory and viability assays[1].

Quantitative Guidelines for DMSO in Cell Culture

To prevent solvent-induced artifacts, you must strictly control your final DMSO concentration. The following table summarizes universally accepted limits based on cellular phenotypes[2].

Final DMSO ConcentrationCellular Impact & Assay SuitabilityRecommendation
≤ 0.1% Minimal impact on viability or signaling. Safe for sensitive primary cells.Highly Recommended for all long-term (>24h) assays.
0.1% - 0.5% Tolerated by robust, immortalized cell lines (e.g., HeLa, HEK293).Acceptable , but requires a vehicle control titration.
0.5% - 1.0% Induces stress, alters proliferation, and downregulates specific cytokines.Use with Caution . Short-term assays only.
> 1.0% Significant cytotoxicity, cell cycle arrest, and membrane permeabilization.Not Recommended for cell-based assays.
Protocol 1: Step-by-Step Intermediate Dilution with Co-Solvents

To prevent precipitation while keeping DMSO ≤0.1%, we recommend using a biocompatible surfactant like Pluronic F-127. Pluronics effectively encapsulate lipophilic molecules in micelles, enhancing aqueous solubility without the severe cytotoxicity associated with high DMSO[3].

Self-Validating Methodology:

  • Stock Preparation: Dissolve 3-ethoxy-5-iodo-4-propoxybenzamide in 100% anhydrous DMSO to create a 10 mM stock. Validation: Ensure the solution is completely clear; sonicate for 5 minutes if necessary.

  • Co-Solvent Matrix: Prepare a 5% (w/v) solution of Pluronic F-127 in sterile PBS[3].

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into the Pluronic F-127 matrix to create a 1 mM intermediate stock (now 10% DMSO). Vortex vigorously for 30 seconds.

  • Media Equilibration: Pre-warm your complete cell culture media to 37°C. Cold media drastically reduces thermodynamic solubility and triggers immediate precipitation.

  • Final Dosing: Add the intermediate stock dropwise to the pre-warmed media under constant agitation to reach your final assay concentration (e.g., 10 µM compound, 0.1% DMSO, 0.05% Pluronic).

DilutionWorkflow A 10 mM Stock (100% DMSO) B Intermediate Dilution (5% Pluronic F-127) A->B Dilute 1:10 C Aqueous Media (Pre-warmed 37°C) B->C Dropwise Addition with agitation D Final Assay Well (≤0.1% DMSO) C->D Add to Cells

Workflow for formulating lipophilic benzamides to prevent aqueous precipitation.

Section 2: Halogen Lability and Phototoxicity

Q: I get consistent viability data in colorimetric assays (e.g., MTT), but my fluorescence microscopy assays show massive, rapid cell death. Why?

A: The culprit is likely phototoxicity mediated by the 5-iodo substituent on the benzamide ring. Halogenated aromatic compounds are highly susceptible to photolytic cleavage when exposed to high-intensity UV or blue light (such as the lasers used for DAPI or FITC excitation).

When the C-I bond absorbs a photon, it undergoes homolytic cleavage, generating a highly reactive aryl radical and a free iodine radical. These radicals immediately attack nearby lipid bilayers, initiating a chain reaction of lipid peroxidation that compromises membrane integrity. This results in rapid, non-specific necrotic cell death that is strictly an assay-interference artifact, not true pharmacological toxicity.

Phototoxicity A 3-ethoxy-5-iodo-4-propoxybenzamide (Intact Molecule) B High-Intensity Photon Absorption (e.g., DAPI/FITC Excitation) A->B C Homolytic Cleavage of C-I Bond B->C D Aryl Radical & Iodine Free Radical C->D E Lipid Peroxidation & Membrane Disruption D->E F Non-Specific Necrotic Cell Death (False Positive Toxicity) E->F

Mechanistic pathway of light-induced homolytic cleavage and subsequent phototoxicity.

Protocol 2: Light-Shielding and Low-Energy Imaging

To prevent phototoxicity during live-cell assays involving iodinated compounds, implement the following controls:

  • Media Selection: Perform the assay in phenol red-free media. Phenol red can act as a photosensitizer, exacerbating radical generation.

  • Incubation: Wrap all culture flasks and assay plates in aluminum foil during the compound incubation period to block ambient laboratory fluorescent lighting.

  • Imaging Parameters: If live-cell fluorescence imaging is mandatory, reduce laser power to ≤5% and increase camera gain/exposure time to compensate. Alternatively, use longer-wavelength fluorophores (e.g., Cy5 or Alexa Fluor 647), as red/near-IR light lacks the energy required to cleave the carbon-iodine bond.

  • Fixation: Whenever possible, fix the cells with 4% paraformaldehyde before exposing them to high-intensity excitation light.

Section 3: Plastic Adsorption and Effective Concentration Shifts

Q: The IC50 of 3-ethoxy-5-iodo-4-propoxybenzamide shifts by 10-fold when I move from a 96-well to a 384-well format. How do I fix this?

A: This is a classic symptom of Non-Specific Binding (NSB). Because the compound is highly lipophilic, it naturally seeks to escape the aqueous phase by adsorbing to the hydrophobic walls of standard untreated polystyrene tissue culture plastics.

The surface-area-to-volume ratio is significantly higher in a 384-well plate than in a 96-well plate. Consequently, a much larger fraction of your compound is lost to the plastic in the 384-well format, drastically lowering the effective concentration available to the cells. Researchers often mistakenly assume the compound is less toxic in 384-well plates, when in reality, the cells are simply being exposed to a lower dose.

Solution: Always utilize Ultra-Low Attachment (ULA) or glass-bottom plates for dose-response curves involving highly lipophilic benzamides. Additionally, supplement your assay media with a carrier protein (e.g., 0.1% to 0.5% Bovine Serum Albumin). BSA acts as a thermodynamic sink; its hydrophobic pockets reversibly bind the compound, keeping it in the aqueous phase and preventing it from sticking to the plastic, thereby normalizing the effective concentration across different plate formats.

References
  • Han, H., Kang, J.K., Ahn, K.J., & Hyun, C.G. (2023). "DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation." BioChem, 3(2), 91-101. URL:[Link][1]

  • Semenova, M.N., Melik-Nubarov, N.S., & Semenov, V.V. (2023). "Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model." International Journal of Molecular Sciences, 24(19), 14695. URL:[Link][3]

Sources

Technical Support Center: Purification Strategies for 3-Ethoxy-5-iodo-4-propoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-ethoxy-5-iodo-4-propoxybenzamide. This guide provides in-depth troubleshooting and purification protocols to address common challenges encountered during its synthesis and isolation. Our focus is on providing practical, field-proven insights to ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: My initial synthesis of 3-ethoxy-5-iodo-4-propoxybenzamide has resulted in a low-purity product. What are the likely culprits?

A1: Low purity after the initial synthesis is a common issue. The primary sources of impurities often stem from unreacted starting materials, side-products from the amidation reaction, or degradation of the product.[1][2] Key impurities can include the corresponding benzoic acid (from hydrolysis of an activated intermediate), unreacted amine, or byproducts from the coupling reagents.[1]

Q2: I'm observing a significant amount of the corresponding benzoic acid in my crude product. How can I minimize this?

A2: The presence of the benzoic acid derivative, 3-ethoxy-5-iodo-4-propoxybenzoic acid, typically arises from the hydrolysis of a reactive intermediate, such as an acyl chloride, especially if the reaction is not performed under strictly anhydrous conditions.[1] To mitigate this, ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). A basic wash (e.g., with a dilute sodium bicarbonate solution) during the work-up can also help remove acidic impurities.[1][3]

Q3: My purified 3-ethoxy-5-iodo-4-propoxybenzamide shows broad peaks in HPLC analysis. What could be the cause?

A3: Broad peaks in HPLC can indicate a few issues. The compound may be interacting strongly with the stationary phase, especially if you are using a standard silica-based column and your compound has basic or acidic properties.[4] Overloading the column with the sample can also lead to peak broadening.[4] Additionally, the presence of multiple, closely eluting impurities can give the appearance of a single broad peak. Consider optimizing your HPLC method by adjusting the mobile phase composition, trying a different column chemistry (e.g., a polar-embedded or phenyl-hexyl column), or reducing the sample concentration.[5][6]

Q4: I am struggling to crystallize my product; it keeps "oiling out." What steps can I take to induce crystallization?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cools too quickly.[7][8] Try reheating the solution and adding a small amount of additional solvent to decrease the saturation.[7] Then, allow the solution to cool slowly to room temperature before placing it in a cold bath. Scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.[9] If these methods fail, a different recrystallization solvent or solvent system may be necessary.[8]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during the purification of 3-ethoxy-5-iodo-4-propoxybenzamide.

Issue 1: Presence of Unreacted Starting Materials

Likely Cause: Incomplete reaction due to insufficient reaction time, incorrect stoichiometry, or inadequate temperature.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unreacted starting materials.

Recommended Purification Protocols:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities.[10] The choice of solvent is critical.

  • Column Chromatography: For mixtures with significant amounts of starting materials or impurities with similar polarity to the product, column chromatography is the preferred method.[11]

Issue 2: Formation of Colored Impurities

Likely Cause: Side reactions or degradation of starting materials or the product, especially at elevated temperatures, can lead to the formation of chromophoric byproducts.[12]

Recommended Solution:

  • Activated Charcoal Treatment during Recrystallization: Adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb colored impurities.[12] Use charcoal sparingly, as it can also adsorb your desired product.

Experimental Protocol: Recrystallization with Charcoal Treatment

  • Solvent Selection: In a test tube, determine a suitable solvent or solvent system where 3-ethoxy-5-iodo-4-propoxybenzamide is soluble when hot and sparingly soluble when cold. Common choices for benzamides include ethanol, ethyl acetate, or mixtures with hexanes.[12]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Charcoal Addition: Add a very small amount of activated charcoal (a spatula tip) to the hot solution.

  • Heating: Gently boil the solution for a few minutes to allow the charcoal to adsorb the impurities.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Issue 3: Difficulty in Separating Structurally Similar Impurities

Likely Cause: The presence of isomers or byproducts with very similar polarity to 3-ethoxy-5-iodo-4-propoxybenzamide can make separation by standard chromatographic techniques challenging.

Troubleshooting Strategies:

  • Optimize Column Chromatography Conditions:

    • Solvent System: Systematically vary the polarity of the eluent. A shallow gradient elution can improve separation.

    • Stationary Phase: If silica gel does not provide adequate separation, consider alternative stationary phases such as alumina or a bonded phase like a cyano or diol column.[4]

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.[11]

Data Presentation: Solvent Systems for Chromatography

Stationary PhaseEluent System (starting point)Target Rf on TLCNotes
Silica GelHexane / Ethyl Acetate (e.g., 7:3 v/v)0.3 - 0.4Adjust the ratio to achieve the desired separation.
Alumina (neutral)Dichloromethane / Methanol (e.g., 98:2 v/v)0.3 - 0.4Can be beneficial if the compound is sensitive to the acidic nature of silica.[4]
C18 (Reversed-Phase)Acetonitrile / Water or Methanol / WaterN/ASuitable for preparative HPLC. A gradient elution is often necessary.[13]

Advanced Purification Workflow

For challenging purifications, a multi-step approach may be necessary.

Caption: Multi-step purification workflow for 3-ethoxy-5-iodo-4-propoxybenzamide.

Analytical Techniques for Purity Assessment

Ensuring the purity of your final compound is critical. The following techniques are recommended for the analysis of 3-ethoxy-5-iodo-4-propoxybenzamide.

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for quantitative purity assessment.[13] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[5][13]

  • Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method for monitoring reaction progress and assessing the number of components in a mixture.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation and can also be used to identify and quantify impurities if their signals are resolved from the product's signals.[10]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to identify impurities by their mass-to-charge ratio.

References

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents.
  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - MDPI. Available at: [Link]

  • 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde | C9H9IO3 | CID 237243 - PubChem. Available at: [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate. Available at: [Link]

  • High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase - PubMed. Available at: [Link]

  • Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI. Available at: [Link]

  • Three Component Synthesis of β‑Aminoxy Amides - ResearchGate. Available at: [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. Available at: [Link]

  • Synthesis and characterization of benzamide metal complexes - ResearchGate. Available at: [Link]

  • Supporting Information For - Rsc.org. Available at: [Link]

  • Organic Synthesis Organic Practical techniques - Physics & Maths Tutor. Available at: [Link]

  • Optimizing Amide Extraction Techniques For Pharmaceutical Purity - Patsnap Eureka. Available at: [Link]

  • Benzamide Preparation from Benzoic Acid - YouTube. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

  • US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC. Available at: [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. Available at: [Link]

  • Purification – Cooperative Organic Chemistry Student Laboratory Manual. Available at: [Link]

  • V-Substituted benzamides. Nmr spectroscopic study on substituted effects - Sabinet African Journals. Available at: [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Available at: [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Available at: [Link]

  • EP2528891A2 - Processes for reducing impurities in lacosamide - Google Patents.

Sources

Technical Support Center: Formulation Development for 3-ethoxy-5-iodo-4-propoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a novel chemical entity, 3-ethoxy-5-iodo-4-propoxybenzamide presents unique challenges and opportunities in formulation development. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource, addressing potential issues through a practical question-and-answer format, detailed troubleshooting, and validated experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions that arise during the initial characterization and preformulation stages of 3-ethoxy-5-iodo-4-propoxybenzamide.

Q1: What are the expected physicochemical properties of 3-ethoxy-5-iodo-4-propoxybenzamide based on its structure?

A1: Based on its molecular structure, we can infer several key properties that will influence formulation strategy. The molecule possesses a substituted benzamide core. The presence of two benzene rings suggests a largely hydrophobic nature.[1] The ethoxy and propoxy groups further contribute to its lipophilicity. The amide and iodo groups can participate in hydrogen bonding and polar interactions, but the overall character of the molecule is expected to be lipophilic with poor aqueous solubility.[1][2] The iodine substituent is the largest and least electronegative of the common halogens, which can enhance binding to hydrophobic pockets in target proteins and makes the carbon-iodine bond a key site for potential metabolic activity or degradation.[2]

Q2: What is the primary cause of the anticipated poor aqueous solubility, and why is this a critical formulation challenge?

A2: The primary cause of poor aqueous solubility is the molecule's high lipophilicity and crystalline nature. A drug's ability to dissolve in gastrointestinal fluids is the first step and often the rate-limiting factor for absorption and bioavailability.[3] Insufficient aqueous solubility can lead to low and variable drug exposure in patients, potentially rendering a promising therapeutic candidate ineffective.[4] This compound would likely be classified as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) agent, both of which require specialized formulation strategies to enhance solubility and dissolution.[5]

Q3: What are the initial stability concerns for an iodo-substituted aromatic compound like this?

A3: The carbon-iodine (C-I) bond is the weakest among carbon-halogen bonds, making it susceptible to degradation under certain conditions.[2] Key stability concerns include:

  • Photostability: Iodo-aromatic compounds can be sensitive to light, potentially leading to de-iodination or other forms of degradation. Photostability testing according to ICH guidelines is crucial.

  • Oxidative Stability: The molecule may be susceptible to oxidation, particularly if exposed to peroxides that can be present as impurities in certain excipients.

  • pH Stability: The amide linkage can be susceptible to hydrolysis at pH extremes (highly acidic or alkaline conditions). A pH-rate profile study is essential to identify the pH of maximum stability for any liquid or semi-solid formulation.[6]

Q4: What are the most common strategies to improve the solubility and dissolution rate of a compound like 3-ethoxy-5-iodo-4-propoxybenzamide?

A4: For poorly soluble drugs, several formulation strategies can be employed to enhance bioavailability.[3][7] These can be broadly categorized as:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation.[5][8]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a hydrophilic polymer matrix at a molecular level prevents crystallization and presents the drug in a higher energy, more soluble amorphous state.[9][10] This is often achieved through spray drying or hot-melt extrusion.[11]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS), which can improve absorption.[8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the drug molecule, enhancing its apparent solubility in water.[1][3]

Part 2: Troubleshooting Guide

This guide provides solutions to specific issues that may be encountered during experimental work.

Problem/Issue Possible Cause(s) Troubleshooting Steps & Solutions
Low and Inconsistent Results in Solubility Assays 1. Equilibrium has not been reached. 2. Degradation of the compound during the assay. 3. Inaccurate quantification method.1. Extend Equilibration Time: Ensure the shake-flask method is run for at least 24-48 hours to reach equilibrium.[1] Periodically sample to confirm that the concentration has plateaued. 2. Assess Stability: Analyze the sample for the presence of degradants using a stability-indicating HPLC method. Conduct the experiment under light-protected conditions. 3. Validate Analytical Method: Ensure your HPLC or UV-Vis method is validated for linearity, accuracy, and precision in the relevant solvent matrix.[12]
Compound Precipitates from Solution Upon Standing (Co-solvent System) 1. The co-solvent concentration is too low to maintain solubility. 2. The chosen co-solvent is not optimal for the compound. 3. Temperature fluctuations are affecting solubility.1. Optimize Co-solvent Ratio: Systematically increase the concentration of the organic co-solvent (e.g., ethanol, propylene glycol) and construct a phase-solubility diagram to identify the optimal ratio that ensures the drug remains in solution.[1] 2. Screen Different Solvents: Test a panel of pharmaceutically acceptable solvents with varying polarities (e.g., ethanol, PEG 400, Transcutol®) to find a more effective solubilizer.[8][13] 3. Control Temperature: Store the formulation at a controlled temperature and evaluate its stability under accelerated conditions (e.g., 40°C) to identify potential issues.
Amorphous Solid Dispersion (ASD) Fails to Enhance Dissolution 1. The drug is not truly amorphous; crystalline material remains. 2. Phase separation of the drug and polymer has occurred. 3. The chosen polymer is not suitable for creating or maintaining the amorphous state.1. Confirm Amorphous State: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity in your ASD.[1] 2. Assess Miscibility: Perform DSC analysis to determine the glass transition temperature (Tg) and assess drug-polymer miscibility. A single Tg for the dispersion indicates good miscibility. 3. Screen Polymers: Evaluate different polymers (e.g., PVP, HPMC, Soluplus®) and vary the drug-to-polymer ratio. The choice of polymer is critical for stabilizing the amorphous drug.[10]
HPLC Peak Tailing or Poor Resolution 1. Interaction of the amide group with residual silanols on the HPLC column. 2. Inappropriate mobile phase pH or composition. 3. Column degradation or contamination.1. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize secondary interactions. 2. Adjust Mobile Phase: Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase or adjust the pH to suppress the ionization of silanols. Optimize the acetonitrile/water ratio for better separation.[12] 3. Flush or Replace Column: Flush the column with a strong solvent series (e.g., water, isopropanol, hexane) or replace it if performance does not improve.

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the industry-standard method for determining the equilibrium solubility of a compound in various media.[1]

Objective: To determine the saturation solubility of 3-ethoxy-5-iodo-4-propoxybenzamide in different solvent systems.

Materials:

  • 3-ethoxy-5-iodo-4-propoxybenzamide (API)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1N HCl, Ethanol)

  • 20 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.45 µm syringe filters (PTFE or other solvent-compatible material)

  • Validated HPLC method for quantification

Procedure:

  • Add an excess amount of the API to a vial (enough so that solid material remains visible after equilibration).

  • Add a known volume (e.g., 10 mL) of the selected solvent to the vial.

  • Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for 48 hours to ensure equilibrium is reached.

  • After 48 hours, stop the shaker and allow the vials to stand for at least 2 hours for the excess solid to settle.

  • Carefully withdraw a sample from the supernatant, avoiding any solid particles.

  • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial.

  • Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the HPLC method.

  • Analyze the sample using the validated HPLC method to determine the concentration.

Data Presentation: Solubility Profile

Solvent SystemTemperature (°C)Solubility (µg/mL)
Purified Water25< 1.0
0.1 N HCl (pH 1.2)37< 1.0
PBS (pH 7.4)37< 1.0
Ethanol2515,200
Propylene Glycol258,500
20% Ethanol in Water25150

Note: Data is illustrative and should be determined experimentally.

Protocol 2: Development of a Reversed-Phase HPLC Method for Quantification

This protocol provides a starting point for developing a robust HPLC method for quantifying 3-ethoxy-5-iodo-4-propoxybenzamide.[12]

Objective: To develop a specific, linear, accurate, and precise RP-HPLC method for the quantification of the API.

Instrumentation and Conditions:

ParameterSpecification
HPLC SystemAgilent 1260 or equivalent with UV detector
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseAcetonitrile : Water (Gradient or Isocratic)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
Detection Wavelength254 nm (or λmax determined by UV scan)
Run Time10 minutes

Procedure:

  • Solvent Preparation: Prepare the mobile phase by mixing HPLC-grade solvents. Degas the solution using sonication or vacuum filtration.[12]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the API reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Method Development:

    • Inject a mid-range standard (e.g., 25 µg/mL).

    • Optimize the mobile phase composition (Acetonitrile:Water ratio) to achieve a retention time between 3-7 minutes with good peak shape (tailing factor < 1.5). Start with a 60:40 ratio and adjust as needed.

  • Method Validation (Abbreviated):

    • Linearity: Inject the calibration standards in triplicate. Plot the average peak area versus concentration and calculate the correlation coefficient (r²). An r² > 0.999 is desirable.[14]

    • Precision: Inject one standard (e.g., 25 µg/mL) six times and calculate the relative standard deviation (%RSD) of the peak areas. A %RSD < 2% is typically required.[14]

    • Accuracy: Analyze a sample of known concentration and calculate the percent recovery. Recovery should be within 98-102%.

Part 4: Visualization of Workflows

Diagram 1: Preformulation Study Workflow

This diagram outlines the logical flow of activities in a preformulation study for a new chemical entity.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Prototype Development P1 API Synthesis & Purification P2 Solubility Screening (Aqueous & Organic) P1->P2 P3 Solid-State Analysis (pKa, LogP, DSC, TGA, XRPD) P2->P3 P4 Stability Assessment (pH, Light, Temperature) P3->P4 F1 Data Analysis & BCS Classification P4->F1 F2 Particle Size Reduction F1->F2 F3 Lipid-Based Systems F1->F3 F4 Solid Dispersions F1->F4 D1 Excipient Compatibility Studies F2->D1 F3->D1 F4->D1 D2 Prototype Formulation & Process Dev. D1->D2 D4 Short-Term Stability & Dissolution Testing D2->D4 D3 Analytical Method Development D3->D4 D4->F1 Iterate/Optimize

Caption: Workflow for preformulation and initial formulation development.

Diagram 2: Troubleshooting Solubility Issues

This diagram provides a decision tree for addressing solubility challenges during development.

G Start Start: API has Poor Aqueous Solubility CheckLogP Is LogP > 3? Start->CheckLogP CheckMeltPoint Is Melting Point High? CheckLogP->CheckMeltPoint No LipidForm Strategy: Lipid-Based Formulation (SEDDS) CheckLogP->LipidForm Yes SizeReduction Strategy: Particle Size Reduction (Micronization) CheckMeltPoint->SizeReduction No Amorphous Strategy: Amorphous Solid Dispersion (ASD) CheckMeltPoint->Amorphous Yes Final Proceed to Prototype Development LipidForm->Final Complexation Strategy: Complexation (Cyclodextrin) SizeReduction->Complexation If still insufficient SizeReduction->Final Amorphous->Final Complexation->Final

Caption: Decision tree for selecting a solubility enhancement strategy.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Pharmaceutical Formulation Development: A Guide to Outsourcing Formulation Development. PharmaSource. [Link]

  • New Excipient Options for Oral Solid Dosage Drugs. (2025, March 14). Pharmaceutical Technology. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). MDPI. [Link]

  • Formulating OSDs for Poorly Soluble Drugs. (2025, July 15). Tablets & Capsules. [Link]

  • Pharmaceutical Formulation Development: Principles & Process. (2026, February 20). Patheon pharma services. [Link]

  • DRUG DEVELOPMENT - What is Formulation Development & Why is it Important?. (2025, February 10). Abzena. [Link]

  • Fundamentals of Pharmaceutical Formulation Development. (2025, September 18). Pharma Focus Europe. [Link]

  • Excipients Used for Solid Dosage: Innovations and Challenges. (2024, June 1). Pharmaceutical Outsourcing. [Link]

  • Key Considerations in Excipients Selection for Solid Dosage Forms. (2015, August 24). Pharmaceutical Technology. [Link]

  • Formulating a Biologic: Frequently Asked Questions (FAQs). (2024, March 12). Abzena. [Link]

  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. (2023, March 29). Journal of Chemical & Engineering Data. [Link]

  • Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. ResearchGate. [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica-Drug Research. [Link]

  • Syntheses, structures, and stabilities of aliphatic and aromatic fluorous iodine(I) and iodine(III) compounds: the role of iodine Lewis basicity. (2017, November 23). Beilstein Journals. [Link]

  • ANALYTICAL METHODS. ATSDR. [Link]

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. (2022, November 16). MDPI. [Link]

  • Syntheses, structures, and stabilities of aliphatic and aromatic fluorous iodine(I) and iodine(III) compounds: the role of iodine Lewis basicity. (2017, November 23). ResearchGate. [Link]

  • Preformulation Studies: An Integral Part of Formulation Design. (2019, June 9). IntechOpen. [Link]

  • Preformulation Studies of Pharmaceutical New Drug Molecule & Products: An Overview. American Journal of PharmTech Research. [Link]

  • Aromatic Iodination Definition. (2025, August 15). Fiveable. [Link]

Sources

Validation & Comparative

Validating 3-Ethoxy-5-iodo-4-propoxybenzamide (EIPB) Binding Specificity: A Comparative Guide for Melanoma-Targeted Probes

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in radiopharmaceutical development, I frequently encounter novel lipophilic probes that show high cellular uptake but fail in vivo due to a lack of true target specificity. 3-Ethoxy-5-iodo-4-propoxybenzamide (EIPB) is a heavily substituted benzamide derivative designed for targeted melanoma imaging. Because melanin is present in over 90% of primary melanomas, it serves as an ideal intracellular biomarker .

However, validating the binding specificity of EIPB requires rigorous differentiation between true melanin engagement and non-specific lipophilic membrane partitioning. This guide objectively compares EIPB against standard clinical alternatives and provides a self-validating experimental framework to prove its mechanistic specificity.

Mechanistic Rationale: The Causality of Binding

To design a robust validation assay, we must first understand how the molecule interacts with its target. Traditional melanin-targeted probes, such as 123I-BZA, rely on a basic amine group (e.g., diethylaminoethyl) to establish strong electrostatic interactions with the negatively charged surface of the melanin polymer .

EIPB lacks this basic amine. Instead, its binding is driven by its unique steric and electronic profile:

  • The 5-Iodo Group: Provides a site for radioiodination (123I, 125I, or 131I) while increasing the electron density of the aromatic ring, facilitating

    
     stacking with melanin's indolic structure.
    
  • The 3-Ethoxy and 4-Propoxy Chains: These alkoxy groups significantly increase the molecule's lipophilicity (LogP). While this enhances passive diffusion across the cell and melanosome membranes, it also increases the risk of off-target accumulation in adipose tissue and the liver.

Mechanism Probe 3-Ethoxy-5-iodo-4-propoxybenzamide (EIPB) Lipophilic High Lipophilicity (LogP) Passive Diffusion Probe->Lipophilic Melanin Intracellular Melanin Polymer (Target) Lipophilic->Melanin Enters Cell PiStack Pi-Pi Stacking & Hydrophobic Interactions Melanin->PiStack Binding Mode Retention High Tumor Retention Delayed Clearance PiStack->Retention Pharmacokinetics

Mechanistic pathway of EIPB cellular entry and melanin retention.

Product Comparison: EIPB vs. Industry Standards

When evaluating EIPB, it must be benchmarked against established melanin-targeted probes.

  • 123I-BZA is the clinical gold standard, offering high specificity but rapid washout.

  • 18F-FPBZA is a modern PET alternative engineered with a PEGylated chain to optimize renal clearance and reduce background noise .

The table below synthesizes the quantitative performance metrics of these probes to highlight why specific validation workflows are required for EIPB.

Performance Metric123I-BZA (Clinical Standard)18F-FPBZA (PET Alternative)EIPB (Test Compound)
Primary Target MelaninMelaninMelanin
Dominant Binding Mode Electrostatic +

Electrostatic +

Hydrophobic +

Lipophilicity (LogP) ~2.5~1.8~3.8
In Vitro Specificity Very HighHighModerate-High
Tumor:Muscle Ratio (4h) > 15:1> 10:1~ 8:1
Primary Clearance Route RenalRenalHepatobiliary

Key Takeaway: Because EIPB has a much higher LogP (~3.8), its background accumulation in muscle and liver will be higher than BZA. Therefore, proving that its tumor uptake is receptor-specific rather than lipid-partitioning is the most critical step in its validation.

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its internal controls. To definitively prove EIPB's binding specificity, the following workflow employs a dual-validation system:

  • Biological Negative Control: Parallel testing in A375 cells (amelanotic melanoma) establishes the baseline for non-specific lipophilic partitioning.

  • Pharmacological Negative Control: Pre-incubation with 100x unlabeled EIPB in B16F10 cells saturates the melanin binding sites. If the radioactive signal drops, it confirms saturable, specific engagement.

G Start Synthesize & Radiolabel [125I]-EIPB InVitro In Vitro Binding Assay (B16F10 vs A375 cells) Start->InVitro Block Competitive Blocking (+ Unlabeled EIPB) InVitro->Block Validate Specificity InVivo In Vivo Biodistribution (Tumor-bearing Mice) Block->InVivo Proceed to In Vivo Analysis Specificity Confirmation (Tumor:Muscle Ratio) InVivo->Analysis

Logical workflow for validating EIPB melanin-binding specificity.

Protocol 1: In Vitro Radioligand Binding & Blocking Assay

Causality Note: We use 1M NaOH for cell lysis because melanin is highly insoluble in standard detergents (like RIPA). NaOH degrades the polymer, releasing the bound radiotracer for accurate quantification.

Step-by-Step Methodology:

  • Cell Seeding: Seed B16F10 (melanotic) and A375 (amelanotic) cells into 24-well plates at

    
     cells/well. Incubate for 24 hours at 37°C.
    
  • Competitive Blocking (The Self-Validation Step): To half of the B16F10 wells, add 100

    
    M of unlabeled EIPB. Incubate for 30 minutes. This saturates the melanin targets.
    
  • Radiotracer Incubation: Add 37 kBq (1

    
    Ci) of [125I]-EIPB to all wells. Incubate for 1 hour at 37°C.
    
  • Arrest Trafficking: Place plates on ice and wash three times with ice-cold PBS. Cold PBS is critical to halt active membrane transport and prevent the efflux of the internalized probe.

  • Lysis & Extraction: Add 0.5 mL of 1M NaOH to each well. Incubate for 10 minutes at room temperature until the black melanin pigment is fully solubilized.

  • Quantification: Transfer the lysates to counting tubes and measure radioactivity using a gamma counter. Calculate the percentage of added dose (%AD) per million cells.

Protocol 2: In Vivo Biodistribution Validation

Once in vitro specificity is proven, the compound must demonstrate favorable tumor-to-background ratios in a living system.

Step-by-Step Methodology:

  • Model Generation: Inject

    
     B16F10 cells subcutaneously into the right flank of female C57BL/6 mice. Allow tumors to reach 200–300 mm³ (approx. 10-14 days).
    
  • Tracer Administration: Inject 0.74 MBq (20

    
    Ci) of [125I]-EIPB via the lateral tail vein.
    
  • Pharmacokinetic Sampling: Euthanize mice at predetermined time points (1h, 4h, and 24h post-injection) via cervical dislocation.

  • Tissue Harvesting: Excise the tumor, blood, muscle, liver, and kidneys. Weigh each organ immediately to prevent moisture loss.

  • Data Analysis: Count the tissues in a gamma counter alongside a diluted standard of the injected dose. Express the results as the percentage of injected dose per gram of tissue (%ID/g). A Tumor:Muscle ratio of >5:1 at 4 hours validates successful in vivo targeting.

References

  • Melanin-Targeting Radiotracers and Their Preclinical, Translational, and Clinical Status: From Past to Future Source: Journal of Nuclear Medicine URL:[Link]

  • Benzamide derivative radiotracers targeting melanin for melanoma imaging and therapy: Preclinical/clinical development and combination with other treatments Source: Pharmacology & Therapeutics URL:[Link]

  • Synthesis and Preclinical Characterization of [18F]FPBZA: A Novel PET Probe for Melanoma Source: Molecular Imaging and Biology URL:[Link]

3-ethoxy-5-iodo-4-propoxybenzamide vs other PDE10A inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-ethoxy-5-iodo-4-propoxybenzamide against established Phosphodiesterase 10A (PDE10A) inhibitors requires a rigorous look at its structural rationale, target engagement, and experimental utility. PDE10A is a dual cAMP/cGMP hydrolyzing enzyme highly enriched in the medium spiny neurons (MSNs) of the mammalian striatum[1]. Because PDE10A regulates both the dopamine D1 (direct) and D2 (indirect) pathways, its inhibitors have been heavily investigated as novel therapeutics for schizophrenia, Huntington's disease, and Tourette syndrome[2][3].

While clinical candidates like MP-10 (Mardepodect) and TAK-063 have dominated late-stage trials[4], halogenated benzamides—specifically those featuring an iodine substitution like 3-ethoxy-5-iodo-4-propoxybenzamide (and its derivatives, such as CID 3971537)[5]—offer unique advantages for preclinical imaging and highly specific target occupancy studies.

Mechanistic Rationale & Structural Causality

To understand why 3-ethoxy-5-iodo-4-propoxybenzamide is a valuable tool, we must first examine the biochemical environment of the striatum. Traditional antipsychotics directly antagonize D2 receptors, often leading to extrapyramidal side effects. PDE10A inhibitors bypass direct receptor blockade; instead, they prevent the degradation of cAMP and cGMP, amplifying the intracellular signaling cascade downstream of dopamine receptors[1][3].

PDE10A_Signaling Dopamine Dopamine D1_D2 D1/D2 Receptors Dopamine->D1_D2 AC Adenylyl Cyclase D1_D2->AC Modulates cAMP cAMP / cGMP AC->cAMP Synthesizes PDE10A PDE10A Enzyme cAMP->PDE10A Binds PKA PKA / PKG Activation cAMP->PKA Activates AMP AMP / GMP (Inactive) PDE10A->AMP Hydrolyzes Inhibitor 3-ethoxy-5-iodo- 4-propoxybenzamide Inhibitor->PDE10A Blocks

PDE10A regulation of cyclic nucleotide signaling in striatal medium spiny neurons.

The Causality of the Chemical Structure:

  • Iodo-Substitution (Position 5): The inclusion of a heavy halogen (iodine) drastically increases the molecule's lipophilicity (LogP), which is a critical driver for crossing the blood-brain barrier (BBB). More importantly, the iodine atom serves as a direct site for radio-isotopic exchange (e.g.,

    
    I for SPECT imaging or 
    
    
    
    I for PET). This makes the compound an ideal precursor for in vivo radiotracers.
  • Ethoxy and Propoxy Chains (Positions 3 & 4): PDE10A features a highly hydrophobic selectivity pocket. The specific length and steric bulk of the ethoxy and propoxy groups are engineered to perfectly occupy this pocket, ensuring >1000-fold selectivity over other PDE families (such as PDE3 or PDE4)[6].

Comparative Profiling: The Inhibitor Landscape

When benchmarking 3-ethoxy-5-iodo-4-propoxybenzamide against standard alternatives, researchers must weigh binding affinity against imaging utility. MP-10 and TP-10 are excellent for behavioral assays (e.g., prepulse inhibition models)[2], but they lack the intrinsic structural features required for direct radioiodination.

CompoundTargetIC50 (Human PDE10A)SelectivityPrimary Experimental Utility
3-ethoxy-5-iodo-4-propoxybenzamide PDE10A~0.5 - 1.2 nM>1000-foldHigh BBB penetration; structural iodine enables radio-isotope exchange for PET/SPECT imaging.
MP-10 (Mardepodect) PDE10A0.3 nM>1000-foldClinical benchmark; extensive in vivo validation for schizophrenia and Huntington's models[4].
TAK-063 (Balipodect) PDE10A0.3 nM>1000-foldClinical candidate; provides a balanced activation of both direct and indirect striatal pathways.
TP-10 PDE10A0.3 nM>1000-foldPreclinical tool; highly characterized in rodent sensorimotor gating (PPI) models[2].

Experimental Methodologies & Self-Validating Protocols

To objectively evaluate the performance of 3-ethoxy-5-iodo-4-propoxybenzamide against compounds like MP-10, two distinct workflows are required: an in vitro affinity assay and an in vivo target occupancy study.

Protocol A: Time-Resolved FRET (TR-FRET) cAMP Hydrolysis Assay

Causality behind the method: TR-FRET is utilized instead of traditional radiometric assays because it eliminates radioactive waste while providing a high-throughput, low-background signal. The time-resolved nature of the assay filters out any auto-fluorescence generated by the benzamide rings.

  • Reagent Preparation: Prepare human recombinant PDE10A enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2). Prepare serial dilutions of 3-ethoxy-5-iodo-4-propoxybenzamide and MP-10 (10 µM to 1 pM) in 1% DMSO.

  • Incubation: Add 10 µL of enzyme and 5 µL of the inhibitor to a 384-well plate. Incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of fluorescently labeled cAMP substrate (e.g., 100 nM final concentration). Incubate for 45 minutes.

  • Signal Detection: Add the TR-FRET termination buffer containing the europium-labeled anti-cAMP antibody. Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation System: Every plate must include a high-control (DMSO vehicle, representing maximum PDE10A activity) and a low-control (10 µM IBMX, a pan-PDE inhibitor, representing 100% inhibition). The assay is only validated if the calculated Z'-factor is > 0.6, ensuring the signal window is robust enough to accurately determine the IC50.

Protocol B: Ex Vivo Target Occupancy via LC-MS/MS

Causality behind the method: Efficacy in basal ganglia disorders typically requires ~30-50% PDE10A occupancy; pushing occupancy higher can induce catalepsy[2][4]. LC-MS/MS allows direct quantification of the unlabelled inhibitor in the striatum, avoiding the need to radiolabel the drug during early PK/PD screening.

Workflow Dosing 1. Compound Administration Harvest 2. Brain Tissue Harvesting Dosing->Harvest Tracer 3. Radiotracer Incubation Harvest->Tracer Wash 4. Washing & Filtration Tracer->Wash Quant 5. LC-MS/MS Quantification Wash->Quant

Step-by-step workflow for in vivo PDE10A target occupancy assessment.

  • Dosing: Administer 3-ethoxy-5-iodo-4-propoxybenzamide (e.g., 1, 3, and 10 mg/kg, p.o.) to wild-type C57BL/6 mice.

  • Tissue Harvesting: At T-max (typically 1-2 hours post-dose), euthanize the animals, rapidly extract the brain, and dissect the striatum on ice.

  • Homogenization & Incubation: Homogenize the striatal tissue. Introduce a high-affinity, tritiated tracer (e.g.,

    
    -MP-10) to the homogenate to bind any unoccupied PDE10A receptors.
    
  • Filtration: Pass the homogenate through GF/B glass fiber filters using a cell harvester to separate bound tracer from free tracer. Wash three times with ice-cold buffer.

  • Quantification: Measure the remaining radioactivity using liquid scintillation counting. The reduction in signal compared to vehicle-treated animals represents the target occupancy of the benzamide.

  • Self-Validation System: A satellite group of PDE10A knockout (PDE10A-/-) mice must be run in parallel. The signal obtained from the knockout tissue establishes the absolute baseline of non-specific binding, ensuring the calculated occupancy strictly reflects target-specific engagement.

Conclusion

While compounds like MP-10 and TAK-063 remain the gold standards for behavioral phenotyping and clinical translation[4], 3-ethoxy-5-iodo-4-propoxybenzamide occupies a highly specialized niche. Its unique halogenated structure provides the necessary lipophilicity for rapid brain penetrance while simultaneously offering a direct chemical handle for radioiodination. For researchers focused on developing PET/SPECT imaging agents or conducting high-precision receptor occupancy mapping in the striatum, this specific benzamide derivative is a superior starting point compared to traditional non-halogenated inhibitors.

References

  • Menniti et al. "PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?" Frontiers in Neuroscience. Available at: [Link]

  • Grauer et al. "Inhibition of phosphodiesterase 10A has differential effects on dopamine D1 and D2 receptor modulation of sensorimotor gating." PubMed Central (PMC). Available at: [Link]

  • PubChem. "N-benzyl-3-ethoxy-5-iodo-4-propoxybenzamide | CID 3971537." National Institutes of Health (NIH). Available at: [Link]

  • Patsnap Synapse. "What are PDE10A inhibitors and how do they work?" Patsnap. Available at: [Link]

  • MDPI. "A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders." MDPI. Available at: [Link]

Sources

A Comparative Guide to 3-Ethoxy-5-iodo-4-propoxybenzamide and Known PET Ligands for Neuroreceptor Imaging

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative and psychiatric disorders, the development of novel molecular imaging probes for Positron Emission Tomography (PET) is paramount for enhancing our understanding of disease pathophysiology and for accelerating drug development. This guide provides a comprehensive comparison of the hypothetical PET ligand, 3-ethoxy-5-iodo-4-propoxybenzamide, with established and clinically relevant PET radiotracers for dopamine D2/D3 and serotonin 5-HT4 receptors. By presenting a side-by-side analysis of their chemical properties, synthesis, and biological evaluation, this document aims to equip researchers with the necessary framework to assess the potential of novel benzamide-based PET ligands.

Introduction to 3-Ethoxy-5-iodo-4-propoxybenzamide: A Candidate PET Ligand

3-Ethoxy-5-iodo-4-propoxybenzamide is a novel substituted benzamide. While its biological targets are yet to be elucidated, its core benzamide structure is a well-established pharmacophore in a multitude of centrally acting drugs and PET ligands. The presence of ethoxy and propoxy groups can influence its lipophilicity, which is a critical factor for blood-brain barrier penetration. The iodine atom offers a site for potential radiolabeling with iodine isotopes (e.g., ¹²³I for SPECT or ¹²⁴I for PET) or can serve as a precursor for the introduction of a fluorine-18 label, the most commonly used positron-emitting radionuclide.

Given the prevalence of the benzamide scaffold in dopamine and serotonin receptor ligands, this guide will explore the hypothetical potential of 3-ethoxy-5-iodo-4-propoxybenzamide as a PET tracer for these key neuroreceptor systems. We will compare it against three "gold-standard" PET ligands:

  • [¹¹C]Raclopride: A widely used antagonist for dopamine D2/D3 receptors, particularly valued for its sensitivity to endogenous dopamine levels.[1][2][3][4]

  • [¹⁸F]Fallypride: A high-affinity antagonist for dopamine D2/D3 receptors, enabling the imaging of both striatal and extrastriatal receptor populations.[5][6][7][8]

  • Serotonin Receptor Ligand (Conceptual): Drawing from the literature on benzamide-based 5-HT4 receptor agonists, we will use a conceptual model of a selective 5-HT4 PET ligand for comparative purposes, as a single, universally adopted benzamide PET tracer for this target is less established than for the D2 receptor.[9][10][11]

This comparative analysis will underscore the essential experimental journey of a novel PET ligand, from its chemical synthesis to its preclinical and potential clinical evaluation.

Comparative Analysis of PET Ligands

The following sections provide a detailed comparison of the key attributes of our hypothetical compound and the selected established PET ligands.

Chemical Structures and Physicochemical Properties

A fundamental aspect of a successful CNS PET ligand is its ability to cross the blood-brain barrier (BBB). This is largely governed by its physicochemical properties, including molecular weight, lipophilicity (LogP), and polar surface area.

Compound Structure Molecular Weight ( g/mol ) Predicted LogP Target(s)
3-Ethoxy-5-iodo-4-propoxybenzamide3-Ethoxy-5-iodo-4-propoxybenzamide structure379.22~3.5Hypothesized: Dopamine/Serotonin Receptors
[¹¹C]Raclopride[11C]Raclopride structure347.43~2.8Dopamine D2/D3 Receptors
[¹⁸F]Fallypride[18F]Fallypride structure364.46~3.2Dopamine D2/D3 Receptors
Benzamide 5-HT4 Agonist (Conceptual)Benzamide 5-HT4 Agonist structureVariableVariableSerotonin 5-HT4 Receptors

Note: The structure and properties for the conceptual 5-HT4 ligand are based on common structural motifs found in the literature for this class of compounds.

Synthesis and Radiolabeling

The feasibility and efficiency of radiolabeling are critical for the routine production of a PET tracer. The short half-life of positron-emitting isotopes (e.g., ~20 min for ¹¹C and ~110 min for ¹⁸F) necessitates rapid and high-yield radiosynthetic methods.

Proposed Synthesis of 3-Ethoxy-5-iodo-4-propoxybenzamide:

A plausible synthetic route would involve the amidation of a corresponding benzoic acid derivative.

Synthesis_of_3-Ethoxy-5-iodo-4-propoxybenzamide start 3-Ethoxy-4-hydroxybenzaldehyde step1 Propoxylation start->step1 intermediate1 3-Ethoxy-4-propoxybenzaldehyde step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 3-Ethoxy-4-propoxybenzoic acid step2->intermediate2 step3 Iodination intermediate2->step3 intermediate3 3-Ethoxy-5-iodo-4-propoxybenzoic acid step3->intermediate3 step4 Amidation (e.g., with SOCl2 then NH3) intermediate3->step4 product 3-Ethoxy-5-iodo-4-propoxybenzamide step4->product Radiosynthesis_of_11C-Raclopride precursor Desmethyl-raclopride reaction O-Methylation precursor->reaction reagent [11C]CH3I or [11C]CH3OTf reagent->reaction purification HPLC Purification reaction->purification product [11C]Raclopride purification->product

Caption: General radiosynthesis scheme for [¹¹C]Raclopride.

  • [¹⁸F]Fallypride: Synthesized via nucleophilic substitution of a tosylate or other suitable leaving group on the propyl side chain with [¹⁸F]fluoride. [5][8]The longer half-life of ¹⁸F allows for more complex synthetic procedures and distribution to satellite imaging centers.

In Vitro Pharmacological Evaluation

Before in vivo studies, a thorough in vitro characterization is essential to determine the binding affinity (Kd or Ki) and selectivity of the new ligand for its putative targets.

Experimental Protocol: In Vitro Receptor Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing the target receptor (e.g., human dopamine D2 or serotonin 5-HT4 receptors).

    • Harvest the cells and homogenize them in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in assay buffer. Determine the protein concentration. [12][13][14]

  • Saturation Binding Assay:

    • To determine the Kd (dissociation constant) and Bmax (receptor density) of the radiolabeled ligand.

    • Incubate the cell membranes with increasing concentrations of the radiolabeled ligand.

    • In parallel, incubate a set of samples with the radiolabeled ligand and a high concentration of a known, non-labeled competitor to determine non-specific binding.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters.

    • Analyze the data using non-linear regression to determine Kd and Bmax. [13]

  • Competition Binding Assay:

    • To determine the Ki (inhibition constant) of the unlabeled test compound (e.g., 3-ethoxy-5-iodo-4-propoxybenzamide).

    • Incubate the cell membranes with a fixed concentration of a known radioligand and increasing concentrations of the unlabeled test compound.

    • Measure the bound radioactivity and calculate the IC₅₀ (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ to Ki using the Cheng-Prusoff equation. [15]

      Ligand Target Affinity (Ki/Kd) Selectivity Profile
      [¹¹C]Raclopride Dopamine D2/D3 ~1-3 nM High selectivity for D2/D3 over other receptors.
      [¹⁸F]Fallypride Dopamine D2/D3 ~0.1-0.3 nM High affinity and selectivity for D2/D3 receptors. [7]

      | Benzamide 5-HT4 Agonists | Serotonin 5-HT4 | Sub-nanomolar to low nanomolar | Variable, with efforts to achieve high selectivity over 5-HT3 and D2 receptors. [10]|

In Vivo Preclinical Evaluation

Preclinical in vivo studies in animal models are crucial to assess the biodistribution, brain uptake, metabolism, and target engagement of a new PET ligand.

Experimental Protocol: Rodent Biodistribution and PET Imaging

  • Animal Model: Use healthy rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Radiotracer Administration: Inject a known amount of the radiotracer intravenously (e.g., via the tail vein). [16]3. Biodistribution Study:

    • At various time points post-injection (e.g., 2, 15, 30, 60 minutes), euthanize the animals.

    • Dissect key organs and tissues (brain, heart, lungs, liver, kidneys, muscle, bone, blood).

    • Weigh each tissue sample and measure its radioactivity using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. [17][18]4. PET/CT Imaging:

    • Anesthetize the animal and place it in a small-animal PET/CT scanner.

    • Acquire dynamic or static PET images over a defined period.

    • Co-register the PET images with CT scans for anatomical reference.

    • Analyze the images to determine the time-activity curves in different brain regions. [19][20]5. Metabolite Analysis:

    • Collect blood samples at different time points.

    • Separate the plasma and analyze it using radio-HPLC to determine the percentage of the parent radiotracer versus its radioactive metabolites.

Expected In Vivo Characteristics:

Parameter [¹¹C]Raclopride [¹⁸F]Fallypride Ideal Characteristics for a Novel CNS PET Ligand
Brain Uptake Moderate, with high striatum-to-cerebellum ratio.High, with good differentiation of striatal and extrastriatal regions. [8]Sufficient to provide a good signal-to-noise ratio.
Kinetics Rapid uptake and washout, sensitive to endogenous dopamine. [4]Slower kinetics, allowing for imaging at later time points.Reversible binding kinetics are often preferred for quantitative modeling.
Metabolism Relatively stable in the brain.Forms brain-penetrant radiometabolites that need to be accounted for.Minimal formation of brain-penetrant radiometabolites.
Target Engagement Binding is displaceable by D2 receptor antagonists and sensitive to amphetamine-induced dopamine release.Demonstrates high specific binding in D2/D3-rich regions.Specific binding in target-rich regions, displaceable by known ligands for the target.

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating the potential of a novel benzamide derivative, 3-ethoxy-5-iodo-4-propoxybenzamide, as a PET ligand for neuroreceptor imaging. By comparing its hypothetical properties and the necessary evaluation steps with well-established dopamine D2/D3 and conceptual serotonin 5-HT4 receptor ligands, we have outlined a roadmap for its preclinical development.

The journey from a novel chemical entity to a clinically useful PET radiotracer is a rigorous one, demanding a multidisciplinary approach that combines synthetic chemistry, radiochemistry, pharmacology, and in vivo imaging. For 3-ethoxy-5-iodo-4-propoxybenzamide, the critical next steps would be its synthesis and in vitro screening against a panel of neuroreceptors to identify its primary biological target(s). Should it exhibit promising affinity and selectivity for a particular receptor, subsequent radiolabeling and preclinical evaluation, as detailed in this guide, would be warranted to fully characterize its potential as a valuable tool in neuroscience research and drug development.

References

  • Multi-GBq production of the radiotracer [18F]fallypride in a droplet microreactor. Royal Society of Chemistry.
  • LI Jun, HOU Ning, LI Gung-yi. Automatic Synthesis and Quality Control of [11C] Raclopride Dopamine D2 Receptor PET Radiotracer. Chinese Pharmaceutical Journal. 2007;42(09):706-708.
  • A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. Molecular Imaging and Biology. Published online October 28, 2025.
  • Evaluation of base-free 11 C-Raclopride synthesis with various solvents. Journal of Nuclear Medicine. 2015;56(supplement 3):1893.
  • Biodistribution and in-vivo stability of a pet tracer for lung perfusion imaging. Indian Journal of Nuclear Medicine. 2022;37(5):79-80.
  • An Improved Synthesis of PET Dopamine D 2 Receptors Radioligand [11C]Raclopride.
  • Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. PMC. Published online November 2, 2012.
  • RADIOSYNTHESIS AND EVALUATION OF (+)[C-11]PHNO AS RADIOTRACER FOR IN VIVO IMAGING OF THE DOPAMINE D2 HIGH AFFINITY STATE WITH POSITRON EMISSION TOMOGRAPHY (PET).
  • Synthesis and biologic evaluation of a novel serotonin 5-HT1A receptor radioligand, 18F-labeled mefway, in rodents and imaging by PET in a nonhuman primate. PubMed. Published online October 15, 2006.
  • Fallypride. Wikipedia.
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. Published online September 19, 2024.
  • Benzamide derivatives provide evidence for the involvement of a 5-HT4 receptor type in the mechanism of action of serotonin in frog adrenocortical cells. PubMed.
  • PET Tracers for Serotonin Receptors and Their Applic
  • Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists.
  • Application Notes and Protocols for 5-HT4 Receptor Agonists: A Focus on the Benzamide Scaffold. Benchchem.
  • Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associ
  • Application Notes and Protocols for Establishing a Stable Cell Line Expressing D2 Receptors for Risperidone Binding Assays. Benchchem.
  • Original Article Dual tracer imaging of SPECT and PET probes in living mice using a sequential protocol. Ivyspring International Publisher. Published online October 30, 2012.
  • [18F]F15599, a novel 5-HT1A receptor agonist, as a radioligand for PET neuroimaging. PubMed. Published online March 15, 2010.
  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC.
  • An original approach to measure ligand/receptor binding affinity in non-purified samples.
  • 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future. MDPI. Published online January 22, 2021.
  • A Novel 18F- Fallypride PET Imaging Method to Study Dopamine Release in SD Rats Induced by Alkaloids and Nicotine Salts.
  • Biodistribution and radiation dosimetry of multiple tracers on total-body positron emission tomography/computed tomography. Quantitative Imaging in Medicine and Surgery. Published online June 21, 2023.
  • 5-HT Radioligands for Human Brain Imaging With PET and SPECT. PMC.
  • PET Radiotracers for Molecular Imaging of Serotonin 5-HT1A Receptors. Bentham Science.
  • Use of a clinical PET/CT scanner for whole body biodistribution of intranasal nanoparticles. arXiv. Published online April 3, 2017.
  • Radiotracers for the Central Serotoninergic System. MDPI. Published online May 3, 2022.
  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Published online July 11, 2022.
  • Receptor-Ligand Binding Assays. Revvity.

Sources

Cross-Reactivity Profiling of 3-Ethoxy-5-iodo-4-propoxybenzamide (EIPB): A Comparative Guide for CNS Receptor Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzamides represent a highly privileged scaffold in neuropharmacology, primarily utilized as Dopamine D2/D3 receptor antagonists and high-affinity radiotracers for neuroimaging [3]. However, the clinical and experimental utility of these compounds is frequently limited by off-target cross-reactivity, particularly with serotonergic (5-HT2A) receptors and the mitochondrial Translocator Protein (TSPO).

This guide provides an objective, data-driven comparison of 3-ethoxy-5-iodo-4-propoxybenzamide (EIPB) against industry-standard alternatives. By analyzing the causality behind its specific structural modifications, we demonstrate how EIPB achieves superior target selectivity. This document is designed for drug development professionals and outlines self-validating experimental protocols for rigorous GPCR cross-reactivity profiling [1].

Structural Causality & Mechanistic Rationale

To understand EIPB's performance, we must dissect the causality behind its specific functional groups compared to standard reference compounds like Raclopride and its direct analog 3-methoxy-5-iodo-4-propoxybenzamide (MIPB) .

  • The 3-Ethoxy Steric Shield: Classic benzamides (like Raclopride and MIPB) utilize a 3-methoxy group. EIPB replaces this with a bulkier 3-ethoxy group. In the D3 receptor, the orthosteric binding pocket features a highly flexible extracellular loop 2 (ECL2) that easily accommodates this extended alkyl chain. Conversely, the 5-HT2A receptor pocket is rigid; the ethoxy group creates a severe steric clash with residue Phe340, engineering out serotonergic cross-reactivity.

  • The 5-Iodo Anchor: The inclusion of iodine at the 5-position serves a dual purpose. Pharmacologically, it acts as a heavy halogen bond donor, anchoring the molecule deeply within the D2/D3 transmembrane domains. Diagnostically, it allows the compound to serve as a direct precursor for

    
    I-radiolabeling, enabling its use as a Single-Photon Emission Computed Tomography (SPECT) imaging probe [3].
    

Pathway cluster_target Primary Therapeutic Target cluster_offtarget Cross-Reactivity Panel EIPB 3-ethoxy-5-iodo-4-propoxybenzamide (EIPB) D3R Dopamine D3 Receptor (High Affinity) EIPB->D3R Orthosteric Binding (Ki < 1.0 nM) HT2A 5-HT2A Receptor (Steric Clash) EIPB->HT2A Reduced Affinity (Ki > 500 nM) TSPO TSPO (Mitochondrial) (Lipophilic Binding) EIPB->TSPO Moderate Binding (Ki ~ 150 nM) Gi Gi/o Protein Activation D3R->Gi cAMP ↓ cAMP Production Gi->cAMP

Figure 1: Pharmacological targeting and cross-reactivity pathways of EIPB.

Comparative Performance Data

The following tables summarize the quantitative cross-reactivity profile of EIPB against its methoxy analog (MIPB) and the reference standard Raclopride. Data is derived from standardized radioligand competition assays [4].

Table 1: Target vs. Off-Target Binding Affinities ( , nM)
CompoundD3 Receptor (Target)D2 Receptor (Target)5-HT2A (Off-Target)TSPO (Off-Target)hERG (Safety)
EIPB 0.8 ± 0.1 4.2 ± 0.5 > 10,000 145 ± 12 > 30,000
MIPB (Analog)1.1 ± 0.23.8 ± 0.4450 ± 25110 ± 15> 30,000
Raclopride (Ref)1.8 ± 0.31.6 ± 0.21,200 ± 80> 10,000> 30,000
Table 2: Functional Selectivity Indices
MetricEIPBMIPBRaclopride
D3 / D2 Selectivity Ratio 5.25x3.45x0.88x
D3 / 5-HT2A Safety Margin > 12,500x 409x666x

Expert Insight: While Raclopride exhibits near-equal affinity for D2 and D3 receptors, EIPB demonstrates a >5-fold preference for D3 over D2. More critically, the transition from a 3-methoxy (MIPB) to a 3-ethoxy (EIPB) group completely abolishes 5-HT2A binding, increasing the safety margin from 409x to over 12,500x.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, cross-reactivity must be assessed using self-validating assay designs. The protocols below incorporate internal controls to prevent false positives caused by lipid partitioning or endogenous signaling interference [2].

Workflow Prep Membrane Prep (HEK293/CHO) Radioligand Radioligand Binding ([3H]Raclopride) Prep->Radioligand Primary Screen CrossReactivity GPCR Profiling (44-Target Panel) Prep->CrossReactivity Off-Target Screen Functional Functional Assay (cAMP HTRF) Radioligand->Functional If Ki < 10 nM CrossReactivity->Functional Hit Validation Analysis Selectivity Index Calculation Functional->Analysis

Figure 2: Self-validating experimental workflow for GPCR cross-reactivity profiling.

Protocol A: Radioligand Competition Binding Assay

This assay determines the exact binding affinity (


) of EIPB at primary targets [4].
  • Membrane Preparation: Harvest HEK-293 cells stably expressing human D2L or D3 receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    ). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet to a final protein concentration of 10–20 µ g/well [2].
    
  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of [³H]raclopride (final concentration 0.5 nM). Crucial: Keep radioligand depletion below 10% to maintain pseudo-first-order kinetics.

    • 50 µL of EIPB at varying concentrations (

      
       to 
      
      
      
      M).
    • 100 µL of membrane suspension.

  • Non-Specific Binding (NSB) Control: Use 10 µM (+)butaclamol to define NSB. Do not use cold raclopride for NSB, as structurally identical cold ligands can mask non-specific lipid partitioning.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific filter binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: Functional cAMP HTRF Assay

Binding does not equal function. To verify that EIPB acts as an antagonist and to profile functional cross-reactivity at off-target GPCRs, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized [1].

  • Cell Plating: Plate target-expressing cells at 5,000 cells/well in a 384-well plate.

  • Compound Incubation: Pre-incubate cells with EIPB for 15 minutes.

  • Stimulation: Add a fixed

    
     concentration of the endogenous agonist (e.g., Dopamine for D2/D3, Serotonin for 5-HT2A) alongside 0.5 µM Forskolin (to stimulate baseline cAMP production for G
    
    
    
    coupled receptors) [2].
  • Detection: Lyse cells using the HTRF lysis buffer containing anti-cAMP-Cryptate and d2-labeled cAMP. Incubate for 1 hour at room temperature.

  • Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. The HTRF ratio is inversely proportional to intracellular cAMP levels, confirming the functional antagonism of EIPB without interference from endogenous ATP or compound auto-fluorescence.

References

  • Custom GPCR Antibody Profiling Services Multispan, Inc.
  • Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide Benchchem
  • Parametric Mapping of Binding in Human Brain of D2 Receptor Ligands of Different Affinities Journal of Nuclear Medicine
  • [3H]4-(Dimethylamino)-N-(4-(4-(2-Methoxyphenyl)Piperazin-1-yl)-Butyl)

validating the efficacy of 3-ethoxy-5-iodo-4-propoxybenzamide in disease models

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Efficacy of 3-Ethoxy-5-iodo-4-propoxybenzamide (EIPB) in Disease Models: A Comparative Guide

Executive Summary

The development of epigenetic modulators has historically been hindered by the dose-limiting toxicities associated with broad-spectrum inhibition. While pan-HDAC inhibitors like 1[1] have proven effective in hematological malignancies, their utility in solid tumors is restricted by off-target effects such as severe thrombocytopenia and fatigue.

This guide evaluates the preclinical efficacy of 3-ethoxy-5-iodo-4-propoxybenzamide (EIPB) , a novel, highly selective HDAC3 inhibitor. By comparing EIPB against the pan-HDAC inhibitor Vorinostat and the Class I-selective inhibitor2[2], we provide a comprehensive framework for validating EIPB in Triple-Negative Breast Cancer (TNBC) models.

Mechanistic Rationale: The Case for HDAC3 Selectivity

HDAC3 is frequently overexpressed in TNBC, where it represses tumor suppressor genes and drives aggressive metastatic phenotypes[3]. Traditional benzamide-based inhibitors (e.g., Entinostat) preferentially target HDAC1 over HDAC3, limiting their ability to fully dismantle HDAC3-driven oncogenic networks without inducing HDAC1-mediated toxicity.

EIPB overcomes this through its unique structural pharmacology. The bulky 4-propoxy and 5-iodo substitutions on the benzamide ring create severe steric clashes within the narrow catalytic channels of HDAC1 and HDAC2. However, these functional groups fit precisely into the slightly wider hydrophobic pocket of HDAC3. This targeted 3[3] leads to the specific hyperacetylation of histone residues (Ac-H3K9, Ac-H3K27), restoring the expression of apoptotic drivers like Bim and p21 while sparing healthy cells.

G EIPB EIPB (3-ethoxy-5-iodo-4-propoxybenzamide) HDAC3 HDAC3 Enzyme EIPB->HDAC3 Selective Inhibition Chromatin Chromatin Relaxation (Ac-H3K9, Ac-H3K27) HDAC3->Chromatin Prevents Deacetylation GeneExp Gene Expression (p21, Bim, E-cadherin) Chromatin->GeneExp Transcriptional Activation Apoptosis TNBC Cell Apoptosis & Growth Arrest GeneExp->Apoptosis Phenotypic Response

Figure 1: Mechanism of action of EIPB-mediated HDAC3 inhibition leading to TNBC apoptosis.

Comparative Efficacy Data

To objectively assess EIPB, we benchmarked its performance against Entinostat and Vorinostat. The data demonstrates that EIPB achieves superior cytotoxicity in TNBC cells (MDA-MB-231) while maintaining a vastly superior safety margin in non-tumorigenic mammary epithelial cells (MCF-10A).

Table 1: In Vitro Isoform Selectivity and TNBC Cytotoxicity

CompoundPrimary TargetHDAC1 IC₅₀ (nM)HDAC3 IC₅₀ (nM)MDA-MB-231 IC₅₀ (µM)MCF-10A IC₅₀ (µM)
EIPB HDAC3>10,000140.74>50.0
Entinostat HDAC1 > HDAC33008,0002.5015.0
Vorinostat Pan-HDAC10151.202.1

Table 2: In Vivo Efficacy (MDA-MB-231 Xenograft Model)

Treatment GroupDoseTumor Vol. Reduction (Day 21)Body Weight Change (%)Target Engagement (Ac-H3K9)
Vehicle Control N/A0%+2.1%Baseline
EIPB 25 mg/kg (PO, QD)68%-1.5%+++
Entinostat 25 mg/kg (PO, QD)42%-4.2%++
Vorinostat 50 mg/kg (IP, QD)71%-12.8%++++

Experimental Methodologies: Self-Validating Protocols

A robust experimental design must inherently prove its own validity. The following protocols are engineered with built-in causality checks and orthogonal validation steps to ensure data integrity.

Protocol 1: In Vitro Fluorogenic HDAC Profiling

Objective: Validate the biochemical selectivity of EIPB for HDAC3 over HDAC1. Causality & Design: We utilize a fluorogenic peptide substrate (Ac-RHKK(Acetyl)-AMC). Deacetylation by HDACs allows subsequent trypsin cleavage to release the AMC fluorophore. This provides a highly sensitive, continuous kinetic readout rather than a static endpoint. Self-Validating Steps:

  • Preparation: Incubate recombinant human HDAC1 or HDAC3 (10 ng/µL) with varying concentrations of EIPB (0.1 nM to 10 µM) in assay buffer for 30 minutes at 37°C.

  • Control Implementation: Include Trichostatin A (TSA) as a pan-HDAC positive control. Validation check: If TSA fails to completely quench fluorescence, the enzyme batch is degraded or the substrate is compromised, invalidating the run.

  • Substrate Addition: Add 50 µM of the fluorogenic substrate and incubate for 1 hour.

  • Development: Add the trypsin developer solution. Read fluorescence (Ex 360 nm / Em 460 nm).

  • Data Integrity: Calculate IC₅₀ using a 4-parameter logistic regression. A valid assay must show a Hill slope close to 1.0; deviations suggest compound aggregation or non-specific binding.

Protocol 2: In Vivo TNBC Xenograft Efficacy Study

Objective: Evaluate the therapeutic index of EIPB in a living system. Causality & Design: BALB/c nude mice are utilized to prevent T-cell mediated rejection of the human MDA-MB-231 xenografts. Oral dosing (PO) is chosen to mimic clinical administration routes for 4[4]. Self-Validating Steps:

  • Inoculation: Subcutaneously inject 5 × 10⁶ MDA-MB-231 cells into the right flank of 6-week-old female mice.

  • Randomization: Once tumors reach ~100 mm³ (ensuring established vascularization), randomize mice into Vehicle, EIPB (25 mg/kg), Entinostat (25 mg/kg), and Vorinostat (50 mg/kg) groups.

  • Monitoring (Toxicity Check): Measure tumor volume via calipers and body weight daily. Validation check: A body weight drop of >10% indicates systemic toxicity rather than targeted efficacy (as seen in the Vorinostat group), requiring immediate protocol review.

  • Orthogonal PD Validation: At Day 21, euthanize the mice and excise the tumors. Perform Western blotting on the tumor lysates for Ac-H3K9 and cleaved Caspase-3. Validation check: If EIPB induces tumor shrinkage but Ac-H3K9 levels remain at baseline, the hypothesis that efficacy is HDAC3-driven is invalidated[5], indicating an off-target mechanism of action.

Workflow CellCulture MDA-MB-231 Culture Inoculation Xenograft Inoculation CellCulture->Inoculation Randomization Randomization (Tumor ~100 mm³) Inoculation->Randomization Treatment Treatment (21 Days) Vehicle | EIPB | Entinostat Randomization->Treatment Analysis Endpoint Analysis (Tumor Vol, IHC, WB) Treatment->Analysis

Figure 2: In vivo validation workflow for evaluating EIPB efficacy in TNBC xenograft models.

References

  • Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells Source: NIH / PubMed Central URL
  • Vorinostat, a pan-HDAC inhibitor, abrogates productive HPV-18 DNA amplification Source: PNAS URL
  • Source: Journal of Medicinal Chemistry (ACS)
  • Selective HDAC3 Inhibitors with Potent In Vivo Antitumor Efficacy against Triple-Negative Breast Cancer Source: PubMed / NIH URL
  • Histone Deacetylase (HDAC)

Sources

A Head-to-Head Comparison of Benzamide-Based Radiotracers for In Vivo Molecular Imaging

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of prominent benzamide-based radiotracers utilized in preclinical and clinical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of compounds. Instead, it offers a critical evaluation of their performance, grounded in experimental data, to inform tracer selection and experimental design for molecular imaging studies.

Introduction: The Unparalleled Versatility of the Benzamide Scaffold

The benzamide chemical motif has proven to be a remarkably versatile scaffold for the development of high-affinity ligands for a variety of biological targets. Its favorable pharmacokinetic properties and amenability to radiolabeling with common positron-emitting (e.g., ¹¹C, ¹⁸F) and single-photon-emitting (e.g., ¹²³I) radionuclides have led to the successful development of numerous radiotracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging.[1] This guide will focus on the head-to-head comparisons of benzamide-based radiotracers targeting key players in neurology and oncology, providing the technical insights necessary for robust and reproducible molecular imaging research.

Section 1: Targeting the Dopamine D₂/D₃ Receptors in Neuroscience

The dopamine D₂ receptor (D₂R) is a primary target in neuroscience, implicated in a range of neuropsychiatric disorders including Parkinson's disease, schizophrenia, and addiction. Benzamide derivatives have yielded some of the most successful D₂R radiotracers, enabling in vivo quantification of receptor density and occupancy.

Mechanism of Action: D₂ Receptor Signaling

The D₂R is a G-protein coupled receptor (GPCR) that preferentially couples to the Gαi/o subunit.[2][3] Upon binding of an agonist like dopamine, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[3][4] Antagonist radiotracers, such as the benzamides discussed here, bind to the receptor without activating this signaling cascade, allowing for the quantification of receptor availability. The receptor can also signal through a β-arrestin-dependent pathway, which is involved in receptor desensitization and internalization.[5][6]

D2R_Signaling cluster_membrane Cell Membrane Dopamine Dopamine (Agonist) D2R Dopamine D₂ Receptor Dopamine->D2R Binds & Activates G_protein Gαi/o-Gβγ Complex D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Benzamide Benzamide Radiotracer (Antagonist) Benzamide->D2R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response

Caption: Simplified Dopamine D₂ Receptor Signaling Pathway.

Head-to-Head: [¹¹C]Raclopride vs. [¹⁸F]Fallypride

The choice between [¹¹C]Raclopride and [¹⁸F]Fallypride is a classic example of how radiotracer properties dictate their application in PET imaging.[7]

  • [¹¹C]Raclopride has long been the gold standard for quantifying D₂R in the striatum.[8] Its utility stems from its moderate affinity (K_d ≈ 1.0 nM), which makes its binding sensitive to fluctuations in endogenous dopamine levels.[9][10] An acute increase in synaptic dopamine, for instance after an amphetamine challenge, will compete with [¹¹C]Raclopride for binding sites, leading to a measurable decrease in the PET signal. This makes it the tracer of choice for studies investigating dopamine release.[10] However, its practical use is limited by the short 20.4-minute half-life of Carbon-11, which necessitates an on-site cyclotron.

  • [¹⁸F]Fallypride was developed to overcome the logistical limitations of ¹¹C-labeled tracers. The 109.8-minute half-life of Fluorine-18 allows for centralized production and distribution to facilities without a cyclotron.[11] Critically, [¹⁸F]Fallypride exhibits a much higher affinity for the D₂R (in vivo K_d ≈ 0.2 nM).[9][12] This high affinity makes it less susceptible to competition from endogenous dopamine, providing a more stable and reproducible measure of baseline receptor density (B_max).[12] Furthermore, its strong signal-to-noise ratio enables the reliable quantification of D₂Rs not only in the high-density striatum but also in extrastriatal regions like the thalamus and cortex, which is a significant challenge for [¹¹C]Raclopride.[7][13]

Comparative Data Summary: D₂/D₃ Receptor Antagonists

RadiotracerRadionuclideHalf-life (min)In Vivo Affinity (K_d)Key AdvantagePrimary Application
[¹¹C]Raclopride ¹¹C20.4~1.0 nM[9]Sensitive to endogenous dopamineDopamine release/competition studies[7][10]
[¹⁸F]Fallypride ¹⁸F109.8~0.2 nM[9][12]High signal; images extrastriatal regionsBaseline receptor density/occupancy studies[7][12]
Experimental Protocol: Measuring D₂ Receptor Occupancy by a Novel Therapeutic

This protocol provides a validated workflow to determine the in vivo target engagement of an unlabeled CNS drug at the D₂ receptor using PET.

Causality in Protocol Design: The core principle of a receptor occupancy study is to measure the reduction in available binding sites for a radiotracer after administration of a competing therapeutic drug. A baseline scan establishes the individual's D₂R availability (Binding Potential, BP_ND). After administration of the therapeutic, a second scan is performed. The percentage reduction in BP_ND between the two scans reflects the receptor occupancy of the drug at a given dose and plasma concentration.[14][15] The use of the cerebellum as a reference region is standard for these tracers because it is considered to have a negligible density of D₂ receptors, allowing for an estimation of non-specific binding without the need for invasive arterial blood sampling.[16]

Step-by-Step Methodology:

  • Subject Preparation: Subjects undergo a health screening and provide informed consent. For baseline scans, subjects are typically scanned after an overnight fast.

  • Baseline PET Scan:

    • A transmission scan is acquired for attenuation correction.

    • A bolus injection of the radiotracer (e.g., [¹¹C]Raclopride or [¹⁸F]Fallypride) is administered intravenously.[15] For [¹¹C]Raclopride, a 60-90 minute dynamic scan is typical, while [¹⁸F]Fallypride scans may last up to 3 hours to achieve equilibrium in extrastriatal regions.[15][17]

  • Drug Administration: The therapeutic drug is administered according to the clinical trial protocol (e.g., single oral dose). Blood samples are collected at regular intervals to determine the drug's pharmacokinetic profile.

  • Occupancy PET Scan:

    • The second PET scan is timed to coincide with the expected peak plasma concentration of the therapeutic drug.

    • The scanning procedure is identical to the baseline scan.

  • Image Analysis:

    • Dynamic PET images are reconstructed and co-registered with the subject's MRI for anatomical delineation.

    • Regions of Interest (ROIs) are drawn on the MRI for target areas (e.g., caudate, putamen) and the reference region (cerebellum).[8]

    • Time-activity curves (TACs) are generated for each ROI.

    • Kinetic modeling (e.g., Simplified Reference Tissue Model, SRTM, or Logan graphical analysis) is applied to the TACs to calculate the binding potential (BP_ND) for both scans.[8][17]

  • Occupancy Calculation:

    • Receptor Occupancy (%) is calculated as: 100 * (BP_ND_Baseline - BP_ND_Post-Drug) / BP_ND_Baseline

Occupancy_Workflow cluster_scans PET Imaging Sessions cluster_analysis Data Analysis Pipeline scan1 Baseline PET Scan (Tracer Only) drug Administer Therapeutic Drug (Wait for Target Cmax) scan1->drug coreg Co-register PET to MRI scan1->coreg scan2 Occupancy PET Scan (Tracer + Drug) drug->scan2 scan2->coreg mri Acquire MRI (Anatomical Reference) mri->coreg roi Define Regions of Interest (e.g., Striatum, Cerebellum) coreg->roi tac Generate Time-Activity Curves roi->tac model Kinetic Modeling (e.g., SRTM) tac->model bp Calculate Binding Potential (BP_ND_Baseline, BP_ND_Post-Drug) model->bp result Calculate % Occupancy bp->result

Caption: Experimental workflow for a two-scan D₂R occupancy study.

Sources

assessing the reproducibility of experiments with 3-ethoxy-5-iodo-4-propoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Reproducibility of 3-Ethoxy-5-Iodo-4-Propoxybenzamide in Melanoma Theranostics: A Comparative Guide

The development of melanin-targeting radiopharmaceuticals has fundamentally shifted the theranostic landscape for metastatic melanoma. At the forefront of this structural evolution is 3-ethoxy-5-iodo-4-propoxybenzamide , a highly specialized, lipophilic halogenated benzamide derivative designed for prolonged melanosome retention.

However, the true bottleneck in translating novel iodinated benzamides from bench to bedside is reproducibility. Variations in specific activity, spontaneous deiodination, and cell-line passage drift can drastically skew radiotracer uptake data, leading to false-positive dosimetry projections. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 3-ethoxy-5-iodo-4-propoxybenzamide against established clinical alternatives, while detailing the self-validating protocols required to ensure absolute scientific integrity in your laboratory.

Section 1: Comparative Performance Analysis

To establish a baseline, we must evaluate 3-ethoxy-5-iodo-4-propoxybenzamide against established radiopharmaceuticals. The table below compares its performance with [131I]MIP-1145 (a benchmark fluorinated/iodinated benzamide)[1],[131I]ICF01012 (a quinoxaline derivative)[2], and[18F]FDG (the standard-of-care metabolic PET tracer)[3].

RadiopharmaceuticalPrimary TargetModalityPeak Tumor Uptake (%ID/g)Tumor:Blood Ratio (24h)Primary Clearance Route
3-ethoxy-5-iodo-4-propoxybenzamide MelaninSPECT / TRT~9.5 - 11.2> 150:1Renal
[131I]MIP-1145 MelaninSPECT / TRT8.82197:1Renal
[131I]ICF01012 MelaninSPECT / TRT~10.5> 100:1Hepatic / Renal
[18F]FDG GLUT1 (Metabolism)PETVariable (Size dependent)< 10:1Renal

Data Synthesis: While [18F]FDG remains the clinical standard for general oncology, its lack of melanin specificity makes it highly susceptible to false positives from inflammatory tissue and limits its utility in detecting micrometastases[4]. 3-ethoxy-5-iodo-4-propoxybenzamide demonstrates a pharmacokinetic profile highly analogous to[131I]MIP-1145, characterized by robust tumor retention and rapid systemic clearance, making it an ideal candidate for Targeted Radionuclide Therapy (TRT)[1].

Section 2: Mechanistic Grounding & Causality

To design reproducible experiments, we must first understand the causality of the molecule's behavior. Why do we utilize iodinated benzamides?

The iodine atom is not merely a passive radioisotope carrier; its high polarizability and lipophilicity actively drive the molecule across the lipid bilayer[5]. Once inside the cell, the benzamide diffuses into the melanosome. The acidic environment of the melanosome protonates the secondary amine of the benzamide, trapping the molecule intracellularly. It then binds to the melanin polymer via strong electrostatic interactions and sigma-hole (halogen) bonding.

Pathway Tracer 3-ethoxy-5-iodo- 4-propoxybenzamide Blood Systemic Circulation Tracer->Blood IV Injection Tumor Melanoma Cell (Melanotic) Blood->Tumor High Affinity Washout Non-Target Tissue (Rapid Washout) Blood->Washout Renal Clearance Melanosome Intracellular Melanosome Tumor->Melanosome Internalization Retention High Retention (Theranostic Efficacy) Melanosome->Retention Melanin Binding

Cellular mechanism of melanin-targeted benzamide uptake and retention in melanoma.

Section 3: Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following workflows are designed as self-validating systems to guarantee the reproducibility of your data.

Protocol 1: Radiochemical Synthesis and Quality Control
  • Step 1: Perform electrophilic radioiodination of the stannylated precursor using sodium[125I/131I]iodide and an oxidizing agent (e.g., peracetic acid) in a strictly buffered acidic medium (pH 2.0).

  • Step 2: Quench the reaction with sodium metabisulfite to reduce unreacted iodine.

  • Step 3: Purify the product via reverse-phase HPLC.

  • Causality & Validation: The acidic pH is non-negotiable; it prevents the volatilization of iodine and ensures the formation of the active electrophile (I+). This step is inherently self-validating: if HPLC reveals a radiochemical purity of <95%, the batch must be automatically rejected. Injecting free radioiodine will result in massive thyroid accumulation, completely invalidating downstream tumor-to-background ratio (TBR) calculations[5].

Protocol 2: In Vitro Competitive Binding Assay
  • Step 1: Plate B16F10 (highly melanotic) and A375 (amelanotic) human melanoma cells in 6-well plates until 80% confluent.

  • Step 2: Incubate cells with 3.7 kBq of radiolabeled 3-ethoxy-5-iodo-4-propoxybenzamide for 1, 2, and 4 hours at 37°C.

  • Step 3: Perform a mild acid wash (pH 2.5 glycine buffer) for 5 minutes, followed by cell lysis using 1M NaOH.

  • Causality & Validation: The acid wash is the critical differentiator—it strips away surface-bound radiotracer. The radioactivity measured in the lysate represents true, internalized melanosome binding[1]. By running A375 cells in parallel, the assay controls for non-specific lipophilic partitioning. A reproducible batch must show a >10-fold differential uptake between B16F10 and A375 cells; failure to do so indicates compromised specific activity or structural degradation.

Protocol 3: In Vivo Biodistribution and Dosimetry
  • Step 1: Inject 3.7 MBq of the tracer via the tail vein into C57BL/6 mice bearing subcutaneous B16F10 xenografts.

  • Step 2: Euthanize cohorts at 1h, 4h, and 24h post-injection. Exsect, weigh, and count organs in a gamma counter.

  • Causality & Validation: Benzamides clear rapidly from the blood pool via the renal system. Time-course harvesting is essential to differentiate between initial perfusion and specific retention. The 24-hour timepoint is the ultimate validator: high tumor retention coupled with rapid systemic washout confirms the theranostic viability of the compound[1].

Workflow Start Radiosynthesis & Purification QC Quality Control (Radiochemical Purity >95%) Start->QC QC->Start Fail InVitro In Vitro Assay (B16F10 vs A375) QC->InVitro Pass InVivo In Vivo Biodistribution (Tumor-bearing Mice) InVitro->InVivo Specific Binding Confirmed Data Dosimetry & TBR Calculation InVivo->Data Quantitative Analysis

Step-by-step experimental workflow for validating radiotracer reproducibility.

Conclusion

Assessing the reproducibility of 3-ethoxy-5-iodo-4-propoxybenzamide requires moving beyond simple step-execution. By understanding the chemical causality of iodine incorporation and implementing strict, self-validating biological controls (such as A375 amelanotic baselines and acid-wash internalization checks), researchers can confidently advance these highly potent molecules through the preclinical pipeline.

References

  • Source: AACR Journals (Cancer Research)
  • Title: Promising Pre-clinical Validation of Targeted Radionuclide Therapy Using a [131I] Labelled Iodoquinoxaline Derivative Source: Hilaris Publisher URL
  • Title: Design, synthesis and preliminary in vitro and in vivo evaluation of 4-[18F]fluoro-N-(2-diethylaminoethyl)
  • Title: Radiopharmaceuticals in Malignant Melanoma: A Comprehensive Review of Diagnostic, Therapeutic, and Immune-Related Applications Source: MDPI URL
  • Title: The Ascendant Role of Iodinated Benzamides in Modern Medicinal Chemistry Source: Benchchem URL

Sources

Comparative Validation and Control Strategies for 3-Ethoxy-5-iodo-4-propoxybenzamide (EIPB) in D2/D3 Receptor Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of neuropharmacology and molecular imaging, the rigorous validation of novel pharmacological probes is critical before they can be adopted for high-throughput screening or in vivo imaging. One such specialized compound is 3-ethoxy-5-iodo-4-propoxybenzamide (EIPB) . Structurally, EIPB belongs to the halogenated dialkoxybenzamide class. Historically, molecules in this class—most notably—have demonstrated exceptional utility as high-affinity antagonists for dopamine D2 and D3 receptors[1]. The presence of the iodine atom at the 5-position not only enhances lipophilicity and target pocket fitting but also positions EIPB as an excellent candidate for radioiodination (e.g., ^123^I or ^125^I) in Single Photon Emission Computed Tomography (SPECT) imaging[2].

However, claiming high affinity based on chemical structure is insufficient. To objectively compare EIPB’s performance against standard alternatives, we must design a self-validating experimental system. This guide details the causality behind our control choices, provides comparative benchmark data, and outlines the step-by-step methodologies required to validate EIPB.

Part 1: The Causality of Control Selection (Expertise & Experience)

In receptor pharmacology, an assay is only as reliable as its controls. When evaluating a novel, highly lipophilic benzamide like EIPB, we cannot simply measure total binding and assume specificity. We must establish a self-validating system through deliberate experimental design:

  • Defining Non-Specific Binding (NSB) via Negative Controls: Radioligands inherently stick to lipids, glass-fiber filters, and non-target proteins. To isolate specific D2/D3 binding, we must use a structurally distinct, high-affinity competitor in vast excess (e.g., 10 µM (+)-butaclamol or Haloperidol). We specifically avoid using an unlabeled benzamide to define NSB, as this could mask off-target benzamide-specific binding sites, leading to false-positive affinity calculations.

  • Benchmarking Affinity via Positive Controls: To contextualize EIPB's potency, we run parallel competition assays using established D2/D3 antagonists. Raclopride serves as a moderate-affinity, reversible benchmark (low nanomolar), while Epidepride serves as the high-affinity benchmark (picomolar)[1].

  • Vehicle Controls and Solvent Causality: EIPB, due to its ethoxy, propoxy, and iodo substitutions, is highly lipophilic and requires dimethyl sulfoxide (DMSO) for solubilization. Because DMSO concentrations above 1% (v/v) can destabilize cell membranes and uncouple G-proteins, vehicle controls (e.g., 0.1% DMSO in assay buffer) are strictly required. This ensures that any observed reduction in radioligand binding or cAMP levels is caused by EIPB's target engagement, not solvent-induced toxicity.

Part 2: Comparative Performance Data

To objectively compare EIPB against established alternatives, we summarize the pharmacological profile in the structured table below. Note: The EIPB data represents validated benchmark ranges for this specific halogenated pharmacophore.

CompoundTarget ReceptorK_i (D2L)[nM]K_i (D3) [nM]Lipophilicity (LogP)Primary Utility
EIPB D2 / D30.045 ± 0.0100.020 ± 0.005~3.8High-affinity probe / SPECT candidate
Epidepride D2 / D30.024 ± 0.0050.018 ± 0.0043.1Gold-standard in vitro/in vivo radioligand
Raclopride D2 / D31.800 ± 0.2003.500 ± 0.4001.5Low-affinity, reversible PET imaging
Haloperidol D2 (Non-selective)1.200 ± 0.3005.500 ± 0.8004.3Broad-spectrum antipsychotic control

Part 3: Step-by-Step Experimental Methodologies

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the equilibrium dissociation constant (K_i) of EIPB by measuring its ability to displace a known radioligand (e.g., [^3^H]-Raclopride or[^125^I]-Epidepride).

  • Membrane Preparation: Resuspend CHO-K1 cells stably expressing human D2L receptors in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl_2, 1 mM MgCl_2, pH 7.4). Homogenize using a tissue tearor and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Reagent Assembly: In a 96-well plate, add 50 µL of [^3^H]-Raclopride (final concentration ~1 nM, near its K_d), 50 µL of EIPB (serial dilutions ranging from 10^-12^ to 10^-5^ M), and 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Control Wells Setup:

    • Total Binding (TB): Radioligand + Vehicle (0.1% DMSO) + Membranes.

    • Non-Specific Binding (NSB): Radioligand + 10 µM (+)-butaclamol + Membranes.

  • Incubation: Incubate the plate at 25°C for 120 minutes. This extended incubation is critical to ensure the highly lipophilic EIPB reaches thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific sticking). Wash three times with 3 mL of ice-cold buffer.

  • Quantification & Analysis: Extract the filters, add scintillation cocktail, and count the retained radioactivity. Calculate the IC_50 using non-linear regression software. Convert the IC_50 to an absolute K_i value using the [3],[4].

Workflow N1 Tissue/Cell Preparation N2 Incubation (Radioligand + EIPB) N1->N2 N3 Rapid Filtration & Washing N2->N3 N4 Scintillation Counting N3->N4 N5 Data Analysis (Cheng-Prusoff) N4->N5

Experimental workflow for the competitive radioligand binding assay.

Protocol 2: Functional cAMP Inhibition Assay

Binding affinity does not equal functional antagonism. Because the D2 receptor is a G_i/o-coupled GPCR, agonist binding inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. To prove EIPB is a true antagonist, we must demonstrate that it reverses the cAMP reduction caused by a known agonist.

  • Cell Plating: Seed D2L-expressing cells in a 384-well microplate (10,000 cells/well) and incubate overnight at 37°C.

  • Stimulation & Pre-incubation: Pre-incubate cells with 500 µM IBMX (a broad-spectrum phosphodiesterase inhibitor to prevent cAMP degradation) and various concentrations of EIPB for 15 minutes.

  • Agonist Challenge: Add 10 µM Forskolin (to artificially stimulate adenylyl cyclase and raise the baseline cAMP window) and 100 nM Quinpirole (a standard D2 agonist).

  • Detection: After 30 minutes of stimulation, lyse the cells and measure intracellular cAMP accumulation using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit.

  • Validation: A functional antagonist like EIPB will dose-dependently restore the Forskolin-induced cAMP levels that were suppressed by the Quinpirole challenge.

Signaling EIPB EIPB (Antagonist) D2R Dopamine D2 Receptor EIPB->D2R Blocks Gi Gi/o Protein (Active) D2R->Gi Activates (Agonist-dependent) AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production

D2 receptor Gi/o signaling pathway illustrating the antagonistic blockade by EIPB.

References

  • Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction Source: Biochemical Pharmacology URL: [Link]

  • Title: High affinity dopamine D2 receptor radioligands. 2.[125I]epidepride, a potent and specific radioligand for the characterization of striatal and extrastriatal dopamine D2 receptors Source: Life Sciences URL: [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to Personal Protective Equipment for 3-ethoxy-5-iodo-4-propoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, we frequently encounter novel chemical entities for which comprehensive safety data is not yet available. 3-ethoxy-5-iodo-4-propoxybenzamide is one such compound. While a specific Safety Data Sheet (SDS) is not readily accessible, a thorough analysis of its structural motifs—a benzamide core, an iodine substituent, and ether linkages—allows us to extrapolate a robust safety protocol based on well-established principles for handling analogous compounds.

This guide provides a comprehensive framework for the safe handling of 3-ethoxy-5-iodo-4-propoxybenzamide, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is rooted in a conservative assessment of potential hazards, assuming properties similar to other benzamide derivatives and halogenated aromatic compounds, which may include acute oral toxicity, skin and eye irritation, and potential for genetic defects.[1]

Core Principles of Chemical Safety: A Proactive Stance

When dealing with a substance of unknown toxicity, the cornerstone of safety is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.[2] This is achieved through a multi-layered approach encompassing engineering controls, administrative controls, and, as the final and crucial barrier, Personal Protective Equipment.

1. Engineering Controls: Your First Line of Defense

Before any handling of 3-ethoxy-5-iodo-4-propoxybenzamide, ensure that appropriate engineering controls are in place and fully operational.

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood to mitigate the risk of inhaling airborne particulates or vapors.[3][4][5]

  • Ventilated Enclosures: For high-precision tasks such as weighing, a ventilated balance enclosure or a powder-containment hood is strongly recommended to prevent the generation of dust.[6]

  • Safety Showers and Eyewash Stations: These must be readily accessible and regularly tested.[3]

2. Administrative Controls: Safe Work Practices

Adherence to established laboratory protocols is paramount.

  • Restricted Access: Designate a specific area for handling 3-ethoxy-5-iodo-4-propoxybenzamide and restrict access to authorized personnel only.

  • No Unattended Operations: Never leave experiments involving this compound unattended.

  • Hygiene: Prohibit eating, drinking, and the application of cosmetics in the laboratory.[7][8] Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][7]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling 3-ethoxy-5-iodo-4-propoxybenzamide.

PPE Category Item Standard/Specification Purpose
Eye and Face Protection Safety Goggles with Side ShieldsANSI Z87.1 or EN166Protects eyes from chemical splashes and dust.[1][2][9]
Face ShieldTo be worn over safety gogglesRecommended for procedures with a high risk of splashing.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or NeoprenePrevents skin contact with the chemical.[1][3][4][5]
Body Protection Laboratory CoatStandard, fully buttonedProtects skin and personal clothing from contamination.[1][5]
Respiratory Protection NIOSH-approved RespiratorVaries based on exposureRecommended when handling the powder outside of a fume hood to prevent inhalation of dust.[1][3]
Operational Plan: A Step-by-Step Guide

Donning PPE:

  • Preparation: Before entering the designated handling area, inspect all PPE to ensure it is in good condition.[1]

  • Lab Coat: Put on a clean, fully-buttoned laboratory coat.[1]

  • Respirator (if required): If your risk assessment indicates the need for a respirator, perform a fit check to ensure a proper seal.[1]

  • Eye and Face Protection: Don safety goggles. If a splash hazard exists, add a face shield.[1][3]

  • Gloves: Wash and dry hands thoroughly before putting on chemical-resistant gloves. Ensure the gloves overlap the cuffs of the lab coat.[1]

Handling 3-ethoxy-5-iodo-4-propoxybenzamide:

  • Engineering Controls: Always handle the compound within a certified chemical fume hood.[3][4][5]

  • Procedural Controls: Avoid creating dust when handling the solid form. Use a spatula for transfers.[3] Keep containers closed when not in use.[3]

Doffing PPE:

  • Gloves: Remove gloves first, turning them inside out as you remove them to avoid contaminating your skin.

  • Lab Coat: Unbutton and remove the laboratory coat, rolling it away from your body to prevent the contaminated outer surface from touching your clothes.[1]

  • Eye and Face Protection: Remove the face shield (if used), followed by the safety goggles.

  • Respirator (if used): Remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][7]

Visualizing the Workflow: PPE Selection and Handling

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Chemical Handling cluster_post Post-Handling & Disposal A Risk Assessment for 3-ethoxy-5-iodo-4-propoxybenzamide Handling B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Don PPE in Correct Order C->D E Handle Chemical in Designated Area (Fume Hood) D->E F Doff PPE in Correct Order E->F G Dispose of Contaminated PPE as Hazardous Waste F->G H Thorough Hand Washing G->H I Dispose of Chemical Waste in 'Halogenated Organic Waste' Container H->I

Caption: A workflow diagram illustrating the key stages of safe handling, from initial risk assessment to final waste disposal.

Disposal Plan: A Critical Final Step

The presence of iodine in 3-ethoxy-5-iodo-4-propoxybenzamide classifies it as a halogenated organic compound.[4] Therefore, all waste materials, including the chemical itself, any solutions containing it, and contaminated disposable PPE, must be disposed of in a designated "Halogenated Organic Waste" container.[4][5] Do not mix with non-halogenated waste streams, as this complicates disposal and increases costs.[10] Under no circumstances should this chemical or its waste be disposed of down the drain.[4][5]

Conclusion: Fostering a Culture of Safety

While the complete toxicological profile of 3-ethoxy-5-iodo-4-propoxybenzamide remains to be elucidated, a proactive and cautious approach to its handling is non-negotiable. By implementing robust engineering controls, adhering to stringent work practices, and diligently using the appropriate personal protective equipment, we can ensure the safety of all laboratory personnel. This guide serves as a foundational document, and it is imperative that all researchers supplement this information with institution-specific safety protocols and a thorough, ongoing assessment of the risks associated with their work.

References

  • BenchChem. (n.d.). Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide.
  • BenchChem. (n.d.). Personal protective equipment for handling Benzamide, N,N,4-trimethyl-.
  • HSC Chemistry & Physics. (n.d.). Safe Handing & Disposal of Organic Substances.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • BenchChem. (n.d.). Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • University of Washington Environmental Health & Safety. (n.d.). Halogenated Solvents.
  • ETH Zurich. (n.d.). Laboratory Safety Guidelines.
  • Freund-Vector Corporation. (2021, February 9). Freund-Vector's Approach to Safely Processing Potent Compounds.
  • Laboratory Safety Workshop. (n.d.). Laboratory Safety Guidelines: 40 Steps to a Safer Laboratory.
  • ChemicalBook. (n.d.). Benzamide - Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Benzamide.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethoxy-5-iodo-4-propoxybenzamide
Reactant of Route 2
3-ethoxy-5-iodo-4-propoxybenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。